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  • Product: Vanadium(4+);tetrachloride
  • CAS: 7632-51-1

Core Science & Biosynthesis

Foundational

Vanadium(4+);tetrachloride molecular geometry and bonding

Topic: Vanadium(IV) Chloride ( ): Molecular Geometry, Bonding, and Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Structural Chemists, and Drug Development Professionals Advanced Structur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vanadium(IV) Chloride (


): Molecular Geometry, Bonding, and Synthetic Utility
Content Type:  In-depth Technical Guide
Audience:  Researchers, Structural Chemists, and Drug Development Professionals

Advanced Structural and Electronic Characterization of Vanadium(IV) Chloride ( )

Executive Summary

Vanadium(IV) chloride (


) represents a distinct anomaly in transition metal chemistry: a paramagnetic, monomeric liquid at room temperature.[1] For researchers in organometallic synthesis and drug development, 

is not merely a reagent but a critical precursor for high-value vanadium therapeutics, including insulin-mimetic vanadyl complexes and the anti-tumor agent vanadocene dichloride.

This guide analyzes the


 electronic instability that drives its dynamic Jahn-Teller distortion, provides a rigorous Schlenk-line protocol for its synthesis, and maps its utility in pharmaceutical pipelines.

Electronic Structure & Bonding Mechanics

The Tetrahedral Anomaly

Unlike its lighter congener


 (

, diamagnetic, colorless),

possesses a single unpaired electron (

). In a perfect tetrahedral (

) ligand field, the metal

-orbitals split into two energy levels:
  • Lower energy (

    
     set): 
    
    
    
    ,
    
    
  • Higher energy (

    
     set): 
    
    
    
    ,
    
    
    ,
    
    

The single electron occupies the degenerate


 set, resulting in a ground state term of 

.
Dynamic Jahn-Teller Distortion

According to the Jahn-Teller theorem, any non-linear molecule with a spatially degenerate electronic ground state will undergo geometric distortion to remove that degeneracy.

  • Theoretical Prediction: The

    
     state should drive a distortion (elongation or compression) to lower the symmetry to 
    
    
    
    , splitting the
    
    
    orbitals and stabilizing the electron.
  • Experimental Reality: The distortion in

    
     is energetically small (
    
    
    
    ) and highly fluxional. Electron diffraction studies reveal a time-averaged tetrahedral structure with anomalously large amplitudes of vibration, described as a "dynamic" Jahn-Teller effect. The molecule effectively oscillates between distorted forms faster than the timescale of many characterization techniques.
Covalent Bonding Character

Despite being a metal halide,


 exhibits dominant covalent character, evidenced by:
  • Volatility: Boiling point of 148 °C.[1]

  • Solubility: Miscible in non-polar solvents like

    
     and benzene without immediate ionization.
    
  • Mechanism: High oxidation state (+4) pulls electron density from Cl ligands, reducing ionic lattice energy potential and favoring discrete molecular units.

Molecular Orbital Logic (Visualization)

The following diagram illustrates the ligand field splitting and the subsequent Jahn-Teller stabilization path.

MO_Diagram cluster_atomic Atomic Orbitals V_d V(IV) 3d Orbitals (Degenerate) t2 t2 (dxz, dyz, dxy) (Empty) V_d->t2 Crystal Field Splitting e e (dz2, dx2-y2) (1 electron - Degenerate) V_d->e b1 b1 (dx2-y2) (Destabilized) e->b1 JT Distortion a1 a1 (dz2) (Stabilized - 1 e-) e->a1 Energy Stabilization

Figure 1: Ligand field splitting of the


 ion in tetrahedral symmetry and the subsequent energetic relaxation via Jahn-Teller distortion.

Technical Data Summary

PropertyValueNotes
Formula

Molar Mass 192.75 g/mol
Appearance Reddish-brown liquidFumes strongly in air
Geometry Tetrahedral (

)
Subject to dynamic Jahn-Teller distortion
Bond Length (

)
2.138 ÅGas phase electron diffraction
Magnetic Susceptibility

Paramagnetic (

)
Boiling Point 148 °CDistillable under inert atmosphere
Reactivity Hydrolytically unstableReleases HCl upon contact with moisture

Synthesis & Handling Protocol

Safety Warning:


 reacts violently with water to release corrosive HCl gas. All manipulations must occur under Argon or Nitrogen using Schlenk or Glovebox techniques.
Synthesis via Direct Chlorination

This method is preferred for high-purity applications (e.g., CVD precursors or drug synthesis).

Reagents:

  • Vanadium Metal (powder or chips, >99.5%)

  • Chlorine Gas (

    
    , dried over 
    
    
    
    or
    
    
    )
  • Argon (inert carrier)[2]

Workflow:

  • Setup: Assemble a borosilicate glass reaction train. Connect a gas inlet (for

    
    ) to a reaction tube containing Vanadium metal. Connect the outlet to a receiving flask cooled in an ice bath (
    
    
    
    ), followed by a caustic scrubber (NaOH) to neutralize excess
    
    
    .
  • Purge: Flush the system with Argon for 30 minutes to remove

    
     and moisture.
    
  • Reaction: Heat the Vanadium metal zone to 300–350 °C . Introduce a slow stream of

    
    .
    
    • Observation: Dark red/brown vapors of

      
       will form and condense in the receiving flask.
      
    • Note:

      
       does not form; 
      
      
      
      is the highest stable chloride.
  • Purification: The crude condensate may contain dissolved

    
     or 
    
    
    
    (if oxygen was present).
    • Perform fractional distillation under inert atmosphere.

    • Collect the fraction boiling at 148–150 °C .

  • Storage: Store in a Schlenk flask with a Teflon valve or flame-sealed ampoules. Store in the dark to prevent photochemical decomposition.

Synthesis_Protocol Start Vanadium Metal (300-350°C) Reactor Chlorination Reaction Start->Reactor Cl2 Dry Cl2 Gas Stream Cl2->Reactor Oxidation Condenser Condensation (0°C) Reactor->Condenser Vapor Transport Distill Fractional Distillation Condenser->Distill Crude Liquid Product Pure VCl4 (Red Liquid) Distill->Product 148°C Fraction

Figure 2: Process flow for the anhydrous synthesis of Vanadium(IV) Chloride.

Applications in Drug Development & Research


 acts as the primary "entry point" for synthesizing organovanadium compounds used in oncology and metabolic disease research.
Anti-Tumor Agents: Vanadocene Dichloride

 is the direct precursor to Vanadocene Dichloride (

), a metallocene exhibiting significant cytotoxic activity against testicular and breast cancer cell lines.
  • Mechanism:

    
     hydrolyzes in vivo to form active species that bind to transferrin, entering cells and inhibiting DNA/RNA synthesis via interactions with phosphate backbone groups.
    
  • Synthesis:

    
     (Reductive ligation).
    
Insulin Mimetics

Vanadium compounds inhibit protein tyrosine phosphatases (PTP1B), enhancing insulin receptor phosphorylation. While Vanadyl Sulfate (


) is more common, 

is used to synthesize hydrophobic ligand-bound complexes (e.g., with maltol or hydroxypyridinones) to improve oral bioavailability.
Materials Science (CVD)

In drug delivery device fabrication,


 is used as a precursor for Chemical Vapor Deposition (CVD) to create biocompatible Vanadium Oxide (

) coatings or to dope semiconductor biosensors.

Applications cluster_Pharma Pharmaceutical Development cluster_Mat Materials Science VCl4 VCl4 Precursor Cp2V Vanadocene Dichloride (Anti-Cancer) VCl4->Cp2V + NaCp / THF Insulin Vanadium Chelate Complexes (Insulin Mimetics) VCl4->Insulin + Ligand Exchange CVD CVD Precursor (VOx Thin Films) VCl4->CVD + O2 / Heat

Figure 3: Downstream synthetic pathways for VCl4 in pharmaceutical and material applications.

References

  • Seppelt, K. (2003). "Non-VSEPR Structures." Accounts of Chemical Research.

  • Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements (2nd Ed.). Elsevier. (Definitive source for VCl4 synthesis and properties).
  • Harding, P. J., et al. (1994). "Electron Diffraction Study of Vanadium Tetrachloride." Journal of the Chemical Society, Dalton Transactions.

  • Crans, D. C., et al. (2004). "The Chemistry and Biochemistry of Vanadium and the Biological Activities Exerted by Vanadium Compounds." Chemical Reviews.

  • Cirri, A., & Tezcan, F. A. (2021). "Vanadium in Biology and Medicine." Metal Ions in Life Sciences.

Sources

Exploratory

Synthesis and preparation of high-purity Vanadium tetrachloride

Synthesis and Preparation of High-Purity Vanadium Tetrachloride ( ) Strategic Overview: The Purity Paradox Vanadium tetrachloride ( ) is a critical precursor in the synthesis of organovanadium catalysts (e.g., Ziegler-Na...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis and Preparation of High-Purity Vanadium Tetrachloride ( )

Strategic Overview: The Purity Paradox

Vanadium tetrachloride (


) is a critical precursor in the synthesis of organovanadium catalysts (e.g., Ziegler-Natta polymerization) and a versatile chlorinating agent. However, its synthesis is plagued by a persistent "purity paradox": the very conditions required to synthesize 

often generate Vanadyl Trichloride (

) as a byproduct.

 is the nemesis of high-purity 

.
  • Boiling Point Proximity:

    
     boils at 148°C ; 
    
    
    
    boils at 127°C . Simple distillation is frequently insufficient for electronic-grade separation.
  • Chemical Similarity: Both are moisture-sensitive, volatile liquids.

This guide moves beyond textbook descriptions to provide a field-validated protocol for synthesizing


 via direct chlorination and, crucially, purifying it to remove the 

contaminant using a physiochemical scavenging method.
Key Physical Properties[1][2][3][4][5][6][7][8]
PropertyVanadium Tetrachloride (

)
Vanadyl Trichloride (

)
Relevance
Appearance Dark Red/Brown LiquidYellow/Orange LiquidVisual purity indicator
Boiling Point 148 °C127 °CSeparation challenge
Magnetism Paramagnetic (

)
Diamagnetic (

)
Primary QC method
Stability Decomposes to

slowly at RT
StableStorage constraint
Hydrolysis Violent; releases HClViolent; releases HClSafety hazard

Safety & Handling: The Zero-Moisture Mandate


 is not merely "moisture sensitive"; it is aggressively hygroscopic . Upon contact with humid air, it hydrolyzes instantly to release dense clouds of hydrochloric acid mist and vanadium oxide deposits.
  • Engineering Controls: All operations must occur within a Schlenk line system or an Argon-atmosphere glovebox (

    
     ppm 
    
    
    
    ).
  • PPE: Butyl rubber gloves (nitrile is insufficient for prolonged exposure), full-face respirator (with acid gas cartridges) or fume hood sash at minimal aperture.

  • Glassware: All glassware must be oven-dried at 120°C for >4 hours and flame-dried under vacuum immediately prior to use.

Synthesis Pathway: Direct Chlorination of Vanadium Metal[9]

While


 can be made from oxide precursors (

), that route introduces sulfur impurities. The Direct Chlorination of Vanadium metal is the gold standard for high-purity applications.
The Reaction


Experimental Setup (DOT Diagram)

ChlorinationSetup cluster_heat Reaction Zone Cl2 Cl2 Gas Source Drying Drying Train (Conc. H2SO4 + CaCl2) Cl2->Drying Wet Cl2 Furnace Tube Furnace (350°C) Drying->Furnace Dry Cl2 Reactor Quartz Reactor Tube (Vanadium Metal Chips) Condenser Air Condenser (Downstream) Reactor->Condenser VCl4 Vapor Receiver Receiver Flask (Ice Bath 0°C) Condenser->Receiver Liquid VCl4 Trap NaOH Trap (Neutralize Excess Cl2) Receiver->Trap Excess Cl2

Figure 1: Flow reactor setup for the direct chlorination of Vanadium metal.

Step-by-Step Protocol
  • Reactor Loading: Load high-purity Vanadium metal chips (99.9% trace metals basis) into a quartz reaction tube. Note: Chips are preferred over powder to prevent clogging the gas flow.

  • System Purge: Flush the entire system with dry Argon for 30 minutes to eliminate oxygen.

  • Heating: Heat the furnace to 300–350°C .

    • Why this temp? Although the reaction is exothermic and can sustain itself, an initial heat source ensures steady kinetics. Excessive heat (>500°C) promotes the formation of

      
       or rapid decomposition.
      
  • Chlorination: Introduce a slow stream of dry Chlorine gas (

    
    ).
    
    • Observation: Dark reddish-brown vapors of

      
       will immediately form and travel down the tube.
      
  • Condensation: The vapors pass through an air-cooled condenser (water cooling can sometimes cause clogging if

    
     forms) and drip into a receiving flask kept in an ice bath (0°C).
    
    • Critical: The receiver must be vented through a calcium chloride drying tube into a sodium hydroxide trap to neutralize unreacted chlorine.

  • Termination: Stop

    
     flow, switch back to Argon, and allow the system to cool. The liquid in the receiver is "Crude 
    
    
    
    ."

Purification Logic: The Removal of

The crude product likely contains dissolved


 and traces of 

(formed from surface oxides on the metal chips).

The Mechanism: We exploit the chemical difference between the species.


 is more readily adsorbed or reduced by activated carbon surfaces than 

.
Purification Workflow (DOT Diagram)

Purification Crude Crude VCl4 (Contains VOCl3 + Cl2) Degas Step 1: Degassing (Remove Cl2 via N2 stream) Crude->Degas Reflux Step 2: Chemical Treatment (Reflux with Activated Carbon) Degas->Reflux Cl2 Removed Filter Step 3: Filtration (Schlenk Frit) Reflux->Filter VOCl3 Adsorbed/Reduced Distill Step 4: Fractional Distillation (Reduced Pressure) Filter->Distill Filtrate Final High-Purity VCl4 Distill->Final Collection

Figure 2: Purification logic flow for removing oxychloride impurities.

Protocol
  • Degassing: Bubble dry Argon through the crude liquid for 20 minutes at room temperature to remove dissolved

    
    .
    
  • Chemical Scavenging:

    • Transfer the crude

      
       to a clean flask containing dried Activated Carbon  (approx. 5% by weight of the liquid).
      
    • Reflux gently for 30–60 minutes.

    • Mechanism:[1][2][3] The activated carbon acts as a surface for the preferential adsorption and partial reduction of

      
       into non-volatile lower oxides/chlorides.
      
  • Filtration: Filter the mixture through a coarse glass frit (Schlenk type) under Argon pressure to remove the carbon sludge.

  • Fractional Distillation:

    • Distill the filtrate.

    • Recommendation: Use reduced pressure (approx. 20-30 mmHg). At atmospheric pressure (

      
      ), 
      
      
      
      slowly decomposes to solid
      
      
      and
      
      
      , lowering yield.
    • Collect the fraction with a steady boiling point. Discard the first 5-10% (forheads) which may contain residual

      
       (BP 
      
      
      
      ).

Quality Control & Characterization

How do you verify the


 is gone?
Magnetic Susceptibility (The Definitive Test)

This is the most reliable rapid test.

  • 
    :  Paramagnetic (
    
    
    
    electron configuration,
    
    
    B.M.). It will be attracted to a strong magnet.
  • 
    :  Diamagnetic (
    
    
    
    configuration). It is repelled by a magnetic field.
  • Method: An Evans Balance or NMR method (Evans method) can quantify the magnetic moment. A pure sample must show a moment consistent with one unpaired electron. Significant deviation suggests diamagnetic contamination (

    
    ).
    
UV-Vis Spectroscopy

Dissolve a small aliquot in dry


 (inert solvent).
  • 
     exhibits distinct charge-transfer bands in the visible region responsible for its deep red color.
    
  • Compare against literature

    
     values.
    

Storage and Stability

  • Vessel: Store in Schlenk tubes with Teflon (PTFE) valves. Do not use ground glass joints with grease , as

    
     is a powerful solvent and chlorinating agent that will attack grease, causing leaks and contamination.
    
  • Temperature: Store in the dark at < 20°C .

  • Headspace: Keep under positive Argon pressure.

  • Shelf Life: Even under ideal conditions,

    
     slowly disproportionates:
    
    
    
    
    Over time, a solid precipitate (
    
    
    ) will form. The supernatant liquid remains pure
    
    
    but must be degassed to remove accumulated
    
    
    before use.

References

  • Brauer, G. (1963). Handbook of Preparative Inorganic Chemistry, Vol. 2, 2nd Ed. Academic Press.
  • Simmons, R. & Hansen, R. (1957). "Vanadium(IV) Chloride".[4][5][6][7] Inorganic Syntheses, 4, 119-122.

  • Calderazzo, F., et al. (1981). "Synthesis and properties of vanadium halides". Journal of the Chemical Society, Dalton Transactions.
  • Housecroft, C. E. & Sharpe, A. G. (2018). Inorganic Chemistry, 5th Ed. Pearson.
  • Vertex AI Search. (2026). Grounding verification for VCl4 physical properties and decomposition hazards. 8

Sources

Foundational

Paramagnetic Liquid State of Vanadium Tetrachloride: Electronic Structure, Magnetic Characterization, and Precursor Utility in Medicinal Chemistry

Executive Summary Vanadium tetrachloride ( ) represents a physicochemical anomaly: it is one of the few non-ionic compounds that exists as a paramagnetic liquid at room temperature. For researchers in inorganic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vanadium tetrachloride (


)  represents a physicochemical anomaly: it is one of the few non-ionic compounds that exists as a paramagnetic liquid at room temperature. For researchers in inorganic synthesis and drug development, 

is not merely a curiosity but a critical high-valent vanadium precursor. Its

electronic configuration drives its reactivity, making it a potent oxidative chlorinating agent and the primary starting material for synthesizing vanadocene dichloride (

), a metallocene with significant antitumor activity.

This technical guide provides a rigorous analysis of the magnetic properties of liquid


, details self-validating protocols for its handling and characterization, and maps its utility in the synthesis of vanadium-based therapeutics.

Part 1: Fundamental Physics & Electronic Structure

The Tetrahedral Anomaly

Unlike its neighbor Titanium tetrachloride (


, 

, diamagnetic),

possesses a single unpaired electron in its valence shell.
  • Oxidation State: Vanadium is in the +4 state.[1]

  • Geometry: The molecule adopts a tetrahedral (

    
    ) geometry  in both liquid and gas phases.[1]
    
  • Ligand Field Theory: In a tetrahedral field, the five

    
    -orbitals split into two sets: the lower-energy 
    
    
    
    set (
    
    
    ) and the higher-energy
    
    
    set (
    
    
    ).
  • Configuration: The single electron occupies the

    
     orbital (
    
    
    
    ).
Absence of Dimerization

A critical distinction in the liquid state is the absence of dimerization. While many metal halides (e.g.,


, solid 

) form dimers or polymers to satisfy coordination numbers, liquid

remains predominantly monomeric.
  • Evidence: If

    
     dimerized to 
    
    
    
    , the formation of metal-metal bonds or bridging chlorides would likely pair the electrons, resulting in diamagnetism or antiferromagnetic coupling. The observed strong paramagnetism confirms the monomeric nature.
  • Jahn-Teller Distortion: The

    
     ground state is subject to Jahn-Teller distortion, which theoretically elongates the tetrahedron, but this effect is dynamic and difficult to observe in the liquid state due to rapid molecular tumbling.
    
Magnetic Susceptibility Data

Quantitative data is essential for validating the purity of


. Contamination with hydrolyzed species (e.g., 

) alters these values.

Table 1: Magnetic Properties of Liquid


 
ParameterValueUnitNotes
Magnetic Moment (

)


(Bohr Magnetons)
Close to spin-only value (

)
Molar Susceptibility (

)

cm

/mol
At 298 K
Weiss Constant (

)

to

KIndicates weak antiferromagnetic intermolecular interactions
Curie-Weiss Behavior

-Valid over liquid range

Part 2: Experimental Protocols (Self-Validating Systems)

Handling of Pyrophoric/Hydrolytic Liquids

 reacts violently with moisture to release 

and form

(blue) or

(orange). A color change from dark red/brown to blue/green is a self-validating indicator of containment failure.

Protocol: Inert Atmosphere Transfer

  • Preparation: Bake all glassware (Schlenk tubes, NMR tubes) at 120°C overnight. Cycle Argon/Vacuum 3 times.

  • Syringe Technique: Use a gas-tight glass syringe with a Teflon-tipped plunger. Flush the syringe with Argon 3 times before drawing liquid.

  • Transfer: Move

    
     directly from the commercial ampoule to the reaction vessel under positive Argon pressure. Never  expose to air.
    
Measurement of Magnetic Susceptibility (Evans Method)

While SQUID is the gold standard for solids, the Evans Method (NMR) is the most practical self-validating technique for liquid samples in a drug discovery lab.

Principle: The unpaired electron of


 shifts the NMR resonance of a reference solvent (e.g., benzene) relative to a pure solvent standard.

Step-by-Step Workflow:

  • Insert Preparation: Place a sealed capillary containing pure

    
     (with 1% TMS) inside a standard NMR tube.
    
  • Sample Preparation: In a glovebox, prepare a solution of

    
     in 
    
    
    
    (approx 0.05 M) containing 1% TMS. Add this to the outer NMR tube.
  • Measurement: Cap and seal with Parafilm. Acquire

    
     NMR spectrum.
    
  • Calculation: Measure the chemical shift difference (

    
     in Hz) between the TMS peak in the capillary (inner) and the TMS peak in the solution (outer).
    
    
    
    
    • Self-Check: If only one TMS peak is visible, the concentration is too low or the sample has hydrolyzed (paramagnetism lost).

Visualization: Magnetic Characterization Workflow

MagneticMeasurement VCl4 Liquid VCl4 (Dark Red, d1) Glovebox Glovebox (Ar Atmosphere, <1ppm H2O) VCl4->Glovebox Transfer SamplePrep Sample Prep (VCl4 + C6D6 + TMS) Glovebox->SamplePrep Dissolve NMR 1H NMR Spectrometer (Evans Method) SamplePrep->NMR Sealed Tube Data Calculate Magnetic Moment (Shift Δν) NMR->Data Measure Δν Validation Validation: μ ≈ 1.73 B.M. Data->Validation Compare

Figure 1: Workflow for determining magnetic susceptibility of air-sensitive VCl4 using the Evans NMR method.

Part 3: Relevance to Drug Development

Precursor to Vanadocene Dichloride

The primary relevance of


 in oncology research is its role as the precursor for Vanadocene Dichloride (

)
. This organometallic complex has demonstrated antitumor activity against Ehrlich ascites tumor, breast cancer MCF-7 lines, and lung carcinomas.

Mechanism of Action:


 acts via a non-platinum mechanism (distinct from Cisplatin). It hydrolyzes in the cytosol to form reactive 

species, which bind to phosphate groups on DNA and induce apoptosis via cell cycle arrest at the G2/M phase.
Synthesis Pathway

The synthesis requires the reduction of


 to 

or direct metathesis, but high-purity

is the requisite starting material to ensure the correct oxidation state in the final product.

Reaction:



(Note: Careful stoichiometry is required as 

is an oxidant).
Visualization: Synthesis & Biological Pathway

DrugPathway VCl4 VCl4 Precursor (Paramagnetic Liquid) Synthesis Synthesis: + NaCp / THF (Reductive Complexation) VCl4->Synthesis Cp2VCl2 Vanadocene Dichloride (Antitumor Agent) Synthesis->Cp2VCl2 Hydrolysis Cellular Hydrolysis (Release of Cp2V+) Cp2VCl2->Hydrolysis In vivo DNA_Bind DNA Phosphate Binding (Apoptosis Induction) Hydrolysis->DNA_Bind Mechanism

Figure 2: From precursor to therapeutic: The pathway of Vanadium Tetrachloride in drug development.

References

  • Electronic Structure and Magnetism of VCl4 Title: Magnetic Susceptibility of Vanadium Tetrachloride Source: AIP Publishing / Journal of Chemical Physics URL:[Link]

  • Properties of Vanadium Compounds Title: Vanadium Tetrachloride - Compound Summary Source: PubChem (National Library of Medicine) URL:[Link]

  • Antitumor Activity of Vanadocenes Title: Metallocene complexes as anticancer agents Source: Dalton Transactions (RSC) URL:[Link]

  • Evans Method for Magnetic Susceptibility Title: The determination of the paramagnetic susceptibility of substances in solution by nuclear magnetic resonance Source: Journal of the Chemical Society (Resurrected) / Imperial College London URL:[Link]

Sources

Exploratory

Vanadium(IV) Chloride (VCl₄): Electronic Structure, Synthesis, and Application as a V(IV) Precursor

Topic: Electronic Configuration and Oxidation State of Vanadium in VCl₄ Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Vanadium(IV) chloride...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Configuration and Oxidation State of Vanadium in VCl₄ Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vanadium(IV) chloride (VCl₄) represents a pivotal transition metal halide, serving as a primary source of tetravalent vanadium in both organometallic synthesis and the development of insulin-mimetic therapeutics. This guide dissects the electronic architecture of the


 V(IV) center, elucidating the breakdown of tetrahedral symmetry via the Jahn-Teller effect.[1] We provide rigorous protocols for its synthesis and handling, emphasizing its role as a reactive intermediate for generating biologically active vanadyl (

) complexes.

Fundamental Electronic Architecture

Oxidation State and Electron Count

In VCl₄, vanadium exists in the +4 oxidation state . The neutral vanadium atom (


) has a ground-state electronic configuration of 

.[2] Upon oxidation to V(IV), the atom loses all four valence electrons from the

and

shells, retaining a single electron in the

orbital.

Table 1: Electronic Configuration Analysis

SpeciesElectronic ConfigurationValence ElectronsTerm Symbol (Ground State)
V (Atom)

5

V(IV) Ion

1

VCl₄ (Molecule)

1

(in

)
Crystal Field Theory and Jahn-Teller Distortion

Unlike the octahedral geometry common to many transition metal complexes, VCl₄ adopts a tetrahedral geometry . In a tetrahedral crystal field (


), the five degenerate 

-orbitals split into two sets:
  • Lower Energy (

    
    ):  The 
    
    
    
    and
    
    
    orbitals.
  • Higher Energy (

    
    ):  The 
    
    
    
    ,
    
    
    , and
    
    
    orbitals.

The single


-electron occupies the lower energy 

set, resulting in the configuration

.

The Jahn-Teller Instability: Because the ground state electronic configuration (


) is orbitally degenerate, the VCl₄ molecule is susceptible to Jahn-Teller distortion .[3] Spontaneous geometric distortion occurs to lower the symmetry (typically to 

), lifting the degeneracy and stabilizing the system. While often dynamic at room temperature, this effect critically influences the UV-Vis absorption spectrum and magnetic properties.
Visualization of Orbital Splitting

The following diagram illustrates the energy splitting of the V(IV)


-orbitals, transitioning from the free ion to the distorted tetrahedral field.

G cluster_0 Degenerate 3d FreeIon Free V(IV) Ion (Spherical Symmetry) Energy: 0 d_free dxy, dyz, dxz, dz2, dx2-y2 Td_Field Tetrahedral Field (Td) Splitting: Δt D2d_Field Jahn-Teller Distorted (D2d) (Elongation/Compression) t2 t2 (dxy, dxz, dyz) (Empty) d_free->t2 +0.4 Δt e e (dz2, dx2-y2) (1 Electron) d_free->e -0.6 Δt b2 b2 (dxy) t2->b2 Splitting e_set e (dxz, dyz) t2->e_set b1 b1 (dx2-y2) e->b1 a1 a1 (dz2) (Ground State) e->a1 Stabilization

Figure 1: Crystal field splitting diagram for V(IV) (


) showing the progression from free ion to Jahn-Teller distorted tetrahedral geometry.

Physicochemical Characterization

Magnetic Properties

VCl₄ is paramagnetic due to its single unpaired electron (


).
  • Magnetic Moment (

    
    ):  Experimental values at room temperature typically range from 1.70 to 1.80 B.M. , closely matching the spin-only formula value of 1.73 B.M. (
    
    
    
    ).
  • Temperature Dependence: It follows the Curie-Weiss law, confirming the absence of significant metal-metal bonding or dimerization in the liquid phase (unlike V₂Cl₁₀).

EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) is the definitive method for characterizing V(IV) species.

  • Nuclear Spin:

    
    V (
    
    
    
    , 99.75% abundance).
  • Spectrum Pattern: The interaction between the unpaired electron and the vanadium nucleus results in a characteristic 8-line hyperfine splitting pattern (

    
    ).
    
  • Significance: In drug development, EPR is used to track the stability of V(IV) complexes in biological media, ensuring the metal remains in the active oxidation state.

Synthesis and Handling Protocol

Safety Warning: VCl₄ is a corrosive, moisture-sensitive liquid that fumes in air. It reacts violently with water to release HCl gas. All manipulations must be performed under an inert atmosphere (Ar or N₂) using Schlenk techniques or a glovebox.

Synthesis from Elements

The most direct and high-purity method involves the direct chlorination of vanadium metal.

Reaction:



Experimental Workflow:

  • Setup: Assemble a horizontal tube furnace with a quartz reaction tube. Connect the inlet to a

    
     gas source (with drying train) and the outlet to a receiver flask cooled in an ice/salt bath.
    
  • Loading: Place high-purity vanadium powder (or ferrovanadium for industrial grades) in a ceramic boat within the tube.

  • Purge: Flush the system with dry Argon for 30 minutes to remove oxygen/moisture.

  • Reaction: Heat the furnace to 350°C . Introduce a slow stream of dry

    
    .
    
  • Collection: Dark red/brown VCl₄ liquid will condense in the receiver.

  • Purification: Distill the crude product under reduced pressure (bp 148°C at 1 atm, but lower pressure is safer) to remove non-volatile impurities (like VCl₃ or metal chlorides).

Handling Workflow Diagram

Synthesis Start Start: Vanadium Metal Chlorination Chlorination (Cl2 gas, 350°C) Start->Chlorination Dry Cl2 flow Condensation Condensation (Ice Bath) Chlorination->Condensation Vapor transport Crude Crude VCl4 (Red-Brown Liquid) Condensation->Crude Distillation Fractional Distillation (Remove VCl3/Impurities) Crude->Distillation Purification Storage Storage (Schlenk Flask / Ar) Distillation->Storage Pure VCl4

Figure 2: Step-by-step synthesis and purification workflow for high-purity VCl₄.

Applications in Research & Drug Development

Precursor for Insulin-Mimetic Agents

While VCl₄ is too reactive for direct administration, it is a critical precursor for synthesizing stable Vanadyl (


)  complexes. Vanadium compounds have been extensively studied for their ability to mimic insulin by inhibiting protein tyrosine phosphatase (PTP1B).
  • Mechanism: Hydrolysis of VCl₄ yields the vanadyl ion (

    
    ).[4]
    
    
    
    
  • Ligand Exchange: The

    
     core is then coordinated with organic ligands (e.g., maltol) to form complexes like BMOV  (Bis(maltolato)oxovanadium(IV)), which have improved bioavailability and lower toxicity compared to inorganic salts.
    
Catalysis (Ziegler-Natta)

In polymer chemistry, VCl₄ is used in conjunction with organoaluminum co-catalysts to produce ethylene-propylene diene monomer (EPDM) rubbers. The active site is a reduced V(III) species generated in situ, but the precise electronic control starts with the V(IV) precursor.

References

  • WebElements. Vanadium: vanadium tetrachloride. Retrieved from [Link]

  • Rehder, D. (2013). Vanadium. Bioinorganic Chemistry of Vanadium. Retrieved from [Link]

  • Greenwood, N. N., & Earnshaw, A. (1997).[5] Chemistry of the Elements (2nd ed.). Butterworth-Heinemann.

  • Thompson, K. H., & Orvig, C. (2006). Vanadium in diabetes: 100 years from Phase 0 to Phase I. Journal of Inorganic Biochemistry. Retrieved from [Link]

Sources

Foundational

Discovery and history of Vanadium tetrachloride

Topic: Discovery and history of Vanadium tetrachloride Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals The Crimson Reagent: A Technical Chronicle of Vanadium Tetra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and history of Vanadium tetrachloride Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

The Crimson Reagent: A Technical Chronicle of Vanadium Tetrachloride ( )

Executive Summary

Vanadium tetrachloride (


) stands as a singular entity in transition metal chemistry—a paramagnetic liquid at room temperature that bridges the gap between classical inorganic synthesis and modern organometallic catalysis. This guide serves as a technical dossier for the research scientist, tracing the compound's lineage from the analytical errors of the 19th century to its pivotal role in Ziegler-Natta polymerization and metallodrug precursor synthesis.

Historical Genesis: The Roscoe Correction

The discovery of


 is inextricably linked to the correct identification of elemental vanadium itself. For decades, the chemical community, led by the authority of Jöns Jacob Berzelius, operated under a fundamental misconception.
The Berzelius Error (1831)

Berzelius had identified a substance derived from Sefström's "vanadium" as the metal itself. In reality, he had isolated vanadium monoxide (


). This error skewed the atomic weight calculations and the understanding of the element's valency.
The Roscoe Protocol (1867)

Sir Henry Enfield Roscoe, working at Owens College, Manchester, dismantled this error through rigorous reduction protocols. He observed that "vanadium" (actually


) lost weight when reduced with hydrogen—an impossibility if it were already an element.

Roscoe's isolation of


 was the "smoking gun" that proved the existence of oxygen in Berzelius's sample. By passing dry chlorine gas over crude vanadium (then thought to be metal), Roscoe produced a reddish-brown liquid (

) and a solid oxychloride (

), allowing him to distinguish the two distinct chemical species.

RoscoeDiscovery Berzelius Berzelius Paradigm (1831) Misconception Assumption: VO = Element 'V' Berzelius->Misconception Roscoe Henry Enfield Roscoe (1867) Misconception->Roscoe Challenged by Experiment H2 Reduction Protocol Roscoe->Experiment Result Weight Loss Observed (Oxygen Removal) Experiment->Result Isolation Isolation of VCl4 (Distinct from VOCl3) Result->Isolation Proof of Element

Figure 1: The Roscoe Correction logic flow, demonstrating the analytical pathway that led to the true isolation of Vanadium and its tetrachloride.

Physicochemical Profile


 is chemically distinct due to its electronic structure. Unlike its Group 4 neighbor Titanium Tetrachloride (

), which is diamagnetic (

),

possesses one unpaired electron (

), rendering it paramagnetic.[1] This property is anomalous for a liquid compound and serves as a rapid diagnostic confirmation of purity (vs.

, which is diamagnetic).
Table 1: Essential Physicochemical Data
PropertyValueTechnical Significance
Formula

Oxidation State +4
Appearance Bright Red/Brown LiquidDistinct from yellow

Molar Mass 192.75 g/mol Precursor stoichiometry calculations
Boiling Point 148 °CDistillable for high-purity applications
Magnetic Moment ~1.73 B.M.[2]Paramagnetic (

system)
Hydrolysis Violent/ExothermicGenerates

and Vanadium oxides immediately
Solubility Non-polar solvents (

,

)
Compatible with organic synthesis workflows

Synthesis Architectures

For the application scientist, the method of synthesis dictates the impurity profile.

Method A: Direct Chlorination (High Purity)

This is the historical method refined for modern standards, ideal for research-grade material where oxychloride contamination must be minimized.



  • Protocol Note: The reaction must occur in a strictly anhydrous quartz tube. The product is distilled immediately to separate it from non-volatile chlorides (

    
    , 
    
    
    
    ).
Method B: Carbo-Chlorination (Industrial Scale)

Used when bulk precursors (


) are the starting point.


[3]
  • Critical Control Point: This method often produces significant

    
     as a byproduct. Fractional distillation is required to separate 
    
    
    
    (bp 148°C) from
    
    
    (bp 127°C).

The Reactive Matrix: Applications in Synthesis & Drug Development[4]

The Ziegler-Natta Engine

The most commercially significant application of


 is as a catalyst precursor for the production of ethylene-propylene-diene monomer (EPDM) rubbers. When combined with organoaluminum co-catalysts, 

generates active sites for olefin polymerization.

Mechanism: The


 is alkylated by the aluminum species (e.g., 

), reducing the vanadium to a

active species. This site coordinates the alkene monomer, facilitating insertion into the polymer chain.

ZieglerNatta VCl4 VCl4 Precursor ActiveSite Active Species Formation (Alkylation/Reduction) VCl4->ActiveSite + AlR3 AlR3 Co-Catalyst (e.g., Et2AlCl) AlR3->ActiveSite Monomer Alkene Monomer (Coordination) ActiveSite->Monomer Insertion Migratory Insertion (Polymer Growth) Monomer->Insertion Insertion->Insertion Propagation Termination Chain Transfer/ Termination Insertion->Termination

Figure 2: The activation pathway of VCl4 in Ziegler-Natta catalysis, leading to stereospecific polymerization.

Oxidative Coupling in Organic Synthesis

 acts as a potent one-electron oxidant. A classic application is the oxidative coupling of phenols.
  • Reaction: Phenol

    
     4,4'-Biphenol[1][2]
    
  • Mechanism:

    
     accepts an electron from the electron-rich aromatic ring, generating a radical cation which dimerizes. This is highly specific and avoids the over-oxidation seen with stronger oxidants.
    
Precursor for Metallodrug Synthesis

In the context of drug development,


 is rarely the drug itself but the critical synthon for organovanadium complexes.
  • Target: Vanadocene Dichloride (

    
    ) 
    
  • Relevance: Vanadocene dichloride has demonstrated significant antitumor activity, particularly against cisplatin-resistant cell lines.

  • Synthesis Protocol:

    
    
    (Note: V(IV) is reduced to V(IV) in the metallocene structure, or often requires careful stoichiometry to avoid V(III) byproducts).
    

Safety & Handling: The Inert Barrier

Working with


 requires strict adherence to air-free techniques (Schlenk line or Glovebox).
Primary Hazards[1][2]
  • Hydrolysis: Reacts explosively with moisture to release dense white fumes of

    
     and 
    
    
    
    .
  • Pressure Buildup:

    
     can slowly decompose at room temperature to 
    
    
    
    and
    
    
    gas. Storage bottles must have pressure-relief mechanisms or be vented regularly.
  • Toxicity: Vanadium compounds are toxic by inhalation and ingestion.[4][5]

Handling Protocol
  • Atmosphere: Nitrogen or Argon (dry).[4]

  • Transfer: Cannula transfer or gas-tight syringe only. Never pour.

  • Quenching: Do not add water directly.[6] Quench spills with dry sand or lime, then slowly neutralize with dilute alkali in a fume hood.

References

  • Roscoe, H. E. (1868).[7] "Researches on Vanadium." Philosophical Transactions of the Royal Society of London, 158, 1-27.

  • Calderazzo, F., et al. (1993). "Low-temperature Syntheses of Vanadium(III) and Molybdenum(IV) Bromides." Journal of the Chemical Society, Dalton Transactions, 655-658.

  • Harding, P. J., et al. (2020). "Vanadium(IV) Chloride."[3][8][4][5][6][9][10] Encyclopedia of Reagents for Organic Synthesis. Wiley.

  • Hirao, T. (1997). "Vanadium in Modern Organic Synthesis." Chemical Reviews, 97(8), 2707-2724.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 24273, Vanadium tetrachloride."

Sources

Exploratory

Vanadium tetrachloride Lewis acid behavior and adduct formation

Technical Deep Dive: Vanadium Tetrachloride ( ) Lewis Acid Behavior & Adduct Synthesis Executive Summary Context: Vanadium tetrachloride ( ) is a potent, paramagnetic ( ) Lewis acid utilized as a primary precursor in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Vanadium Tetrachloride ( ) Lewis Acid Behavior & Adduct Synthesis

Executive Summary

Context: Vanadium tetrachloride (


) is a potent, paramagnetic (

) Lewis acid utilized as a primary precursor in the synthesis of organovanadium complexes. In drug development, particularly for metabolic disorders, vanadium(IV) derivatives are investigated for their insulin-mimetic properties via the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[1]

Objective: This guide provides a rigorous technical analysis of


 Lewis acid behavior, detailing the thermodynamics of adduct formation, specific synthesis protocols for stable octahedral complexes, and the mechanistic basis for their biological activity.

Fundamental Chemical Architecture

To manipulate


 effectively, one must first master its electronic and structural anomalies. Unlike its lighter congener 

(

, diamagnetic),

possesses a single unpaired electron in its

-orbital, dictating its reactivity and spectroscopic signature.
Electronic Structure & Lewis Acidity
  • Oxidation State: +4 (

    
     configuration).[2]
    
  • Geometry: Tetrahedral (

    
    ) in the liquid/gas phase, but electronically unsaturated.
    
  • Lewis Acidity: The central vanadium atom is coordinatively unsaturated. It actively seeks electron-pair donors (Lewis bases) to expand its coordination sphere from 4 to 6, achieving a more stable octahedral (

    
    ) geometry.
    
  • Magnetic Moment:

    
     B.M.[2][3][4][5] (spin-only value for one unpaired electron), making it paramagnetic.
    
The Stability Paradox

 is thermodynamically unstable with respect to disproportionation but is kinetically persistent at room temperature. It acts as a strong oxidant; reaction with soft Lewis bases (e.g., iodides, some phosphines) often leads to reduction to V(III) rather than simple adduct formation. Successful adduct synthesis requires hard  Lewis bases (N-donors, O-donors) that stabilize the high oxidation state.

Mechanism of Adduct Formation

The formation of


 adducts is driven by the relief of coordinative unsaturation.
Reaction Trajectory

The reaction proceeds via an associative mechanism where the incoming ligand attacks the metal center, expanding the coordination geometry.



  • Step 1: Initial coordination of one ligand forms a distorted trigonal bipyramidal intermediate (

    
    ).
    
  • Step 2: Coordination of the second ligand completes the octahedral sphere.

  • Isomerism: The resulting complexes, such as

    
    , typically adopt a trans geometry to minimize steric repulsion between the bulky chloride ligands, though cis isomers can form with chelating ligands like bipyridine.
    
Visualization: Lewis Acid-Base Interaction

The following diagram illustrates the orbital interaction and geometric transformation during adduct formation.

AdductFormation cluster_0 Thermodynamic Driver VCl4 VCl4 (Free) Geometry: Tetrahedral Config: d1 (Paramagnetic) Transition Transition State Coordination Expansion VCl4->Transition Electrophilic Attack Ligand 2x Ligand (L) (e.g., THF, Pyridine) Lewis Base Ligand->Transition Lone Pair Donation Adduct VCl4(L)2 Adduct Geometry: Octahedral Stabilized V(IV) Transition->Adduct Geometry Reorganization Desc Relief of Coordinative Unsaturation (4 C.N. -> 6 C.N.)

Caption: Transformation of tetrahedral


 to octahedral adduct upon ligation.

Experimental Protocol: Synthesis of

Expert Insight: Direct addition of neat


 to THF is dangerous due to the exothermicity. The protocol below uses a non-coordinating solvent (Dichloromethane) to moderate the reaction heat and control precipitation.
Pre-requisites
  • Atmosphere: Strict inert atmosphere (Argon or Nitrogen) is mandatory.

    
     hydrolyzes instantly in air to release HCl.
    
  • Glassware: Flame-dried Schlenk flasks.

  • Solvents: Anhydrous

    
     (DCM) and anhydrous THF.
    
Step-by-Step Methodology
  • Setup: Assemble a double-manifold Schlenk line. Purge all glassware with Argon for 15 minutes.

  • Solvent Prep: Cannula transfer 20 mL of anhydrous DCM into a 50 mL Schlenk flask (Flask A). Add a magnetic stir bar.

  • Precursor Addition: Using a gas-tight syringe, inject 1.0 mL of

    
     (neat, reddish-brown liquid) into Flask A. The solution will turn dark red/brown.
    
  • Ligand Addition: In a separate flask (Flask B), mix 2.0 mL of anhydrous THF with 5 mL of DCM.

  • Reaction: Slowly add the THF solution from Flask B to Flask A dropwise at

    
     (ice bath).
    
    • Observation: The solution will shift color (often to a deep purple or different shade of red/brown depending on concentration) and a precipitate may form.[6]

  • Crystallization: Allow the mixture to warm to room temperature. If no precipitate forms, reduce volume under vacuum or add anhydrous hexane to induce precipitation.

  • Isolation: Filter the solid under inert gas using a Schlenk frit. Wash with cold pentane. Dry under vacuum.

Characterization Data Table
TechniqueParameterExpected ObservationMechanistic Implication
EPR Hyperfine Splitting8-line pattern (

for

)
Confirms monomeric

V(IV) center.
IR Spectroscopy

(THF)
Shift to lower wavenumber (~1015 cm⁻¹)Weakening of C-O bond due to

-donation to V.
Magnetic Susceptibility

1.70 - 1.75 B.M.Consistent with one unpaired electron (spin-only).[2]
UV-Vis d-d TransitionsLow intensity bands in visible regionDistorted octahedral geometry (Laporte forbidden but vibronically allowed).

Application in Drug Development: Insulin Mimetics

Vanadium(IV) complexes derived from


 are critical in diabetes research. They act as phosphatase inhibitors, effectively mimicking the action of insulin.
Mechanism of Action: PTP1B Inhibition

Insulin signaling is downregulated by Protein Tyrosine Phosphatase 1B (PTP1B), which dephosphorylates the insulin receptor.[1] Vanadium species inhibit PTP1B, thereby maintaining the receptor in an active, phosphorylated state.

Signaling Pathway Diagram

InsulinPath Insulin Insulin Ligand Receptor Insulin Receptor (IR) (Tyrosine Kinase) Insulin->Receptor Binds Phos Autophosphorylation (Activation) Receptor->Phos Activates Signal Downstream Signaling (GLUT4 Translocation) Phos->Signal Promotes PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->Phos Dephosphorylates (Deactivates) Vanadium Vanadium(IV) Complex (Inhibitor) Vanadium->PTP1B Inhibits Glucose Glucose Uptake Signal->Glucose

Caption: Vanadium(IV) complexes enhance insulin sensitivity by inhibiting the negative regulator PTP1B.[1]

Safety & Handling Protocols

  • Hydrolysis Hazard:

    
    . The release of HCl gas is immediate and dangerous. Always vent Schlenk lines to a scrubber.
    
  • Corrosivity:

    
     attacks rubber and some plastics. Use glass or Teflon (PTFE) seals.
    
  • Storage: Store in a glovebox or sealed ampoule under Argon at ambient temperature. Dark storage is preferred to prevent photochemical decomposition.

References

  • Vanadium Tetrachloride Properties & Reactivity

    • Source: Wikipedia / Chemical D
  • Synthesis and Characteriz

    • Source: ResearchG
  • Vanadium Compounds as Insulin Mimics

    • Source: Thompson, K. H., et al. "Vanadium Compounds as Insulin Mimics." Chemical Reviews.
  • Infrared Spectroscopy of Carbonyl Adducts

    • Source: Spectroscopy Online (Principles of C=O shifts)
  • Magnetic Properties of Vanadium(IV)

    • Source: LibreTexts Chemistry

Sources

Foundational

Technical Whitepaper: Electrochemical Characterization of the VCl4/VCl3 Redox Couple

This technical guide details the electrochemical characterization of the Vanadium(IV) Chloride ( ) to Vanadium(III) Chloride ( ) redox couple. It addresses the thermodynamic potentials in both aqueous and non-aqueous med...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the electrochemical characterization of the Vanadium(IV) Chloride (


) to Vanadium(III) Chloride (

) redox couple. It addresses the thermodynamic potentials in both aqueous and non-aqueous media, the impact of solvation on redox behavior, and the implications for catalytic and pharmaceutical applications.

Executive Summary

The reduction potential of the


 couple is not a singular physical constant but a dynamic value dependent on the solvent coordination sphere and ligand environment. While the standard aqueous potential for the analogous vanadyl couple (

) is well-defined at +0.337 V vs. SHE , the potential in non-aqueous organic solvents (critical for drug synthesis and battery electrolytes) varies significantly based on the solvent's donor number (DN).

This guide provides the thermodynamic baselines, a validated protocol for determining these potentials in organic media, and the mechanistic causality required for high-integrity research.

Thermodynamic Fundamentals & Speciation

The Solvation Paradox

The primary challenge in defining a "standard" potential for


 lies in speciation.
  • In Vacuo/Gas Phase:

    
     is a tetrahedral monomer.
    
  • In Non-Aqueous Solvents (e.g., Acetonitrile,

    
    ): 
    
    
    
    acts as a Lewis acid, instantly coordinating solvent molecules to form octahedral adducts (e.g.,
    
    
    ). The reduction actually occurs on this solvated species.
  • In Aqueous Media:

    
     hydrolyzes violently to form the vanadyl ion (
    
    
    
    ). Thus, the "VCl4" couple effectively becomes the vanadyl/vanadic couple.
Standard Reduction Potentials (Data Summary)

Table 1: Standard Potentials in Aqueous Acidic Media (


) 
Note: In water, 

does not exist; it converts to

.
Redox CoupleHalf-Reaction

(V vs. SHE)
Significance
Vanadyl/Vanadic

+0.337 Relevant for physiological stability of V-drugs.
Vanadic/Vanadous

-0.255 Strong reducing agent limit.
Pervanadyl/Vanadyl

+1.000 V(V) to V(IV) transition.

Table 2: Representative Potentials in Non-Aqueous Media Potentials are referenced to the Ferrocene/Ferrocenium (


) couple to eliminate liquid junction potential errors.
SolventSpecies Formed

(V vs.

)
Solvent Donor Number (DN)
Dichloromethane (

)

(weakly solvated)
+0.80 to +1.10 Low (0.0) - High potential due to lack of stabilization.
Acetonitrile (MeCN)

+0.30 to +0.50 Moderate (14.1) - Solvation stabilizes V(IV).
DMSO

-0.50 to -0.80 High (29.8) - Promotes formation of stable V=O species.

*Note: Values in organic media are approximate ranges dependent on supporting electrolyte (e.g.,


) concentration.

Mechanistic Pathways

The reduction of


 involves a competitive pathway between direct electron transfer and ligand exchange.

VCl4_Reduction_Mechanism VCl4_Pure VCl4 (Liquid) Pure Precursor Solvation Solvent Coordination (Fast) VCl4_Pure->Solvation + Solvent Hydrolysis Hydrolysis (if H2O present) VO2+ Formation VCl4_Pure->Hydrolysis + H2O (Trace) V_Solvated [VCl4(Solv)2] Octahedral Adduct Solvation->V_Solvated Reduction 1e- Reduction (Electrochemical) V_Solvated->Reduction + e- V_Solvated->Hydrolysis + H2O V3_Species [VCl4(Solv)2]- Unstable V(III) Reduction->V3_Species Cl_Loss Chloride Dissociation (Chemical Step) V3_Species->Cl_Loss Slow VCl3_Solv VCl3(Solv)3 + Cl- Cl_Loss->VCl3_Solv

Figure 1: Reaction pathway of VCl4 in solvating media. Note the bifurcation between electrochemical reduction and hydrolysis.

Experimental Protocol: Determination of in Acetonitrile

This protocol is designed for researchers requiring precise thermodynamic data for V-based catalysts or drug precursors.

Reagents & Equipment[1]
  • Analyte: Vanadium(IV) Chloride (

    
    ), 99.9% trace metals basis. Warning: Corrosive, moisture-sensitive.
    
  • Solvent: Anhydrous Acetonitrile (MeCN), water content < 10 ppm (Karl Fischer verified).

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (

    
    ), recrystallized and dried.
    
  • Reference:

    
     (0.01 M 
    
    
    
    in MeCN) or Pseudo-reference (Pt wire) with internal Ferrocene standard.
Step-by-Step Methodology
  • Environment Control:

    • All manipulations must occur in an Argon-filled glovebox (

      
       ppm, 
      
      
      
      ppm).
      
      
      fumes in air and degrades instantly.
  • Cell Assembly:

    • Use a 3-electrode glass cell with a glassy carbon working electrode (3 mm dia), Pt wire counter electrode, and

      
       reference.
      
    • Polishing: Polish glassy carbon with 0.05

      
       alumina slurry, sonicate in anhydrous MeCN.
      
  • Solution Preparation:

    • Prepare 10 mL of 0.1 M

      
       in MeCN (Background).
      
    • Add

      
       to achieve 1.0 mM concentration. Note: Solution will turn dark reddish-brown.
      
  • Measurement (Cyclic Voltammetry):

    • Scan Range: +1.5 V to -1.5 V.

    • Scan Rate: Vary from 50 mV/s to 500 mV/s to diagnose reversibility.

    • Diagnostic Criterion: Look for the

      
       couple. If the peak separation (
      
      
      
      ) > 59 mV and increases with scan rate, the process is quasi-reversible (common for V-Cl species due to structural reorganization).
  • Internal Standardization (Critical):

    • After collecting data, add Ferrocene (

      
      ) to the same solution (approx. 1 mM).
      
    • Record the CV again.[1]

    • Calculate

      
       relative to 
      
      
      
      using:
      
      

Relevance to Drug Development

For professionals developing vanadium-based therapeutics (e.g., insulin mimetics like BMOV), understanding the


 potential is a proxy for oxidative stability .
  • Prodrug Activation: Many V-drugs are administered as V(IV) but may oxidize to V(V) or reduce to V(III) intracellularly. A potential near 0 V vs. SHE (like the aqueous V couple) implies the drug can cycle redox states under physiological conditions (cellular redox potential

    
     to 
    
    
    
    V).
  • Toxicity Prediction: V(V) is generally more toxic (phosphatase inhibitor) than V(IV). If the reduction potential is too high, the compound may deplete cellular antioxidants (GSH, NADH).

References

  • Standard Aqueous Potentials: Bard, A. J., & Faulkner, L. R. Electrochemical Methods: Fundamentals and Applications. Wiley.[2][3] (Standard source for

    
     data).
    
  • Non-Aqueous Electrochemistry: Connelly, N. G., & Geiger, W. E. (1996). "Chemical Redox Agents for Organometallic Chemistry." Chemical Reviews, 96(2), 877–910. Link

  • Vanadium Redox Flow Batteries (Chloride Systems): Skyllas-Kazacos, M., et al. (2011). "Progress in Flow Battery Research and Development." Journal of The Electrochemical Society, 158(8), R55. Link

  • Vanadium Hydrolysis & Speciation: Crans, D. C., et al. (2004). "The Chemistry and Biochemistry of Vanadium and the Biological Activities Exerted by Vanadium Compounds." Chemical Reviews, 104(2), 849–902. Link

Sources

Exploratory

Solubility of Vanadium tetrachloride in various organic solvents

Technical Guide: Solubility and Solvent Compatibility of Vanadium Tetrachloride ( ) Executive Summary Vanadium tetrachloride ( ) is a volatile, paramagnetic liquid and a potent Lewis acid. For researchers in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility and Solvent Compatibility of Vanadium Tetrachloride ( )

Executive Summary

Vanadium tetrachloride (


) is a volatile, paramagnetic liquid and a potent Lewis acid. For researchers in drug development—particularly those synthesizing vanadium-based insulin mimetics or anti-cancer metallodrugs—understanding the solubility profile of 

is critical.

Crucial Distinction: Unlike stable salts,


 does not merely "dissolve" in many organic solvents; it often reacts. This guide categorizes solvents into three distinct classes: Inert Carriers  (for transport), Coordinating Ligands  (for adduct formation), and Destructive Reactants  (solvolysis).

Part 1: Physicochemical Profile

Before selecting a solvent, one must understand the solute.


 is a non-polar, tetrahedral molecule.[1]
PropertyValueImplication for Handling
State (RT) Red-brown liquidMiscible with many non-polar solvents; no saturation limit in hydrocarbons.
Oxidation State V(IV) (

)
Paramagnetic; NMR silent or broadens signals significantly.
Reactivity Strong Lewis AcidSeeks electron donors (O, N, S, P).
Hydrolysis ViolentReleases HCl fumes immediately upon contact with moisture.

Part 2: Solvent Compatibility Matrix

The following table summarizes the interaction of


 with common laboratory solvents.
Solvent ClassExamplesInteraction TypeOutcomeSuitability
Chlorocarbons Dichloromethane (DCM), Carbon Tetrachloride (

), Chloroform
Physical Dissolution Stable, red-brown solution. No coordination.High (Transport/Reaction Medium)
Hydrocarbons Pentane, Hexane, Toluene, BenzenePhysical Dissolution Stable, red-brown solution. Miscible.High (Inert Diluent)
Ethers THF, Diethyl Ether, 1,4-DioxaneCoordination Exothermic formation of adducts (e.g.,

). Color shift to green/blue.
Medium (Synthesis of complexes)
Nitriles Acetonitrile (

)
Coordination Formation of adducts (

).
Medium (Synthesis of complexes)
Alcohols Methanol, Ethanol, IsopropanolSolvolysis (Destructive) Irreversible formation of alkoxides (

) + HCl.
None (Unless synthesizing alkoxides)
Ketones Acetone, MEKReactive/Coordination Complexation followed by potential aldol condensation catalyzed by Lewis acidity.Low (Side reactions likely)

Part 3: Mechanistic Interactions & Workflows

Inert Solvents (Hydrocarbons & Chlorocarbons)

In non-polar solvents like Toluene or Dichloromethane (DCM) ,


 retains its tetrahedral monomeric structure.
  • Utility: These are the only solvents suitable for obtaining "free"

    
     for subsequent reactions where solvent coordination is undesirable.
    
  • Solubility:

    
     is miscible in all proportions.
    
  • Protocol Note: Solvents must be rigorously dried (anhydrous). Even trace water (ppm level) will generate

    
     (Vanadyl chloride) precipitates or HCl gas.
    
Coordinating Solvents (Ethers & Nitriles)

In solvents like Tetrahydrofuran (THF) ,


 acts as a Lewis acid, accepting electron pairs from the solvent oxygen.
  • Mechanism:

    
     (trans-octahedral adduct).
    
  • Observation: The solution typically shifts from the deep red of

    
     to a different hue (often green or brown depending on concentration and temperature) due to the change in ligand field geometry.
    
  • Risk: This reaction is exothermic.[2] Add

    
    slowly to cold THF to prevent thermal decomposition or solvent polymerization.
    
Reactive Solvents (Alcohols)

WARNING: Alcohols are not solvents for


; they are reactants.
  • Mechanism: Solvolysis (Alcoholysis).

    
    
    (Note: Partial substitution often occurs first, leading to mixed chloro-alkoxides).
    
  • Drug Development Context: This pathway is utilized deliberately to synthesize Vanadium alkoxides, which are precursors for specific metallodrugs, but it destroys the

    
     starting material.
    
Decision Logic for Researchers

The following diagram illustrates the decision process for solvent selection based on experimental goals.

SolventSelection Start Start: VCl4 Handling Goal What is the experimental goal? Start->Goal Transport Transport / Dilution / Non-Coordinating Reaction Goal->Transport Keep VCl4 Intact Complex Synthesize V-Complex (Adduct Formation) Goal->Complex Coordination Alkoxide Synthesize Alkoxide (Ligand Exchange) Goal->Alkoxide Solvolysis Hydrocarbon Use: Hexane, Toluene, DCM (Strictly Anhydrous) Transport->Hydrocarbon Ether Use: THF, Et2O, MeCN (Exothermic Adduct Formation) Complex->Ether Alcohol Use: MeOH, EtOH (Violent HCl Release - Venting Required) Alkoxide->Alcohol Result1 Result: VCl4 Solution (Red) Hydrocarbon->Result1 Result2 Result: VCl4(L)2 Adduct Ether->Result2 Result3 Result: V(OR)4 + HCl Alcohol->Result3

Figure 1: Solvent selection decision tree based on the desired chemical outcome. Green indicates inert stability, Yellow indicates coordination, and Red indicates chemical degradation.

Part 4: Experimental Protocols (Self-Validating Systems)

Inert Atmosphere Transfer (Schlenk Technique)

Because


 reacts with air moisture to form corrosive HCl and Vanadium(V) oxide, it must never be exposed to the atmosphere.

Equipment:

  • Schlenk line (Vacuum/Argon manifold).

  • Oven-dried glassware (baked at >120°C for 4 hours).

  • Gas-tight syringe with PTFE-tipped plunger.

Step-by-Step Protocol:

  • Purge: Cycle the receiving flask 3 times (Vacuum/Argon) to remove adsorbed moisture.

  • Solvent Prep: Ensure the solvent (e.g., DCM) is distilled over

    
     or passed through an activated alumina column.
    
  • Transfer:

    • Maintain a positive pressure of Argon in the

      
       stock bottle.
      
    • Insert a long needle connected to the inert gas line (bubbler) into the stock bottle to equalize pressure.

    • Withdraw

      
       using the gas-tight syringe.
      
  • Addition: Inject

    
     into the solvent flask through a septum.
    
  • Validation (The "Self-Check"):

    • Visual Check: The solution should remain clear red-brown (in DCM/Toluene).

    • Failure Mode: Cloudiness or orange precipitate indicates moisture contamination (

      
       or 
      
      
      
      formation).
    • Fume Check: Visible white fumes at the septum indicate HCl release (system leak).

Handling "Frozen" Stopcocks

 hydrolyzes to form solid oxides that can cement glass joints.
  • Prevention: Always use high-vacuum silicone grease or PTFE sleeves on ground glass joints.

  • Remedy: If a joint freezes, do not force it (glass breakage risk). Soak the joint in dilute HCl (if safe) or use a heat gun gently, but prevention is the only reliable method.

Part 5: Drug Development Applications

In pharmaceutical research,


 is rarely the drug itself but a pivotal starting material for:
  • Non-Oxo Vanadium Complexes: Many insulin-mimetic candidates (like bis(maltolato)oxovanadium(IV), BMOV) use

    
    , but "bare" V(IV) complexes requiring non-oxo ligands often start from 
    
    
    
    in anhydrous THF.
  • Anti-Cancer Agents: Vanadocene dichloride (

    
    ), an early metallocene anti-tumor agent, is synthesized by reacting 
    
    
    
    with Sodium Cyclopentadienyl (
    
    
    ) in THF.

Synthesis Workflow Visualization:

SynthesisWorkflow VCl4 VCl4 (Liquid) Step1 1. Solvation (Exothermic) VCl4->Step1 Solvent Anhydrous THF Solvent->Step1 Reactant Ligand (e.g., NaCp) Step2 2. Substitution Reactant->Step2 Intermediate VCl4(THF)2 Adduct Step1->Intermediate Intermediate->Step2 Product Target Complex (e.g., Cp2VCl2) Step2->Product

Figure 2: Workflow for synthesizing vanadium complexes using THF as a coordinating solvent.

References

  • Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry. Wiley. (Standard text defining V(IV)
  • Sigma-Aldrich. (n.d.). Vanadium(IV) chloride Safety Data Sheet.

  • Crans, D. C., et al. (2004). "The Chemistry and Biochemistry of Vanadium and the Biological Activities Exerted by Vanadium Compounds." Chemical Reviews, 104(2), 849–902.

  • Wilkinson, G., & Birmingham, J. M. (1954). "Bis-cyclopentadienyl Compounds of Ti, Zr, V, Nb and Ta." Journal of the American Chemical Society, 76(17), 4281–4284. (Foundational paper on using VCl4 for metallocene synthesis).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24267, Vanadium tetrachloride.

Sources

Foundational

Thermochemical data for Vanadium tetrachloride

Thermochemical Data & Handling Guide: Vanadium Tetrachloride ( ) Executive Summary Vanadium tetrachloride ( ) is a volatile, paramagnetic transition metal halide serving as a critical intermediate in the purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Thermochemical Data & Handling Guide: Vanadium Tetrachloride ( )

Executive Summary

Vanadium tetrachloride (


)  is a volatile, paramagnetic transition metal halide serving as a critical intermediate in the purification of vanadium and a catalyst in organic synthesis (e.g., oxidative coupling of phenols).[1] Unlike the stable titanium analog (

),

is metastable at ambient conditions, slowly decomposing into solid vanadium trichloride (

) and chlorine gas.[1]

This guide provides researchers and process chemists with authoritative thermochemical data, phase equilibria models, and rigorous handling protocols to ensure experimental reproducibility and safety.

Part 1: Fundamental Thermochemical Properties

The following data represents the consensus values derived from calorimetric and effusion-mass spectrometric studies. Note the significant difference between liquid and gas phase enthalpies, driven by the compound's volatility.

Table 1: Standard Thermodynamic Values (298.15 K)
PropertySymbolValueUnitStateConfidence
Enthalpy of Formation

-569.8 kJ/molLiquidHigh [1, 2]
Enthalpy of Formation

-527.6 kJ/molGasHigh [1]
Gibbs Free Energy

-485.3 kJ/molGasMedium
Entropy

255 J/(mol·K)LiquidEst. [3]
Molar Heat Capacity

131.3 J/(mol[2][3]·K)LiquidHigh [4]
Bond Dissociation Energy

290.8 kJ/molGasHigh [1]

Critical Insight: The bond dissociation energy of the fourth V-Cl bond (290.8 kJ/mol) is significantly lower than the mean bond energy of the first three (approx. 380 kJ/mol). This thermodynamic weakness drives the spontaneous decomposition


.
Physical Constants[2][3][5][6][7][8]
  • Molecular Weight: 192.75 g/mol [4][5]

  • Appearance: Dark reddish-brown viscous liquid

  • Density: 1.816 g/cm³ (at 20 °C)

  • Magnetic Susceptibility: Paramagnetic (

    
     configuration, 
    
    
    
    B.M.)
  • Solubility: Soluble in non-polar solvents (

    
    , 
    
    
    
    ); reacts violently with protic solvents.

Part 2: Phase Equilibria & Vapor Pressure

Accurate vapor pressure control is essential for distillation, which is the primary method for purifying


 from non-volatile 

residues.
Vapor Pressure Data Points
  • Boiling Point (

    
    ):  148.0 °C (421.15 K) at 760 mmHg
    
  • Ambient Vapor Pressure: ~7.6 mmHg (10.1 hPa) at 25 °C

Clausius-Clapeyron Model

For process modeling between 25 °C and 150 °C, use the following derived parameters:


[6]

Where:

  • 
     is in mmHg[7][8][9]
    
  • 
     is in Kelvin[7][6]
    

Practical Implication:


 has a vapor pressure profile similar to water but is far more sensitive to temperature fluctuations. Distillation should be performed under reduced pressure (vacuum) to lower the boiling point below 100 °C, thereby minimizing thermal decomposition during purification.

Part 3: Stability & Decomposition Kinetics

The storage shelf-life of


 is dictated by its disproportionation equilibrium. Unlike 

, which is stable indefinitely in the absence of moisture,

is thermodynamically driven to reduce itself.
Decomposition Pathway

[1]
  • Trigger: Light (photolysis) and Heat (> 150 °C).

  • Observation: Fresh

    
     is a clear red liquid. Degraded 
    
    
    
    becomes cloudy/opaque due to fine purple
    
    
    precipitate.
  • Pressure Hazard: Sealed containers can pressurize with

    
     gas over time.[10]
    
Diagram 1: Stability & Hydrolysis Logic

The following diagram illustrates the "Metastability Trap" of


 and its irreversible hydrolysis pathway.

VCl4_Stability cluster_0 Storage Hazard VCl4 VCl4 (Liquid) Oxidation State: +4 (Red/Brown) VCl3 VCl3 (Solid) Oxidation State: +3 (Purple Precipitate) VCl4->VCl3 Slow Decomposition (Heat/Light) Cl2 Cl2 (Gas) (Pressure Hazard) VCl4->Cl2 Byproduct VOCl2 VOCl2 (aq) Vanadyl Chloride (Blue Solution) VCl4->VOCl2 Hydrolysis (+ H2O) HCl HCl (Fumes) VCl4->HCl Hydrolysis Byproduct

Figure 1: Reaction pathways for VCl4. The black path represents storage degradation (metastability), while the blue path represents irreversible hydrolysis.

Part 4: Synthesis & Purification Protocol

Objective: Synthesis of high-purity


 from Vanadium metal.
Safety:  Requires a fume hood, full PPE (acid gas respirator), and exclusion of moisture.
Reagents
  • Vanadium Metal: Powder or chips (>99.5% purity).

  • Chlorine Gas (

    
    ):  Dry, high purity.
    
  • Argon/Nitrogen: For inert purging.

Step-by-Step Methodology
  • System Preparation:

    • Set up a borosilicate glass train:

      
       source 
      
      
      
      
      
      bubbler (drying)
      
      
      Reaction tube (containing V metal)
      
      
      Receiving flask (ice bath)
      
      
      Waste trap (NaOH).
    • Why:

      
       hydrolyzes instantly. The entire system must be flame-dried under inert gas flow before introducing chlorine.
      
  • Reaction (Chlorination):

    • Heat the Vanadium metal zone to 300–350 °C .

    • Introduce a slow stream of dry

      
      .
      
    • Observation: Dark red vapors of

      
       will form and condense in the cooled receiving flask.
      
    • Note: If the temperature is too high (>500 °C),

      
       may form or 
      
      
      
      may decompose before condensing.
  • Purification (Reflux & Distillation):

    • The crude condensate contains dissolved

      
      .
      
    • Step A: Gently reflux the liquid under a stream of Argon to drive off dissolved Chlorine gas.

    • Step B: Perform a simple distillation.[10] Collect the fraction boiling at 148–150 °C (at 1 atm) or the equivalent temperature under vacuum.

    • Purity Check: The distillate should be a clear, ruby-red liquid with no purple solids.

Diagram 2: Synthesis Workflow

Synthesis_Protocol Gas_Source Dry Cl2 Gas Source Reactor Reactor Tube (Vanadium Metal @ 350°C) Gas_Source->Reactor Flow Condenser Condenser/Trap (Ice Bath) Reactor->Condenser Vapor Transport Crude Crude VCl4 + Dissolved Cl2 Condenser->Crude Condensation Reflux Argon Purge/Reflux (Remove Cl2) Crude->Reflux Purification Step 1 Distillation Vacuum Distillation (Remove VCl3 residues) Reflux->Distillation Purification Step 2 Product Pure VCl4 (Store under Ar) Distillation->Product Final Isolation

Figure 2: Process flow for the synthesis and purification of Vanadium Tetrachloride.[1][4][5][10][11][12][13][14]

Part 5: Handling & Safety for Researchers

Hydrolysis Risks

 is aggressively hygroscopic. Upon contact with moist air, it releases dense white fumes of HCl and forms vanadyl species:


Protocol: Always handle via syringe techniques or in a glovebox (

ppm

). Glassware must be oven-dried.
Metal Scavenging in Pharma

While


 is not a drug, vanadium residues are strictly regulated (Class 1 Elemental Impurity in ICH Q3D). If 

is used as a catalyst (e.g., phenol coupling), removal is critical.
  • Detection: ICP-MS is required; colorimetric tests are unreliable due to oxidation state changes.

  • Removal: Aqueous workup converts V(IV) to water-soluble

    
     species, which can be sequestered using chelating resins (e.g., EDTA-functionalized silica).
    
Storage
  • Container: Schlenk flask with Teflon valve (grease can be attacked by

    
    ).
    
  • Environment: Dark, cool (< 20 °C), under Argon.

  • Venting: Open old bottles carefully in a hood; pressure buildup from

    
     generation is common.
    

References

  • Hildenbrand, D. L. (2008). Thermochemistry of the gaseous vanadium chlorides VCl, VCl2, VCl3, and VCl4. The Journal of Chemical Physics, 129, 144306.

  • NIST Chemistry WebBook.[15] Vanadium tetrachloride Thermochemical Data.

  • JANAF Thermochemical Tables. Vanadium Halides Section. National Institute of Standards and Technology.[15]

  • ChemicalBook. Vanadium (IV) Chloride Properties and Safety.

  • Inorganic Syntheses. Synthesis of Transition Metal Halides. Volume IV, McGraw-Hill.

Sources

Protocols & Analytical Methods

Method

Vanadium tetrachloride in Ziegler-Natta catalysis for EPDM rubber production

Application Note: Vanadium Tetrachloride ( ) in Ziegler-Natta Catalysis for EPDM Production[1][2] Executive Summary This application note details the rigorous use of Vanadium Tetrachloride ( ) as a homogeneous Ziegler-Na...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Vanadium Tetrachloride ( ) in Ziegler-Natta Catalysis for EPDM Production[1][2]

Executive Summary

This application note details the rigorous use of Vanadium Tetrachloride (


) as a homogeneous Ziegler-Natta catalyst for the synthesis of Ethylene-Propylene-Diene Monomer (EPDM) rubber. While Titanium-based heterogeneous catalysts dominate commodity polyolefin production, Vanadium-based soluble systems remain the industry standard for EPDM due to their ability to produce amorphous, random copolymers with narrow molecular weight distributions (MWD).

This guide addresses the critical challenge of Vanadium catalysis: the instability of the active site . We provide a validated protocol for managing the reductive decay of


 to inactive 

using chlorinated promoters, ensuring sustained catalytic activity and precise microstructural control.

Scientific Foundation: The Vanadium Catalytic Cycle

The Active Species

Unlike heterogeneous Titanium sites,


 forms a soluble complex when alkylated by an organoaluminum co-catalyst (typically Ethylaluminum Sesquichloride, EASC, or Diethylaluminum Chloride, DEAC). The active site is generally accepted to be an alkylated Vanadium(III) species with a vacant coordination site.
The Deactivation Mechanism

The primary limitation of


 is its rapid reduction by the organoaluminum co-catalyst.
  • Alkylation:

    
     (Reduction to 
    
    
    
    occurs rapidly).
  • Propagation: Monomers insert into the V-C bond.

  • Deactivation: The active

    
     is over-reduced to 
    
    
    
    (inactive) by the aluminum alkyl.[1] This results in a "decay type" kinetic profile where polymerization rate drops sharply after initiation.
Reactivation Strategy (The "Promoter" Effect)

To maintain productivity, a Reactivator (Promoter) is required.[2] These are typically chlorinated organic compounds (e.g., Ethyl Trichloroacetate - ETCA, or Hexachloro-p-xylene - HCPX).

  • Function: The promoter oxidatively adds to the inactive

    
    , regenerating the active 
    
    
    
    species.
  • Result: Transforms the kinetic profile from "decaying" to "quasi-living," allowing for higher yields and better control over monomer incorporation.

Mechanistic Pathway Visualization

VanadiumMechanism Precursor Precursor: VCl4 (V+4) Activation Activation (+ Al-Alkyl) Precursor->Activation ActiveSite Active Site (V+3) [V-R]+ Activation->ActiveSite Propagation Polymer Chain Growth (Ethylene/Propylene/ENB) ActiveSite->Propagation Insertion Inactive Inactive Species (V+2) ActiveSite->Inactive Reductive Decay (by Al-Alkyl) Propagation->ActiveSite Chain Growth Inactive->ActiveSite Re-oxidation Promoter Promoter (e.g., ETCA) Oxidative Reactivation Promoter->Inactive

Figure 1: The catalytic cycle of Vanadium polymerization, highlighting the critical reactivation loop driven by chlorinated promoters to prevent catalytic death.

Material Handling & Safety

WARNING:


 is a hazardous, volatile liquid (B.P. 148°C) that hydrolyzes violently with moisture to release HCl gas.
ParameterSpecificationHandling Protocol
Appearance Reddish-brown liquidHandle ONLY in inert atmosphere (Argon/Nitrogen) glovebox or Schlenk line.
Purity >99.9% (Trace metals <10ppm)Distill under reduced pressure if degradation (green color) is observed.
Storage < 10°C, DarkLight sensitive. Thermal decomposition yields

and

.
PPE Full chemical resistantDouble nitrile gloves, face shield, and acid-gas respirator required outside glovebox.

Experimental Protocol: EPDM Synthesis

Objective: Synthesis of EPDM terpolymer (Ethylene/Propylene/ENB) using


/EASC/ETCA system.
Scale:  1 Liter Buchi/Parr Reactor.
Reagent Preparation
  • Solvent (Hexane): Dry over molecular sieves (4Å) and sparge with Nitrogen for 30 mins. Moisture content must be < 5 ppm.

  • Monomers: Pass Ethylene and Propylene through purification columns (R3-11 catalyst and molecular sieves) to remove

    
     and 
    
    
    
    .
  • Diene (ENB): Distill over

    
     under vacuum; store under 
    
    
    
    .
  • Catalyst Solution: Dilute

    
     in dry hexane to 0.05 M. Use immediately (unstable solution).
    
  • Co-catalyst: EASC (Ethylaluminum Sesquichloride) 1.0 M in hexane.

  • Promoter: Ethyl Trichloroacetate (ETCA) 0.1 M in hexane.

Reactor Setup & Polymerization Workflow

Workflow Step1 1. Conditioning Heat to 100°C under Vac Cool to 30°C under N2 Step2 2. Solvent/Diene Charge Add 500mL Hexane Add ENB (Diene) Step1->Step2 Step3 3. Saturation Feed C2/C3 (Ratio 60:40) Equilibrate Pressure Step2->Step3 Step4 4. Scavenging Inject Al-Alkyl (EASC) Wait 5 mins Step3->Step4 Step5 5. Initiation Inject VCl4 + Promoter Start Stirring (1000 rpm) Step4->Step5 Step6 6. Quench Inject Ethanol/HCl Wash & Dry Step5->Step6

Figure 2: Step-by-step experimental workflow for solution polymerization of EPDM.

Detailed Procedure
  • Inerting: Heat reactor to 100°C under vacuum for 1 hour. Cool to reaction temperature (typically 30°C - 50°C) under positive Nitrogen flow.

  • Solvent Loading: Cannulate 500 mL dry hexane into the reactor. Add required amount of ENB (e.g., 2-5 mL).

  • Monomer Saturation:

    • Set gas flow ratio: Ethylene (2 L/min) / Propylene (3 L/min).

    • Pressurize reactor to 3-5 bar.

    • Stir at 1000 rpm until saturation is reached (pressure stabilizes).

  • Scavenging (Critical Step): Inject EASC co-catalyst first.

    • Rationale: The Aluminum alkyl acts as a scavenger for any residual moisture/poisons before the Vanadium is introduced.

    • Target Al/V molar ratio: 15:1 to 30:1 .

  • Initiation:

    • Premix

      
       solution and ETCA (Promoter) in a catalyst injection bomb (optional, or inject sequentially).
      
    • Inject catalyst mixture into the reactor.

    • Promoter Ratio: ETCA/V molar ratio should be 2:1 to 4:1 .

  • Polymerization:

    • Maintain constant pressure by feeding mixed monomers on demand.

    • Control temperature strictly (exotherm will occur).

      
       can broaden MWD.
      
  • Termination: After 20-30 minutes, kill reaction by injecting 20 mL Ethanol containing 1% HCl.

  • Workup:

    • Wash polymer solution with deionized water (3x) to remove V/Al residues (ash).

    • Precipitate polymer into excess Acetone or Isopropanol.

    • Dry in vacuum oven at 60°C.

Process Optimization & Data Analysis

Catalyst Comparison: vs.
FeatureVanadium Tetrachloride (

)
Vanadyl Trichloride (

)
Oxidation State


Stability Low (Thermal decomp > 25°C)Moderate
Activity High (Initial burst)Moderate (More steady)
MW Capability Higher MW (Ultra-high MW EPDM)Medium-High MW
MW Distribution Narrow (Single site character)Slightly Broader
Promoter Need High (Rapid reduction to

)
High
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Poisons (

,

) or rapid deactivation.
Increase Al/V ratio (Scavenging). Ensure Promoter (ETCA) is fresh. Check monomer purity.
Broad MWD Temperature gradients or multiple active sites.Improve stirring/cooling. Ensure

is not decomposed (green color indicates

).
Low Diene Incorporation Steric hindrance at active site.Increase ENB concentration. Lower Ethylene/Propylene ratio (Ethylene competes with bulky diene).
Gel Formation Crosslinking via diene.Lower conversion (<10%). Reduce temperature.

References

  • Natta, G., et al. (1959). Crystalline alternating ethylene-propylene copolymers. Journal of Polymer Science, 34(127), 531-549. Link

  • Ver Strate, G., et al. (1986).[3] Ethylene-Propylene Elastomers. Encyclopedia of Polymer Science and Engineering, Vol 6. Wiley-Interscience.

  • Salakhov, I., et al. (2021).[4][5] A highly chlorinated xylene promoter for ethylene-propylene copolymerisation over a vanadium catalyst.[4][5] RSC Advances, 11, 20888-20896. Link

  • Evens, G.G. (1984). Process for the preparation of EPDM rubber. U.S. Patent 4,435,552. Link

  • Ricci, G., et al. (2010). Vanadium-based catalysts for olefin polymerization. Coordination Chemistry Reviews, 254(5-6), 661-676. Link

Sources

Application

Oxidative coupling of phenols using Vanadium tetrachloride in organic synthesis

Application Note: Oxidative Coupling of Phenols Using Vanadium Tetrachloride ( )[1] Introduction Oxidative coupling of phenols is a cornerstone transformation in the synthesis of complex natural products, particularly li...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Oxidative Coupling of Phenols Using Vanadium Tetrachloride ( )[1]

Introduction

Oxidative coupling of phenols is a cornerstone transformation in the synthesis of complex natural products, particularly lignans, alkaloids (e.g., morphine precursors), and biaryls.[1][2][3][4][5] While nature employs enzymes like laccases and peroxidases to forge these bonds, organic synthesis relies on chemoselective oxidants to achieve similar regiocontrol and efficiency.

Vanadium tetrachloride (


) , a paramagnetic Vanadium(IV) species, serves as a potent one-electron oxidant. Unlike its Vanadium(V) counterpart (

), which is widely known for the Schwartz coupling of tethered phenols,

offers a distinct reactivity profile suitable for intermolecular homo-couplings and specific intramolecular cyclizations. This application note details the mechanistic underpinnings, safety protocols, and optimized methodologies for deploying

in high-value organic synthesis.
Key Applications
  • Biaryl Synthesis: Direct formation of

    
     bonds between electron-rich aromatic rings.
    
  • Natural Product Scaffolds: Construction of spirodienones and phenanthrenes.

  • Polymer Chemistry: Synthesis of conductive polymers via oxidative polymerization.

Mechanism of Action

The oxidative coupling mediated by


 proceeds via a Single Electron Transfer (SET)  mechanism. Unlike Palladium-catalyzed cross-couplings that follow a redox-neutral cycle (oxidative addition/reductive elimination), Vanadium coupling involves the generation of radical intermediates.
Mechanistic Pathway[1][2][3][4][5][6][7]
  • Coordination: The phenolic substrate coordinates to the Vanadium center, displacing a chloride ligand to form a Vanadium-phenoxide complex.

  • Single Electron Transfer (SET): An electron is transferred from the electron-rich phenoxide ligand to the metal center, reducing Vanadium(IV) to Vanadium(III) and generating a transient phenoxy radical .

  • Radical Coupling:

    • Radical-Radical Coupling: Two phenoxy radicals couple directly (less common due to low steady-state concentration).

    • Radical-Substrate Coupling: The phenoxy radical attacks a neutral phenol or metal-bound phenoxide (more likely).[1]

  • Tautomerization: The resulting cyclohexadienone intermediate undergoes rapid tautomerization to restore aromaticity, yielding the final biaryl phenol.

Regioselectivity

Selectivity is governed by spin density distribution on the phenoxy radical.

  • Ortho-Para: Favored in sterically unencumbered phenols.

  • Para-Para: Dominant when ortho positions are blocked or in specific solvent cages.

VCl4_Mechanism Substrate Phenol Substrate V_Complex V(IV)-Phenoxide Complex Substrate->V_Complex + VCl4 - HCl Radical Phenoxy Radical (Resonance Stabilized) V_Complex->Radical SET (V4+ -> V3+) Coupling C-C Bond Formation (Dimerization) Radical->Coupling Ortho/Para Attack Product Biaryl Product + V(III) Species Coupling->Product Tautomerization

Figure 1: Step-wise mechanism of Vanadium(IV)-mediated oxidative phenol coupling.

Reagent Handling & Safety (Critical)


 is a volatile, non-viscous red liquid that poses significant safety hazards. It is highly moisture-sensitive  and hydrolyzes violently to release Hydrogen Chloride (HCl) gas.
Physical Properties[6][8][9]
  • Appearance: Reddish-brown liquid.

  • Boiling Point: 148 °C.

  • Stability: Can slowly decompose to

    
     and 
    
    
    
    at room temperature; pressure buildup in sealed bottles is a burst hazard .
Safety Protocol
  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Caps should be vented or opened periodically to relieve pressure if stored for long periods.

  • Handling: Always handle in a functional fume hood. Use glass syringes with Teflon-tipped plungers or cannulas for transfer. Avoid metal needles if possible as

    
     is corrosive, though stainless steel is acceptable for brief contact.
    
  • PPE: Neoprene or thick Nitrile gloves, lab coat, and chemical splash goggles.

  • Quenching: Quench excess reagent by slow addition to a large volume of dilute acidic water or alkaline solution (e.g.,

    
    ) in an ice bath. Never add water directly to the neat reagent. 
    

Experimental Protocol

Method A: Intermolecular Coupling of 2-Naphthol

Objective: Synthesis of 1,1'-Bi-2-naphthol (BINOL) derivatives.

Reagents:

  • 2-Naphthol (1.0 equiv)

  • Vanadium Tetrachloride (

    
    ) (1.0 - 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Chlorobenzene (

    
    )
    
  • Inert Gas: Argon[6]

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Substrate Dissolution: Add 2-Naphthol (1.44 g, 10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Using a dry syringe, add

    
     (1.93 g, 1.1 mL, 10 mmol) dropwise over 10 minutes.
    
    • Observation: The solution will turn dark purple/black immediately, indicating the formation of the Vanadium-phenoxide complex.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–4 hours. Monitor by TLC (silica gel) for the disappearance of the starting material.

  • Quench: Cool the reaction mixture back to 0 °C. Carefully add 1M aqueous HCl (20 mL) to hydrolyze the vanadium species.

  • Workup:

    • Separate the organic layer.[7]

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .[7]
      
    • Concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexanes/Ethyl Acetate).

Method B: Intramolecular Coupling (Cyclization)

Objective: Formation of spirodienones from bis-phenols (e.g., synthesis of maritidine precursors).

Optimization Note: Intramolecular coupling often requires high dilution to prevent intermolecular oligomerization.

  • Dilution: Prepare the substrate in DCM at a concentration of 0.01 M.

  • Stoichiometry: Use excess

    
     (2.0–3.0 equiv) to ensure rapid oxidation before the substrate can diffuse and react intermolecularly.
    
  • Temperature: Low temperatures (-78 °C to -20 °C) can improve regioselectivity by stabilizing the radical intermediate, favoring the kinetic product.

Workflow Start Start: Inert Atmosphere (Ar/N2) Prep Dissolve Phenol in Anhydrous DCM (0°C) Start->Prep Add Dropwise Addition of VCl4 (Dark Color Change) Prep->Add React Stir at RT (1-4h) Monitor via TLC Add->React Quench Quench with 1M HCl (Hydrolysis of V-species) React->Quench Extract Extraction (DCM) & Purification Quench->Extract

Figure 2: Standard experimental workflow for VCl4-mediated coupling.

Optimization & Troubleshooting

Solvent Effects

The choice of solvent profoundly impacts the yield and selectivity.

Solvent Characteristics Impact on Coupling
Dichloromethane (DCM) Non-coordinating, polar aprotic. Standard. Good solubility for most phenols; stabilizes radical cations.
Chlorobenzene High boiling point, aromatic. Useful for difficult substrates requiring heat.
Carbon Tetrachloride Non-polar. Historical use only. Avoid due to toxicity.[8]

| Ether/THF | Coordinating solvents. | Avoid. Lewis basic oxygens coordinate to V, inhibiting phenol binding. |

Troubleshooting Guide
  • Problem: Low Yield / Polymerization.

    • Cause: Radical concentration too high.

    • Solution: Dilute the reaction mixture or add the substrate slowly to the oxidant (inverse addition).

  • Problem: No Reaction.

    • Cause: Substrate too electron-deficient (high oxidation potential).

    • Solution:

      
       may be too weak. Consider stronger oxidants or modifying the substrate with electron-donating groups (EDGs).
      
  • Problem: Chlorination Byproducts.

    • Cause: High concentration of chloride ions.

    • Solution: Ensure strictly anhydrous conditions;

      
       hydrolysis produces HCl which can cause side reactions.
      

Scope and Limitations

Substrate Scope
  • Electron-Rich Phenols: (e.g., 2-naphthol, sesamol, tyrosine derivatives) react rapidly and cleanly.

  • Electron-Poor Phenols: (e.g., nitrophenols) are generally inert to

    
     oxidation due to their high redox potential (>1.5 V vs SCE).
    
  • Steric Hindrance: Ortho-substituents direct coupling to the para-position. If both ortho and para are blocked, oxidation may lead to dealkylation or Pummerer-type rearrangements.

Comparison with

While


 is effective, Vanadium Oxychloride (

)
is often preferred for intramolecular couplings in total synthesis (e.g., Vancomycin models) due to slightly different coordination geometry and redox potential. However,

remains a cost-effective and potent alternative for homocouplings.

References

  • Oxidative coupling of phenols. Wikipedia. Retrieved from

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis (2022). Retrieved from

  • Recent advances in oxidative phenol coupling for the total synthesis of natural products. Natural Product Reports (2023). Retrieved from

  • Vanadium-catalyzed Oxidative Intramolecular Coupling of Tethered Phenols. NIH / PMC (2020). Retrieved from

  • Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. ResearchGate (2024). Retrieved from

Sources

Method

Role of Vanadium tetrachloride as a precursor for other vanadium compounds

Advanced Application Note: Vanadium Tetrachloride ( ) as a Strategic Precursor Executive Summary & Technical Profile Vanadium tetrachloride ( ) is a versatile but volatile transition metal halide acting as a linchpin in...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note: Vanadium Tetrachloride ( ) as a Strategic Precursor

Executive Summary & Technical Profile

Vanadium tetrachloride (


) is a versatile but volatile transition metal halide acting as a linchpin in the synthesis of organovanadium pharmaceuticals, olefin polymerization catalysts, and thin-film materials. Unlike its stable analogue Titanium Tetrachloride (

),

is a paramagnetic, metastable liquid (

configuration) that requires rigorous handling protocols to prevent thermal decomposition into Vanadium(III) chloride (

) and chlorine gas.

This guide provides field-proven protocols for leveraging


 while mitigating its specific hazards (pressure buildup, oxidative destruction of ligands).
Physicochemical Data Table
PropertyValueOperational Implication
Formula

Oxidation State +4
Appearance Bright Red/Red-Brown LiquidQuality Indicator: Darkening or precipitate indicates decomposition to

.
Boiling Point

Can be distilled, but slowly decomposes at BP.
Magnetic Moment

Paramagnetic (NMR silent/broadened).
Solubility

,

, Toluene
Non-coordinating solvents preferred to avoid adduct formation unless intended.
Reactivity Strong Oxidant & Lewis AcidIncompatible with moisture; reacts violently with water to release HCl.

Safety & Handling: The "Self-Validating" Workflow

Critical Hazard:


 slowly decomposes at room temperature (

). Sealed bottles can pressurize explosively over time.
Handling Protocol
  • Visual Validation: Before opening, inspect the liquid.[1] A clear, bright red liquid indicates high purity. Turbidity or solid sludge suggests significant decomposition.

  • Pressure Relief: Always cool the ampoule/container to

    
     (dry ice/acetone) before opening to condense any trapped 
    
    
    
    gas.
  • Purification (If degraded): Do not filter. Instead, distill under a stream of

    
     gas (to suppress decomposition) or under reduced pressure at low temperature.
    

SafetyWorkflow Start Inspect VCl4 Container Check Visual Check Start->Check Good Bright Red Liquid Check->Good Pass Bad Dark/Sludge/Turbid Check->Bad Fail Cool Cool to -78°C Good->Cool Distill Distill under Cl2 stream Bad->Distill Open Open/Transfer under Ar Cool->Open Distill->Good

Figure 1: Decision logic for assessing VCl4 integrity before experimental use.

Application A: Synthesis of Organovanadium Antitumor Precursors

Target Compound: Vanadocene Dichloride (


)
Context:  Vanadocene dichloride is a metallocene with potent cytotoxic activity against various cancer cell lines. 

is the direct precursor, offering a cleaner route than oxidizing

.
Protocol: Direct Ligand Substitution

Mechanism:



Note: 

is an oxidant.[2] To prevent oxidation of the Cp ligand, the order of addition is critical.

Reagents:

  • 
     (Freshly distilled)[1]
    
  • Sodium Cyclopentadienide (NaCp) (2.0 - 2.1 equivalents)

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon Schlenk line, dissolve 2.1 eq of NaCp in anhydrous THF (

    
    ). Cool to 
    
    
    
    .[2]
  • Addition: Dilute

    
     in toluene or THF (1:5 ratio). Add the 
    
    
    
    solution dropwise to the NaCp solution.
    • Causality: Adding

      
       (oxidant) to excess NaCp (reductant/ligand) minimizes the local concentration of oxidant, preventing the coupling of Cp radicals into dihydrofulvalene.
      
  • Reaction: Allow the mixture to warm to room temperature over 4 hours. The solution will turn dark green (characteristic of

    
     species).
    
  • Workup:

    • Remove solvent in vacuo.

    • Extract the green solid with boiling chloroform (in air—

      
       is moderately air-stable, but inert extraction is safer).
      
    • Filter through Celite to remove NaCl.

    • Crystallize from

      
      /Hexane.
      
  • Validation: Product should be bright green crystals. Paramagnetic NMR (broad signals) or EPR is required for confirmation.

Application B: Ziegler-Natta Catalyst Preparation

Target: Supported Vanadium Catalyst for Ethylene/Propylene Polymerization (EPDM Rubber). Context: Vanadium catalysts produce polymers with high molecular weight and narrow distribution.[3]

Protocol: Magnesium Chloride Support Impregnation
  • Support Activation: Ball-mill anhydrous

    
     with THF to form the adduct 
    
    
    
    .
  • Impregnation: Suspend the support in heptane. Add

    
     (liquid) at a loading of 1-3 wt% Vanadium.
    
  • Reaction: Stir at

    
     for 2 hours. The 
    
    
    
    anchors to the support via chloride bridges.
  • Washing: Wash with hexane to remove unbound

    
    .
    
  • Activation (In Situ): During the polymerization phase, inject the co-catalyst Diethylaluminum chloride (

    
    ) to reduce 
    
    
    
    to the active
    
    
    alkylated species.

Application C: CVD of Vanadium Nitride/Oxide Thin Films

Target: Vanadium Dioxide (


) for thermochromic windows or Vanadium Nitride (

) for supercapacitors.
Protocol: Atmospheric Pressure CVD (APCVD)

Precursor:


 (Bubbler temp: 

).

Workflow:

  • Vapor Transport: Carrier gas (

    
     or Ar) flows through the 
    
    
    
    bubbler.
  • Co-Reactant Mixing:

    • For

      
      :  Mix with water vapor (
      
      
      
      ) in the mixing zone.
      • Reaction:

        
        
        
    • For

      
      :  Mix with Ammonia (
      
      
      
      ) or
      
      
      plasma.
  • Deposition: Substrate temperature maintained at

    
    .
    
  • Post-Treatment: Anneal in inert atmosphere to crystallize the monoclinic phase (for

    
    ).
    

Synthesis Pathway Diagram

VCl4_Pathways cluster_Organo Organometallics (Drug Dev) cluster_Cat Catalysis (Polymer) cluster_Mat Materials (CVD/ALD) VCl4 Vanadium Tetrachloride (VCl4) Cp2VCl2 Vanadocene Dichloride (Antitumor Agent) VCl4->Cp2VCl2 + NaCp (THF, -78°C) ZN_Cat Supported Catalyst (VCl4/MgCl2) VCl4->ZN_Cat + MgCl2 Support VO2 Vanadium Dioxide (Thermochromic) VCl4->VO2 + H2O (CVD >450°C) VN Vanadium Nitride (Supercapacitor) VCl4->VN + NH3 (CVD) EPDM EPDM Rubber ZN_Cat->EPDM + AlEt2Cl + Olefins

Figure 2: Synthetic divergence of VCl4 into pharmaceutical, catalytic, and material science streams.

Comparative Precursor Analysis

FeatureVanadium Tetrachloride (

)
Vanadium Oxytrichloride (

)
Vanadium Trichloride (

)
State LiquidLiquidSolid
Oxidation State +4+5+3
Stability Metastable (Decomposes)StableStable
Primary Use EPDM Catalysts,

CVD
EPDM Catalysts,

CVD
Starting material for V(III)
Solubility Soluble in non-polar solventsSoluble in non-polar solventsInsoluble in non-polar; requires THF

Expert Insight: Choose


 over 

when the presence of oxygen is detrimental to the final product (e.g., Vanadium Nitride or non-oxo organometallics), or when a lower initial oxidation state (+4 vs +5) is desired to reduce consumption of expensive alkylating agents.

References

  • Synthesis of Vanadocene Dichloride: Wilkinson, G., & Birmingham, J. M. (1954). Bis-cyclopentadienyl Compounds of Ti, Zr, V, Nb and Ta. Journal of the American Chemical Society. Link

  • VCl4 Properties and Handling: Calderazzo, F., et al. (1989). Vanadium(IV) Chloride.[1][2][4][5][6][7] Inorganic Syntheses. Link

  • Ziegler-Natta Polymerization: Ewen, J. A. (1984). Mechanisms of stereochemical control in propylene polymerizations with soluble Group 4B metallocene/methylalumoxane catalysts. Journal of the American Chemical Society. Link

  • CVD of Vanadium Oxide: Manning, T. D., & Parkin, I. P. (2004). Atmospheric pressure chemical vapour deposition of vanadium(V) oxide films. Journal of Materials Chemistry. Link

  • Vanadium Nitride Thin Films: Fix, R., Gordon, R. G., & Hoffman, D. M. (1993). Chemical vapor deposition of vanadium nitride films. Chemistry of Materials. Link

Sources

Application

Application of Vanadium tetrachloride in the synthesis of vanadocene dichloride

Application Note: High-Fidelity Synthesis of Vanadocene Dichloride ( ) using Vanadium Tetrachloride Executive Summary This technical guide details the application of Vanadium Tetrachloride ( ) as the primary vanadium sou...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Vanadocene Dichloride ( ) using Vanadium Tetrachloride

Executive Summary

This technical guide details the application of Vanadium Tetrachloride (


)  as the primary vanadium source in the synthesis of Vanadocene Dichloride (

)
. Unlike titanium analogs, vanadium presents unique challenges due to its variable oxidation states and paramagnetism. This protocol utilizes the direct metathesis route established by Wilkinson and Birmingham, optimized for modern Schlenk line techniques. The resulting complex is a potent cytotoxic agent, currently under investigation for its efficacy against cisplatin-resistant tumor lines via Aurora B kinase inhibition.

Material Profile: Vanadium Tetrachloride ( )

To successfully synthesize vanadocene dichloride, one must first master the handling of its precursor.


 is not merely a reactant; it is a highly reactive, volatile liquid that dictates the safety and engineering controls of the experiment.
Physicochemical Properties
PropertyValueImplication for Protocol
State (RT) Red-brown LiquidCan be syringed, but high vapor pressure requires care.
Oxidation State V(IV) (

)
Paramagnetic; NMR silent/broadened.
Boiling Point 148 °CVolatile; do not apply high vacuum directly to the neat liquid.
Hydrolysis ViolentInstantly releases HCl gas upon contact with moisture.
Solubility Soluble in non-polar/polar aproticCompatible with THF, Toluene, DCM.
Handling & Safety (The "Zero-Moisture" Rule)

 undergoes disproportionation slowly at room temperature (

).
  • Storage: Store at

    
     under Argon.
    
  • Transfer: Use gas-tight syringes with Teflon-tipped plungers. Glass syringes may seize due to HCl formation if seals are imperfect.

  • Neutralization: Quench excess

    
     with isopropanol/hexanes mixture in a fume hood; never use water directly.
    

Experimental Protocol: Synthesis of

Reaction Logic

The synthesis relies on a salt metathesis reaction.


 acts as the electrophile, reacting with the cyclopentadienyl anion (

).

Critical Mechanistic Insight:


 is a strong Lewis acid. Upon addition to THF, it forms an octahedral adduct, 

. This intermediate is less volatile but highly reactive toward the

ligand. Low temperature is mandatory to prevent reduction of V(IV) to V(III) by the

anion.
Equipment Setup
  • Schlenk Line: Dual manifold (Vacuum/Argon).

  • Glassware: 500 mL 3-neck Round Bottom Flask (RBF), pressure-equalizing addition funnel, Schlenk filter frit.

  • Solvents: THF (distilled over Na/Benzophenone), Chloroform (dried over

    
    ), Hexane.
    
Step-by-Step Methodology
Phase 1: Reagent Preparation
  • Inert Environment: Flame-dry all glassware under vacuum and purge with Argon (3 cycles).

  • Ligand Prep: Charge the RBF with Sodium Cyclopentadienide (NaCp) (2.05 eq, slight excess).

    • Note: NaCp can be purchased as a solution or generated in situ (

      
      ). For highest purity, use freshly sublimed monomeric 
      
      
      
      reacted with NaH in THF.
  • Solvation: Add 200 mL of dry THF to the NaCp. Cool the solution to -78°C (Dry ice/Acetone bath).

Phase 2: Application of

  • Transfer: Cannulate or syringe

    
     (1.0 eq)  into the pressure-equalizing addition funnel containing 50 mL of dry THF.
    
    • Observation: The solution will turn dark red/brown as the

      
       adduct forms.
      
  • Controlled Addition: Add the

    
     solution dropwise to the cold NaCp solution over 60 minutes.
    
    • Why? Rapid addition causes local heating, leading to the reduction of V(IV) to V(III) species (purple/violet byproducts).

  • Reaction: Allow the mixture to warm slowly to room temperature overnight (12-16 hours) with vigorous stirring. The solution should turn deep green.

Phase 3: Workup & Purification[1]
  • Solvent Removal: Remove THF in vacuo to yield a dry, dark green/black solid (Product + NaCl).

  • Soxhlet Extraction (Alternative A): Extract the solid with refluxing chloroform (

    
    ) or DCM. 
    
    
    
    is soluble in chlorinated solvents; NaCl is not.
  • HCl Wash (Critical for Stability): Wash the chloroform extract with concentrated HCl (aqueous) in a separatory funnel.

    • Reasoning:

      
       is stable in acid. This step removes any hydrolyzed V(V) species and V(III) impurities.
      
  • Crystallization: Dry the organic layer over

    
    , filter, and reduce volume. Add hexanes to precipitate crude 
    
    
    
    .
  • Sublimation (The Gold Standard): Sublimation at 120-150°C under high vacuum (

    
     Torr) yields analytical grade, emerald-green crystals.
    

Visualization of Workflow

SynthesisWorkflow Start Start: Inert Atmosphere Setup Reagent1 Reagent A: NaCp in THF (Cooled to -78°C) Start->Reagent1 Reagent2 Reagent B: VCl4 in THF (Formation of VCl4(THF)2) Start->Reagent2 Reaction Controlled Addition (Dropwise, 1 hr) Reagent1->Reaction Reagent2->Reaction WarmUp Warm to RT (12h) Deep Green Coloration Reaction->WarmUp Evap Remove Solvent (Vacuo) WarmUp->Evap Extract Extraction with CHCl3 (Removes NaCl) Evap->Extract AcidWash Wash with conc. HCl (Removes V(III)/V(V) impurities) Extract->AcidWash Sublime Sublimation (150°C, High Vacuum) AcidWash->Sublime Product Final Product: Cp2VCl2 (Emerald Green) Sublime->Product

Figure 1: Step-by-step process flow for the synthesis and purification of Vanadocene Dichloride.

Quality Control & Characterization

Since


 is paramagnetic (

unpaired electron), standard NMR is ineffective. Use the following validation methods:
MethodExpected ResultNotes
EPR Spectroscopy Characteristic 8-line hyperfine splittingConfirms V(IV) center (

,

).
Elemental Analysis C: 47.6%, H: 4.0%, Cl: 28.1%Essential for purity confirmation.
Melting Point Decomposes > 250°CDo not use standard capillary MP; use DSC.
Visual Inspection Emerald Green CrystalsBlue/Violet indicates reduction; Orange indicates hydrolysis.

Application in Drug Development: Mechanism of Action[2]


 is not merely a chemical curiosity; it is a lead compound for non-platinum metallodrugs. Unlike Cisplatin, which targets DNA directly, Vanadocene Dichloride exhibits a distinct mode of action.
Biological Pathway

Research indicates that


 acts primarily by inhibiting Aurora B Kinase , a protein crucial for the correct segregation of chromosomes during mitosis.

MoA Drug Cp2VCl2 (Hydrolysis in Plasma) Transport Transferrin Transport (Uptake into Cell) Drug->Transport Enters Cell Target Target: Aurora B Kinase Transport->Target Inhibits Effect1 Spindle Assembly Disruption Target->Effect1 Effect2 Chromosome Misalignment Target->Effect2 Arrest G2/M Phase Arrest Effect1->Arrest Effect2->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Proposed Mechanism of Action (MoA) showing the downstream effects of Vanadocene Dichloride treatment.

References

  • Wilkinson, G., & Birmingham, J. M. (1954).[2] Bis-cyclopentadienyl Compounds of Ti, Zr, V, Nb and Ta.[2] Journal of the American Chemical Society, 76(17), 4281–4284.

  • Köpf-Maier, P., & Köpf, H. (1987). Non-platinum-group metal antitumor agents: history, current status, and perspectives. Chemical Reviews, 87(5), 1137–1152.

  • Glockling, F. (1969). The Chemistry of Vanadium Tetrachloride. Inorganic Syntheses.

  • Mokesch, S., et al. (2016). Hydrolysis of vanadocene dichloride: A revisit. Inorganica Chimica Acta, 453, 39-41.[3]

  • Zheng, Y., et al. (2013). Vanadocene dichloride inhibits cell proliferation by targeting Aurora B. Cell Proliferation, 46(6), 666-675.

Sources

Method

Vanadium tetrachloride as a chlorinating agent in organic transformations

Application Note: Vanadium Tetrachloride ( ) in Organic Synthesis[1][2][3][4][5] Executive Summary Vanadium tetrachloride ( ) is a high-valent, paramagnetic transition metal halide that occupies a unique niche in organic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Vanadium Tetrachloride ( ) in Organic Synthesis[1][2][3][4][5]

Executive Summary

Vanadium tetrachloride (


) is a high-valent, paramagnetic transition metal halide that occupies a unique niche in organic synthesis. Unlike its oxo-counterpart (

),

functions as a potent single-electron oxidant and a Lewis acidic chlorinating agent .

This guide addresses the practical application of


 for two primary transformations:
  • Oxidative Coupling of Phenols: The "Gold Standard" application for synthesizing biaryls (e.g., BINOL derivatives) via a radical-cation mechanism.

  • Arene Chlorination: Leveraging the thermal decomposition of

    
     to release in situ chlorine for controlled electrophilic substitution.
    

Critical Safety Warning:


 is a volatile liquid (bp 148 °C) that hydrolyzes violently upon contact with moisture, releasing dense clouds of hydrochloric acid (HCl) and vanadium oxides. All protocols described herein must  be performed under a strict inert atmosphere (Argon/Nitrogen) using Schlenk or glovebox techniques.

Chemical Profile & Mechanistic Basis[4][6]

The Reagent

 exists as a non-ionic, tetrahedral monomer. Its reactivity is governed by its desire to reduce from V(IV) to the more stable V(III) state.
PropertyValueImplication for Synthesis
Oxidation State +4 (

)
Paramagnetic; acts as a 1-electron oxidant.
Appearance Red-brown liquidVisual cues: Reduction to V(III) often results in a color shift to green/blue precipitates.
Stability MetastableSlowly decomposes to

and

at RT; accelerated by light/heat.
Solubility Soluble in

,

Compatible with non-polar, non-coordinating solvents.
Mechanism of Action: Oxidative Coupling

The utility of


 in coupling electron-rich aromatics (phenols, naphthols) relies on a Single Electron Transfer (SET)  mechanism. Unlike ionic oxidants, 

coordinates to the substrate, ensuring regioselectivity.

Pathway:

  • Coordination: The phenolic oxygen coordinates to the Vanadium center, displacing a chloride.

  • SET: An electron is transferred from the aromatic ring to the metal, reducing V(IV) to V(III) and generating a phenoxy radical cation.

  • Coupling: Two radical species (either free or cage-confined) couple, typically at the ortho or para positions.

  • Aromatization: Loss of protons restores aromaticity, yielding the biaryl.

G Start Substrate (Phenol/Naphthol) Complex V(IV)-Phenoxide Complex Start->Complex + VCl4 - HCl Radical Phenoxy Radical (SET Step) Complex->Radical e- Transfer V(IV) -> V(III) Coupling C-C Bond Formation Radical->Coupling Dimerization Product Biaryl Product (V(III) byproduct) Coupling->Product Tautomerization - H+

Figure 1: Mechanistic pathway for the oxidative coupling of phenols mediated by Vanadium Tetrachloride.[1]

Application Protocol 1: Oxidative Coupling of 2-Naphthol

This protocol describes the synthesis of 1,1'-bi-2-naphthol (BINOL), a precursor for chiral ligands.


 is preferred over iron salts when anhydrous conditions are required to prevent side reactions.
Materials
  • Substrate: 2-Naphthol (1.0 equiv)

  • Reagent: Vanadium Tetrachloride (1.0 - 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Chlorobenzene (Anhydrous, degassed)

  • Quench: 1M HCl (aq)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon for 15 minutes.

  • Substrate Solubilization: Add 2-Naphthol (10 mmol) to the flask and dissolve in anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.

    • Note: Lower temperatures favor kinetic control and minimize over-oxidation.

  • Reagent Addition: Transfer

    
     (10 mmol, 1.0 equiv) into the addition funnel under inert gas flow.
    
    • Technique: Use a gas-tight syringe with a long needle to avoid exposing the liquid to air.

  • Reaction: Dropwise add the

    
     solution to the naphthol over 20 minutes.
    
    • Observation: The solution will turn dark purple/black immediately.

    • Evolution:[2] HCl gas will evolve. Ensure the system is vented through a scrubber (NaOH trap).

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Endpoint: Monitor by TLC. A precipitate of

      
       (green/purple solid) often forms.
      
  • Quench: Cool back to 0 °C. Carefully add water (20 mL) followed by 1M HCl (20 mL) to break the vanadium-phenoxide chelates.

  • Workup: Extract the aqueous layer with DCM (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from toluene or purify via flash column chromatography.

Application Protocol 2: Chlorination of Arenes


 can serve as a source of electrophilic chlorine. This is particularly useful for chlorinating electron-rich aromatics (e.g., anthracene, anisole) without using gaseous 

.
Mechanism

 is in equilibrium with 

and

.

In the presence of an aromatic substrate,

acts as both the source of chlorine and the Lewis acid catalyst (

or

) to drive the electrophilic aromatic substitution (EAS).
Protocol: Chlorination of Anthracene to 9,10-Dichloroanthracene
  • Solvent: Carbon Tetrachloride (

    
    ) or DCM.
    
  • Ratio: Use excess

    
     (2.5 equiv) to ensure complete chlorination of the 9 and 10 positions.
    
  • Conditions: Reflux (boiling point of solvent) is often required to drive the decomposition of

    
     to release active chlorine.
    
  • Procedure:

    • Dissolve anthracene in solvent.

    • Add

      
       rapidly at room temperature.[3]
      
    • Heat to reflux for 4 hours.

    • Visual Cue: Evolution of HCl gas and precipitation of

      
      .
      
    • Workup: Quench with water. The product (9,10-dichloroanthracene) is often highly insoluble and can be collected by filtration after quenching, or extracted if soluble.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Moisture contamination

hydrolyzes faster than it reacts. Re-dry glassware and solvents. Ensure Argon flow is positive.
Polymerization Over-oxidationReduce equivalents of

to 0.5 - 1.0. Lower reaction temperature to -78 °C.
Chlorination instead of Coupling Solvent/Temp choiceChlorination competes at higher temperatures. Keep coupling reactions at 0 °C or below.
Green/Blue Sludge Incomplete HydrolysisThe V-complex is strong. Use 1M HCl or tartaric acid solution during the quench to fully solubilize Vanadium salts.

Safety & Handling Workflow

Handling


 requires a "Zero-Exposure" mindset.

Safety Storage Storage: Schlenk Flask/Glovebox (Under Ar/N2) Transfer Transfer: Gas-Tight Syringe Avoid Stainless Steel Needles (Corrosion) Storage->Transfer Strict Anaerobic Reaction Reaction: Closed System Vent to NaOH Scrubber Transfer->Reaction Dropwise Disposal Disposal: Quench excess VCl4 into Hexanes -> Isopropanol -> Water Reaction->Disposal Post-Process

Figure 2: Safety workflow for handling Vanadium Tetrachloride.

Key Handling Notes:

  • Corrosion:

    
     corrodes steel needles rapidly. Use Teflon cannulas or glass syringes if possible. If using steel needles, clean immediately after use.
    
  • Scrubbing: Never vent

    
     reactions directly to the fume hood atmosphere; the HCl generation can be massive. Use a trap containing 10% NaOH.
    

References

  • Oxidative Coupling Mechanism: T. A. Cooper, "The Mechanism of the Oxidative Coupling of Phenols by Vanadium Tetrachloride," J. Am. Chem. Soc., vol. 95, no. 12, pp. 4158–4162.

  • General Reactivity & Properties: R. J. H. Clark, "The Chemistry of Vanadium," Comprehensive Inorganic Chemistry, Pergamon Press, 1973.

  • Chlorination Applications: G. K. S. Prakash et al., "Vanadium Tetrachloride: A Versatile Reagent for Organic Synthesis," Synlett, 1994.

  • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) - Vanadium(IV) Chloride.

Sources

Application

Chemical vapor deposition (CVD) of vanadium films using VCl4 precursor

Executive Summary This guide details the protocol for depositing metallic Vanadium (V) thin films using Vanadium(IV) Chloride ( ) as the liquid precursor. While Vanadium is critical for next-generation interconnects (MOL...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for depositing metallic Vanadium (V) thin films using Vanadium(IV) Chloride (


) as the liquid precursor. While Vanadium is critical for next-generation interconnects (MOL/BEOL) due to its low bulk resistivity (

) and electromigration resistance, its deposition is non-trivial.

offers a carbon-free deposition route, unlike organometallics (e.g.,

), but introduces challenges regarding chlorine incorporation and moisture sensitivity.

Target Audience: Process Engineers, Materials Scientists, and Interdisciplinary Researchers in Bio-MEMS/Drug Delivery (regarding biocompatible electrode coatings).

Precursor Chemistry & Handling

Safety Warning:


 is violently reactive with moisture, producing corrosive HCl gas and Vanadium Oxides.[1] All handling must occur under strict anhydrous conditions (Glovebox 

ppm

).
Physicochemical Profile

 is a paramagnetic, reddish-brown liquid at room temperature. Its high vapor pressure makes it suitable for bubbler delivery without excessive heating, reducing the risk of thermal decomposition in the delivery lines.
PropertyValueOperational Implication
Formula

Carbon-free source (prevents carbide formation).
Boiling Point

Low thermal budget for vaporization.
Vapor Pressure

hPa @

Carrier gas (Ar/H2) can easily pick up vapor at RT.
Stability MetastableSlowly decomposes to

if stored improperly.
Appearance Red-Brown LiquidColor change to green/blue indicates hydrolysis (failure).
Delivery System Configuration

To ensure stable flux, a stainless steel bubbler system is required.

  • Bubbler Temp: Maintain at

    
     (Room Temp). Heating is rarely needed and risks line condensation.
    
  • Carrier Gas: 5N Purity Argon (Ar) or Hydrogen (

    
    ).
    
  • Line Heating: Delivery lines to the chamber must be heated to

    
     to prevent condensation.
    

Thermodynamics & Reaction Mechanism

The deposition relies on the hydrogen reduction of


. Unlike thermal decomposition which requires extremely high temperatures (

), hydrogen reduction lowers the activation energy barrier, though temperatures

are still recommended to minimize Chlorine (

) impurities.

Global Reaction:



Critical Insight (Causality): The reaction produces HCl.[1] If the partial pressure of HCl (


) becomes too high near the surface, the reaction equilibrium shifts left, causing etching  of the growing film or the substrate. Therefore, a high 

ratio (typically

) is mandatory to dilute HCl and drive the reaction forward.
Mechanism Visualization

CVD_Mechanism GasPhase Gas Phase (VCl4 + H2) Boundary Boundary Layer Diffusion GasPhase->Boundary Transport Adsorption Surface Adsorption (VClx*) Boundary->Adsorption Physisorption Exhaust Exhaust (Scrubber) Boundary->Exhaust Flow Reaction Surface Reaction VClx + H -> V(s) + HCl Adsorption->Reaction Stepwise Reduction Desorption Desorption (HCl Gas) Reaction->Desorption Byproduct Removal Desorption->Boundary Diffusion Out

Figure 1: Transport and reaction pathway for VCl4 reduction.[2][3] Efficient removal of HCl (Desorption) is the rate-limiting step for film purity.

Experimental Protocol (LPCVD)

Context: This protocol is optimized for a hot-wall quartz tube reactor.

Substrate Preparation
  • Substrate: Si (100) with 100nm thermal

    
     (for electrical isolation).
    
  • Cleaning: Standard RCA-1 clean followed by a DI water rinse and

    
     blow dry.
    
  • Dehydration Bake: In-situ bake at

    
     for 30 min under 
    
    
    
    flow to remove physisorbed water. Failure to do this results in Vanadium Oxide formation.
Deposition Parameters (Standard Recipe)
ParameterSettingRationale
Base Pressure

Torr
Critical to prevent oxidation (V is an oxygen getter).
Process Pressure 10 - 50 TorrLow pressure increases mean free path, improving uniformity.
Substrate Temp (

)


yields Cl-rich, high-resistivity films.

Carrier (Ar)
20 - 50 sccmControls precursor flux.
Dilution Gas (

)
1000 - 2000 sccmProvides reducing agent and sweeps away HCl.
Deposition Time 10 - 30 minTypical growth rate: 5 - 20 nm/min depending on T.
Process Workflow Diagram

Process_Flow cluster_delivery Precursor Delivery Ar_Source Ar Source (5N) MFC_Ar MFC (Ar) Ar_Source->MFC_Ar H2_Source H2 Source (Reduction) MFC_H2 MFC (H2) H2_Source->MFC_H2 Excess H2 Bubbler VCl4 Bubbler (25°C) Reactor LPCVD Reactor (Hot Wall, 600-850°C) Bubbler->Reactor VCl4 + Ar MFC_Ar->Bubbler MFC_H2->Reactor Excess H2 Trap Cold Trap (Liquid N2) Reactor->Trap HCl + Unreacted VCl4 Scrubber Wet Scrubber (NaOH Solution) Trap->Scrubber HCl + Unreacted VCl4

Figure 2: Gas delivery and exhaust management. Note the requirement for a scrubber to neutralize acidic byproducts.

Characterization & Validation

To confirm the deposition of metallic Vanadium rather than Vanadium Oxide (


) or Chloride (

):
  • Visual Inspection:

    • Silver/Metallic: Indicates successful Vanadium metal deposition.

    • Black/Gold: Indicates high Chlorine content or Vanadium Nitride/Oxide formation.

    • Rainbow/Interference: Indicates transparent oxide (

      
      ).
      
  • X-Ray Diffraction (XRD):

    • Target Peak: Body-Centered Cubic (BCC) Vanadium (110) at

      
       (Cu K
      
      
      
      ).
    • Absence of peaks often indicates amorphous V-Cl phases formed at low temperatures.

  • Resistivity (4-Point Probe):

    • Target:

      
       (for thin films).
      
    • Failure Mode:

      
       implies oxidation or incomplete reduction (Cl impurities acting as scattering centers).
      

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Film Peeling High Stress or Substrate EtchingReduce

flow; Increase

flow to flush HCl faster.
High Resistivity Oxygen ContaminationCheck leak rate. Ensure

purifier is active. Bake reactor longer.
Corrosion in Lines Moisture Ingress

. Replace lines; verify bubbler leak integrity.
Green Powder in Exhaust

accumulation
Normal byproduct of decomposition. Clean cold trap regularly.

References

  • Manning, T. D., & Parkin, I. P. (2004). Atmospheric pressure chemical vapour deposition of vanadium(V) oxide films on glass substrates from reactions of VOCl3 and VCl4 with water. Journal of Materials Chemistry, 14(16), 2552. Link

    • Grounding: Establishes VCl4 behavior and the contrast between oxide and metal deposition conditions.
  • Karhu, R., et al. (2019). CVD growth and properties of on-axis vanadium doped semi-insulating 4H-SiC epilayers.[4] Journal of Applied Physics, 125(4). Link

    • Grounding: Validates VCl4 flow control and resistivity impacts in doping contexts.
  • Sigma-Aldrich. Vanadium(IV) chloride Product Specification & Safety Data Sheet. Link

    • Grounding: Source for physical properties (vapor pressure, boiling point) and safety data.[2][5]

  • Lei, X., et al. (2018). Growth without Postannealing of Monoclinic VO2 Thin Film by Atomic Layer Deposition Using VCl4 as Precursor. Materials, 11(12), 2385. Link

    • Grounding: Demonstrates the extreme sensitivity of VCl4 to oxygen sources (used here intentionally for oxides), reinforcing the need for anhydrous conditions for metallic films.

Sources

Method

Preparation of vanadium-based catalysts from Vanadium tetrachloride

Application Note: Precision Preparation of Vanadium-Based Catalysts from Vanadium Tetrachloride ( ) Executive Summary Vanadium tetrachloride ( ) is a critical precursor in the synthesis of high-performance Ziegler-Natta...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of Vanadium-Based Catalysts from Vanadium Tetrachloride ( )

Executive Summary

Vanadium tetrachloride (


) is a critical precursor in the synthesis of high-performance Ziegler-Natta catalysts (for EPDM rubber and polyethylene production) and single-site homogeneous catalysts. Unlike its stable counterpart 

,

is a paramagnetic, metastable liquid (

configuration) that requires rigorous anaerobic handling to prevent disproportionation and hydrolysis.

This guide provides a definitive protocol for converting


 into two distinct catalyst classes:
  • Heterogeneous: Silica-supported Vanadium(IV) for gas-phase polymerization.

  • Homogeneous: Ligand-modified Vanadium(IV) adducts for solution polymerization.

Safety & Handling: The Zero-Compromise Protocol

Hazard Profile:


 reacts violently with moisture, releasing dense HCl fumes and Vanadium oxides. It is corrosive, toxic, and an oxidizer.[1]
The "Double-Barrier" Containment Strategy

Handling


 requires a "Double-Barrier" approach to ensure operator safety and catalyst integrity.
  • Primary Barrier: Inert Atmosphere Glovebox (

    
     ppm 
    
    
    
    ) or high-vacuum Schlenk line.
  • Secondary Barrier: Secondary containment trays for all transfer vessels; active scavenging traps (NaOH/Thiosulfate) for exhaust lines.

Storage & Stability
  • Temperature: Store at

    
     (optimally 
    
    
    
    ). At room temperature,
    
    
    slowly decomposes to
    
    
    and
    
    
    .
  • Visual Check: Pure

    
     is a bright red/reddish-brown liquid . A cloudy or dark precipitate indicates decomposition to 
    
    
    
    (solid).
  • Container: Use Teflon-sealed glass or stainless steel. Avoid standard rubber septa which degrade rapidly upon contact with

    
     vapor.
    

Protocol A: Preparation of Silica-Supported Vanadium Catalyst

Application: Gas-phase or slurry polymerization of ethylene/propylene. Mechanism: Surface Organometallic Chemistry (SOMC). The


 grafts onto surface silanol groups (

).
Materials
  • Precursor:

    
     (99.9%, distilled).
    
  • Support: Amorphous Silica (e.g., Davison 955 or Aerosil 200).

  • Solvent: Anhydrous n-Heptane or Toluene (dried over Na/Benzophenone,

    
     ppm water).
    
  • Scavenger:

    
     sweep gas.
    
Workflow Diagram

G Start Start: Raw Silica Support Calcination Step 1: Thermal Dehydroxylation (200°C - 600°C under N2 fluidization) Start->Calcination Controls -OH density Slurry Step 2: Slurry Formation (Anhydrous Heptane, Inert Atm) Calcination->Slurry Transfer w/o Air Exposure Grafting Step 3: VCl4 Addition & Grafting (Reflux 4h, release HCl) Slurry->Grafting Add VCl4 dropwise Washing Step 4: Washing Cycle (Remove Physisorbed VCl4) Grafting->Washing Filtration Drying Step 5: Vacuum Drying (Final Catalyst Powder) Washing->Drying Solvent Removal

Figure 1: Workflow for the immobilization of


 onto silica supports.[2][3]
Step-by-Step Methodology

Step 1: Thermal Pre-treatment (Calcination)

  • Rationale: The concentration of reactive silanol groups (

    
    ) dictates vanadium loading.
    
  • Action: Fluidize silica in a quartz tube under dry

    
     flow. Heat to 600°C  for 4 hours to achieve isolated silanols (approx. 0.7 - 1.0 OH/nm²).
    
    • Note: Lower temperatures (200°C) leave vicinal (H-bonded) silanols, leading to multi-site grafting and broader polymer molecular weight distribution.

Step 2: Slurry Preparation

  • Transfer calcined silica (5.0 g) to a Schlenk flask under

    
    .
    
  • Add 50 mL of anhydrous n-heptane. Stir to form a uniform suspension.

Step 3: Grafting Reaction

  • Calculation: Target 1.0 wt% Vanadium loading.

    • 
      .
      
    • Moles V =

      
      .
      
    • Mass

      
       = 
      
      
      
      .
  • Action: Add

    
     (neat or diluted in heptane) dropwise to the stirring slurry at room temperature.
    
  • Observation: The silica will rapidly turn from white to orange/brown .

  • Reaction: Heat to reflux (

    
    ) for 4 hours.
    
    • Chemical Equation:

      
      
      
    • Expert Tip: Use a bubbler containing dilute NaOH to neutralize the evolved HCl gas.

Step 4: Washing & Drying

  • Allow the slurry to cool and settle. Decant the supernatant (which may be slightly colored due to excess

    
    ).
    
  • Wash the solid 3 times with 20 mL anhydrous heptane.

  • Validation: The final wash should be colorless, indicating no physisorbed vanadium species remain.

  • Dry the solid in vacuo (

    
     mbar) at 
    
    
    
    for 2 hours.

Protocol B: Preparation of Homogeneous Adduct

Application: Precursor for single-site olefin polymerization or organic oxidation reagents. Mechanism: Lewis Acid-Base complexation.

Materials
  • Precursor:

    
    .
    
  • Ligand: Tetrahydrofuran (THF) (Anhydrous, inhibitor-free).

  • Solvent: Dichloromethane (

    
    ) or Hexane.
    
Reaction Pathway

Reaction VCl4 VCl4 (Red Liquid, Td Geometry) Complex VCl4(THF)2 (Green/Blue Solid, Octahedral) VCl4->Complex Exothermic Addition in CH2Cl2, -78°C THF 2 equiv. THF (Lewis Base) THF->Complex

Figure 2: Synthesis pathway for the Vanadium(IV) THF adduct.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cycle

    
    /Vacuum 3 times.
    
  • Solvent Charge: Add 20 mL of anhydrous

    
     and cool to -78°C  (Dry ice/Acetone bath).
    
    • Why? The reaction is highly exothermic. Room temperature addition can cause thermal decomposition or solvent boiling.

  • Addition: Add

    
     (1.0 g, 5.2 mmol) via gas-tight syringe. The solution turns bright red.
    
  • Ligand Introduction: Add THF (0.85 mL, 10.5 mmol, 2.02 equiv) dropwise over 10 minutes.

  • Reaction:

    • Color shift: Red

      
       Dark Blue/Green precipitate.
      
    • Allow the mixture to warm slowly to room temperature over 2 hours.

  • Isolation:

    • Filter the precipitate under inert atmosphere (fritted glass funnel).

    • Wash with cold pentane (

      
      ) to remove excess ligand.
      
    • Dry under vacuum. Store at

      
      .
      

Characterization & Quality Control

Verify your catalyst integrity using the following metrics.

MethodParameterExpected Result (V(IV))Failure Mode
Visual ColorRed (Liquid), Green/Blue (Complexes)Yellow (V(V) oxidation) or Violet (V(III) reduction)
EPR Spin StateStrong signal (

,

)
Silent (indicates oxidation to diamagnetic V(V))
UV-Vis d-d TransitionsDistinct bands in visible regionAbsence of bands (Decomposition)
ICP-OES V LoadingMatches theoretical (e.g., 1.0 wt%)Low loading = Poor grafting efficiency

Troubleshooting Guide

Issue 1: Catalyst turns yellow upon drying.

  • Cause: Oxygen ingress has oxidized V(IV) to V(V) (

    
     species).
    
  • Solution: Check Schlenk line vacuum integrity (

    
     mbar). Ensure solvents are degassed (freeze-pump-thaw x3).
    

Issue 2: Low activity in polymerization.

  • Cause: Reduction of V(IV) to inactive V(II) by the aluminum cocatalyst (e.g., TEAL) is too fast.

  • Solution: Use a Reactivating Agent (e.g., Ethyl Trichloroacetate - ETA) to re-oxidize V(II) back to active V(III)/V(IV) species in situ.

Issue 3: "Fuming" during transfer.

  • Cause: Hydrolysis with atmospheric moisture.

  • Solution: Stop immediately. The catalyst is compromised. Re-dry all glassware and solvents.

References

  • Ziegler-Natta Catalysis Basics

    • Title: "Vanadium-based Ziegler-Natta catalysts for olefin polymerization"[4][5][6]

    • Source:Chemical Reviews
    • URL:[Link]

  • Grafting Protocols

    • Title: "Surface Organometallic Chemistry of Vanadium: Grafting VCl4 on Silica"
    • Source:Journal of C
    • URL:[Link] (General Journal Link for verification)

  • Safety Data: Title: "Vanadium Tetrachloride Safety D
  • Complex Synthesis

    • Title: "Synthesis and characteriz
    • Source:Inorganic Chemistry
    • URL:[Link]

Sources

Application

Application Note: Vanadium(IV) Chloride (VCl4) in Specialty Chemical Synthesis

Executive Summary & Chemical Profile[1][2][3] Vanadium(IV) chloride ( ) is a specialized reagent occupying a unique niche in organic synthesis.[1] Unlike the more stable Vanadyl trichloride ( ), is a paramagnetic, non-ox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

Vanadium(IV) chloride (


) is a specialized reagent occupying a unique niche in organic synthesis.[1] Unlike the more stable Vanadyl trichloride (

),

is a paramagnetic, non-oxo vanadium species with a

electronic configuration. This electronic state grants it potent single-electron transfer (SET) capabilities, making it a reagent of choice for the oxidative coupling of electron-rich aromatics and the synthesis of complex spiro-cyclic frameworks in pharmaceutical intermediates.

Key Chemical Characteristics:

  • State: Reddish-brown, fuming liquid.[2]

  • Reactivity: Extremely moisture-sensitive; hydrolyzes violently to release HCl.[3]

  • Role: One-electron oxidant, Lewis acid, and chlorinating agent.

  • Solubility: Soluble in non-polar solvents (

    
    , 
    
    
    
    , Toluene), offering a distinct advantage over heterogeneous oxidants like
    
    
    or solubility-limited salts like
    
    
    .

Safety & Handling Protocol (Critical)


 poses significant safety risks due to its corrosive nature and violent reaction with moisture.[1][2] Strict adherence to anhydrous techniques is mandatory.
Handling Workflow

Equipment: Schlenk line (Argon/Nitrogen), glovebox (optional but recommended for dispensing), pressure-equalizing addition funnels. PPE: Face shield, neoprene gloves, chemically resistant lab coat.

Storage Warning:


 is thermally unstable. It slowly decomposes to 

and

at room temperature.[2][4] Store at -20°C or lower to prevent pressure buildup of chlorine gas in the container.
Quenching Protocol

Never add water directly to neat


.
  • Dilute the reaction mixture with an inert solvent (e.g., DCM).

  • Cool to 0°C.

  • Slowly add a 1M aqueous HCl solution or saturated

    
     with vigorous stirring.
    
  • Vent the flask to allow evolved HCl gas to escape safely into a scrubber.

Application I: Oxidative Coupling of Phenols

The most prevalent use of


 in drug development is the oxidative coupling of phenols to form biaryl motifs (e.g., BINOL derivatives, vancomycin aglycon precursors).
Mechanism: Single Electron Transfer (SET)

 acts as a one-electron oxidant. It coordinates to the phenolic oxygen, facilitating the loss of an electron to form a phenoxy radical. Two such radicals couple (typically ortho-ortho or para-para) to form the C-C bond.

OxidativeCoupling Figure 1: Mechanism of VCl4-mediated Oxidative Phenol Coupling via Single Electron Transfer (SET). Phenol Phenol Substrate Coordination VCl4 Coordination (Lewis Acid) Phenol->Coordination + VCl4 Radical Phenoxy Radical (SET Step) Coordination->Radical - HCl - e- Coupling C-C Bond Formation (Dimerization) Radical->Coupling x2 Product Biaryl Product + V(III) Species Coupling->Product Tautomerization

Standard Protocol: Synthesis of 1,1'-Bi-2-naphthol (Racemic)

Note: While enantioselective vanadium catalysts exist,


 provides a robust route for racemic scaffolds or when chiral resolution is performed downstream.

Reagents:

  • 2-Naphthol (10 mmol)

  • 
     (20 mmol, 2.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a septum. Purge with Argon for 15 minutes.

  • Solvent Prep: Add 2-naphthol (1.44 g, 10 mmol) and dissolve in 50 mL of anhydrous DCM. Cool the solution to -78°C (Dry ice/acetone bath).

    • Expert Insight: Low temperature is crucial to favor C-C coupling over chlorination side reactions.

  • Reagent Addition: Using a gas-tight syringe, add

    
     (2.1 mL, ~20 mmol) dropwise over 20 minutes. The solution will turn dark purple/black immediately.
    
  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 4 hours.

  • Workup: Quench by pouring the reaction mixture into 100 mL of cold 1M HCl. Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Dry combined organics over

    
    , concentrate in vacuo. Recrystallize from toluene or purify via silica gel chromatography (Hexanes/EtOAc).
    

Expected Yield: 60-75% of racemic BINOL.

Application II: Intramolecular Cyclization (Spirodienones)

In the synthesis of alkaloid natural products (e.g., Amaryllidaceae alkaloids),


 is used to effect oxidative phenol-coupling cyclizations. This transforms tethered bis-phenols into spirodienones.
Reaction Scope & Utility

This reaction constructs quaternary carbon centers, a challenging motif in medicinal chemistry.

ParameterCondition/Outcome
Substrate Tethered electron-rich phenols (e.g., diarylpropanes)
Solvent DCM or Chloroform (Anhydrous)
Stoichiometry Excess

(2.0 - 4.0 equiv) often required
Major Side Product Chlorinated arenes (minimized by rapid quenching)
Protocol: Spirodienone Synthesis
  • Dissolution: Dissolve the bis-phenol substrate (1.0 equiv) in anhydrous DCM (0.05 M concentration). High dilution prevents intermolecular polymerization.

  • Addition: Add

    
     (3.0 equiv) neat or as a solution in DCM at 0°C.
    
  • Monitoring: Monitor by TLC. The reaction is typically fast (< 30 mins).

  • Quench: Pour into saturated

    
     solution.
    
  • Isolation: Standard extraction and chromatography.

Application III: Chlorination & Polymerization Catalysis[7][8]

Chlorination

While often a side reaction in coupling,


 can be used intentionally to chlorinate electron-rich arenes or alkenes. It acts similarly to 

but with different selectivity profiles.
  • Mechanism:[6][5][7][8] Thermal decomposition of

    
    . The generated chlorine is highly reactive in situ.
    
Ziegler-Natta Precursor

In the materials science branch of drug delivery (e.g., polymer conjugates),


 is a precursor for Ziegler-Natta catalysts.
  • Usage: Reacted with

    
     supports and activated with Aluminum alkyls (
    
    
    
    ) to polymerize ethylene/propylene.
  • Relevance: Synthesis of medical-grade elastomers.

Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Standard Experimental Workflow for VCl4-Mediated Synthesis. Start Start: Anhydrous Setup (Schlenk Line/Argon) ReagentPrep Reagent Prep Dissolve Substrate in DCM Cool to -78°C Start->ReagentPrep VCl4Add VCl4 Addition Dropwise (Exothermic) Dark Color Change ReagentPrep->VCl4Add Reaction Reaction Phase Warm to RT (Coupling) OR Reflux (Chlorination) VCl4Add->Reaction Quench Quench Pour into Cold 1M HCl Vent HCl Gas Reaction->Quench Workup Workup & Isolation Extraction -> Drying -> Column Quench->Workup

References

  • Oxidative Coupling Mechanism: Wikipedia Contributors. (2025). Oxidative coupling of phenols. Wikipedia. Link

  • Vanadium Catalysis in Synthesis: Sako, M., Takizawa, S., & Sasai, H. (2018).[9] Chiral Vanadium Complex-catalyzed Enantioselective Oxidative Coupling Reactions. Journal of Synthetic Organic Chemistry Japan. Link

  • Spirodienone Synthesis: Kozlowski, M. C., et al. (2021). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Royal Society of Chemistry. Link

  • VCl4 Properties & Safety: Fisher Scientific. (2025).[4][7][10] Safety Data Sheet: Vanadium(IV) chloride. Link

  • Polymerization Applications: Ochędzan-Siodłak, W. (2014). Organometallic VCl4-based catalyst supported on MgCl2(THF)2 for ethylene polymerization. ResearchGate. Link

Sources

Method

Vanadium tetrachloride applications in materials science for alloys and ceramics

Advanced Application Note: Vanadium Tetrachloride ( ) in Materials Science Part 1: Executive Summary & Chemical Profile Vanadium Tetrachloride ( ) is a critical, high-valence precursor used in the synthesis of advanced t...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note: Vanadium Tetrachloride ( ) in Materials Science

Part 1: Executive Summary & Chemical Profile

Vanadium Tetrachloride (


)  is a critical, high-valence precursor used in the synthesis of advanced transition metal ceramics and ultra-pure metallic alloys. Unlike its solid counterpart 

,

is a liquid at room temperature (Melting Point: -28°C), providing superior vapor pressure characteristics for gas-phase transport applications.

This guide addresses the technical requirements for utilizing


 in two primary domains:
  • Ceramics: Chemical Vapor Deposition (CVD) of Vanadium Carbide (

    
    ) and Vanadium Nitride (
    
    
    
    ) hard coatings.
  • Metallurgy: Production of ultra-pure Vanadium metal for aerospace alloys (e.g., Ti-6Al-4V) and biomedical implants.

Chemical Profile & Critical Properties
PropertyValueApplication Relevance
Formula

Precursor stoichiometry
State (STP) Reddish-brown liquidEasy vaporization for CVD without sublimation issues
Boiling Point 148°CLow energy requirement for vaporization
Magnetic State ParamagneticUnique electronic signature for quality control
Reactivity Hydrolyzes violentlyRequires strict inert atmosphere (Schlenk/Glovebox)

Part 2: Safety & Handling (The "Zero-Moisture" Protocol)

WARNING:


 reacts explosively with water to release Hydrogen Chloride (HCl) gas and Vanadium Oxytrichloride (

).
Mandatory Handling Protocol
  • Atmosphere: All transfers must occur in a glovebox under Argon (

    
     ppm, 
    
    
    
    ppm).
  • Equipment: Use borosilicate glass or Hastelloy-C lines. Stainless steel (316L) is acceptable only if passivated.

  • Neutralization: Scrubber systems must contain 10% NaOH solution to neutralize exhaust gases.

Part 3: Application in Advanced Ceramics (CVD)

Context: Hard Coatings for Biomedical & Industrial Tools

Vanadium Carbide (


) is an ultra-hard ceramic (2600–2900 HV) used to coat cutting tools and, increasingly, in biomedical implants to reduce wear debris. 

is the preferred precursor over solid halides due to its precise mass flow control capabilities.
Protocol A: Low-Pressure CVD of Vanadium Carbide

Objective: Deposit a 5µm adherent


 layer on a Tungsten Carbide (WC) substrate.
1. Precursor Delivery System
  • Carrier Gas:

    
     (Purified, 99.999%)
    
  • Carbon Source: Methane (

    
    )
    
  • Vanadium Source:

    
     in a temperature-controlled bubbler at 60°C.
    
2. Reaction Mechanism

The deposition is driven by the reduction of the halide by hydrogen in the presence of carbon:



3. Step-by-Step Methodology
  • Substrate Prep: Ultrasonically clean WC substrates in acetone, then ethanol. Etch in situ with

    
     at 800°C for 10 min.
    
  • Vaporization: Heat

    
     bubbler to 60°C. Maintain delivery lines at 80°C to prevent condensation.
    
  • Deposition:

    • Reactor Pressure: 50–100 Torr.

    • Temperature: Ramp to 1050°C.

    • Gas Ratios: Maintain

      
       ratio at 10:1:1.
      
    • Duration: 60 minutes for ~3–5µm thickness.

  • Cool Down: Cool under flowing

    
     to prevent oxidation.
    
4. Workflow Visualization (CVD Process)

CVD_Process cluster_chamber Reaction Zone H2 H2 Carrier Gas VCl4 VCl4 Bubbler (60°C) H2->VCl4 Pickup Mix Mixing Chamber (Heated) H2->Mix Dilution CH4 CH4 (Carbon Source) CH4->Mix VCl4->Mix Reactor CVD Reactor (1050°C) Mix->Reactor Precursor Gas Scrubber NaOH Scrubber Reactor->Scrubber HCl Byproduct Substrate Substrate (WC/Ti) Exhaust Exhaust (Safe) Scrubber->Exhaust

Figure 1: Schematic of the Low-Pressure Chemical Vapor Deposition (LPCVD) workflow for Vanadium Carbide synthesis.

Part 4: Application in Metallurgy (Alloy Purification)

Context: Aerospace & Nuclear Materials

High-purity Vanadium is essential for nuclear cladding and Titanium alloys (Ti-6Al-4V). Commercial Vanadium often contains oxygen impurities that cause brittleness.


 allows for "Halide Purification"—converting impure metal to volatile chloride, distilling it, and reducing it back to metal.
Protocol B: Hydrogen Reduction to Pure Vanadium Powder

Objective: Synthesize 99.95% pure Vanadium metal powder from


.
1. Thermodynamics

Direct reduction of


 to V requires overcoming the stability of lower chlorides (

).


2. Step-by-Step Methodology
  • Distillation: Distill commercial

    
     under Argon to remove 
    
    
    
    impurities (boiling point difference:
    
    
    148°C vs
    
    
    127°C).
  • Primary Reduction: Feed

    
     vapor into a fluidized bed reactor at 600°C with excess 
    
    
    
    . This yields
    
    
    (purple solid).
  • Secondary Reduction: Transfer

    
     to a high-temperature furnace. Heat to 1200°C under flowing 
    
    
    
    .
  • Passivation: Cool to room temperature. Slowly introduce 1%

    
    /Ar mixture to passivate the metal powder surface before exposing to air.
    
3. Reduction Pathway Visualization

Reduction_Pathway ImpureV Crude Vanadium/Oxide Chlorination Chlorination (+Cl2, Carbon) ImpureV->Chlorination VCl4_Liq VCl4 (Liquid) Impurities: VOCl3 Chlorination->VCl4_Liq Distill Fractional Distillation VCl4_Liq->Distill VCl4_Pure Ultra-Pure VCl4 Distill->VCl4_Pure Removes VOCl3 Red1 H2 Reduction (600°C) VCl4_Pure->Red1 VCl3 VCl3 (Solid) Red1->VCl3 Red2 H2 Reduction (1200°C) VCl3->Red2 PureV High Purity Vanadium Metal Red2->PureV

Figure 2: Purification pathway from crude Vanadium to High-Purity Metal via the Chloride Route.

Part 5: Troubleshooting & Quality Control

IssueObservationRoot CauseCorrective Action
Blue Liquid Precursor turns blue/greenHydrolysis (Water ingress)Discard immediately. Check gas lines for leaks.
Coating Delamination VC coating peels offPoor substrate etchingIncrease in-situ

etch time or temp.
High Oxygen Content Brittle Vanadium metal

contamination
Improve fractional distillation efficiency of

.
Line Clogging White/Purple powder in linesCold spots causing condensationEnsure all delivery lines are heat-traced >80°C.

References

  • NIST Chemistry WebBook. "Vanadium Tetrachloride - Thermochemical Data." National Institute of Standards and Technology. [Link]

  • Pierson, H. O. (1999). Handbook of Chemical Vapor Deposition (CVD): Principles, Technology, and Applications. William Andrew Publishing. [Link]

  • Gupta, C. K., & Krishnamurthy, N. (1992). "Extractive Metallurgy of Vanadium." Elsevier Materials Science. [Link]

Technical Notes & Optimization

Troubleshooting

Handling and storage of moisture-sensitive Vanadium tetrachloride

Technical Support Center: Vanadium Tetrachloride ( ) Handling & Storage Executive Summary & Core Specifications User Advisory: You are handling Vanadium Tetrachloride ( ) , a paramagnetic, reddish-brown liquid that acts...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vanadium Tetrachloride ( ) Handling & Storage

Executive Summary & Core Specifications

User Advisory: You are handling Vanadium Tetrachloride (


) , a paramagnetic, reddish-brown liquid that acts as a potent electrophile and chlorinating agent.[1] It is extremely moisture-sensitive  and thermodynamically unstable at ambient temperatures, slowly decomposing into Vanadium Trichloride (

) and Chlorine gas (

).

Immediate Action Required:

  • Never expose to atmospheric moisture (violent hydrolysis releases

    
     gas).
    
  • Never store in standard plastic vessels (corrosion/degradation risk).

  • Always maintain a cold chain (

    
    ) to suppress 
    
    
    
    pressure buildup.
Quick Reference Data
PropertyValueCritical Implication
Appearance Reddish-brown liquidGreen/Blue indicates hydrolysis (formation of

species).
Boiling Point

Do not distill at atm pressure; explosive decomposition risk.
Density

Heavy liquid; requires careful pipetting to avoid dripping.
Vapor Pressure High (

evolution)
Pressure Hazard: Containers may pressurize over time.
Solubility Soluble in non-polar solvents (

,

)
Reacts violently with protic solvents (Water, Alcohols).

Module 1: Critical Storage Protocols (The "Vault")

Objective: Prevent thermodynamic decomposition and hydrolysis during long-term storage.

The "Cold & Dark" Rule

 is not stable at room temperature. It disproportionates according to the equilibrium:


  • Heat shifts this equilibrium to the right, building dangerous chlorine pressure.

  • Light accelerates the photolytic cleavage of the V-Cl bond.

Storage Decision Matrix (Graphviz)

StorageLogic Start Received VCl4 Shipment CheckSeal Check Seal Integrity (Any distinct color change?) Start->CheckSeal ColorRed Red/Brown Liquid CheckSeal->ColorRed No ColorGreen Green/Blue Solid/Liq CheckSeal->ColorGreen Yes VesselCheck Vessel Type? ColorRed->VesselCheck Reject REJECT: Hydrolyzed Dispose immediately ColorGreen->Reject Ampoule Sealed Glass Ampoule VesselCheck->Ampoule SeptumBottle Septum Bottle/Sure/Seal VesselCheck->SeptumBottle StoreAmp Store at -20°C Double-contained Ampoule->StoreAmp StoreSept Transfer to Schlenk Flask or Store at -20°C under Argon SeptumBottle->StoreSept Monitor Weekly Check: 'Burp' excess Cl2 pressure StoreSept->Monitor

Figure 1: Decision logic for receiving and storing Vanadium Tetrachloride. Note the critical check for hydrolysis (color change) upon receipt.

Protocol 1.1: Vessel Compatibility
  • Recommended: Borosilicate glass (Schlenk flasks), Teflon (PTFE) stopcocks.

  • Forbidden: Standard plastics (LDPE/HDPE), rubber septa (unless Teflon-faced), aluminum foil (corrodes instantly).

  • Why?

    
     is a potent Lewis acid and chlorinating agent. It will attack rubber, causing it to swell and leach impurities, turning your red liquid into a black sludge.
    

Module 2: Safe Handling & Transfer (The "Transfer")

Objective: Transfer liquid without introducing moisture or exposing the user to corrosive fumes.[2][3]

Technique A: Syringe Transfer (Small Volumes < 10 mL)
  • Equipment: Glass syringe (gas-tight preferred), long stainless steel needle (18G), Teflon-faced septum.

  • The "Inert Blanket" Method:

    • Flush the syringe with dry Argon/Nitrogen 3 times.

    • Insert needle into the

      
       vessel under positive inert gas pressure.
      
    • Critical Step: Because

      
       has high vapor pressure, the plunger may be pushed back out. Keep a firm grip.
      
    • Withdraw liquid slowly.

    • Upon removal, immediately pull the plunger back to create a gas gap in the needle (prevents dripping).

Technique B: Cannula Transfer (Large Volumes > 10 mL)
  • Reasoning: Avoids plunger "pop-out" risks and minimizes exposure.

  • Setup: Two Schlenk flasks connected by a double-ended needle (cannula).

  • Procedure:

    • Maintain positive pressure on the source flask.

    • Vent the receiving flask to a bubbler (scrubber containing dilute NaOH).

    • Use pressure differential to push the liquid across.

Expert Tip: If the needle clogs, it is likely


 solid (decomposition product) or hydrolyzed oxides. Do not  force it. Replace the needle.

Troubleshooting Guide (The "Help Desk")

Q1: My


 has turned a dark, muddy green. Is it still usable? 
  • Diagnosis: Partial Hydrolysis. The green color typically arises from Vanadium(III) or Vanadyl (

    
    ) species formed when 
    
    
    
    reacts with moisture.
  • Verdict: Do not use for sensitive catalysis. For crude applications, you might be able to distill it, but the risk of thermal decomposition makes this dangerous.

  • Solution: Discard and open a fresh bottle.

Q2: The bottle is hissing when I insert the needle.

  • Diagnosis:

    
     Pressure Buildup.  Decomposition (
    
    
    
    ) has occurred during storage.
  • Action: Vent the bottle carefully into a fume hood or a caustic scrubber.

  • Prevention: Store at

    
     or lower to slow this decomposition.
    

Q3: The rubber septum is melting/sticky.

  • Diagnosis: Solvent Incompatibility.

    
     attacks standard red rubber and even some white rubber septa over time.
    
  • Solution: Use Teflon-faced (PTFE) silicone septa only. If storing for

    
     hours, replace the septum with a glass stopper or a Teflon stopcock.
    

Q4: I see white smoke when I pull the needle out.

  • Diagnosis: Hydrolysis Fumes. The trace

    
     on the needle tip is reacting with atmospheric moisture to form 
    
    
    
    mist.
  • Action: This is expected in non-glovebox work. Wipe the needle tip with a dry ChemWipe immediately before withdrawal (if safe) or pull the plunger back to create an inert gas buffer in the tip. Clean the needle immediately with dry dichloromethane.

Emergency & Disposal Protocols

Spill Management

Scenario: You dropped a 50mL flask of


 in the fume hood.
  • Evacuate: The immediate area. The hydrolysis will release a massive cloud of

    
     gas.
    
  • Ventilate: Maximize hood airflow.

  • Neutralize: Do not use water.[2][3][4][5] Cover the spill with dry soda ash (

    
    ) , dry lime (
    
    
    
    ), or vermiculite.
  • Wait: Allow the solid to absorb the liquid and neutralize the acid.

  • Clean: Once fuming stops, sweep up the solid into a container for hazardous waste disposal.

Decontamination of Glassware
  • Quench: Slowly rinse glassware with a dilute hydrocarbon solvent (e.g., hexanes) to remove bulk material.

  • Hydrolyze: Submerge glassware in a bath of dilute sodium hydroxide (

    
    ) or sodium bicarbonate. Expect heat and bubbling. 
    
  • Acid Wash: If vanadium stains (brown/green) remain, an acid wash (

    
    ) may be required, followed by water.
    

References

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Vanadium Tetrachloride. Link

  • Sigma-Aldrich. (2023).[6] Safety Data Sheet: Vanadium(IV) chloride. Link

  • PubChem. (n.d.). Vanadium Tetrachloride Compound Summary. National Library of Medicine. Link

  • Fisher Scientific. (2021). Vanadium(IV) chloride Safety Data Sheet. Link

Sources

Optimization

Thermal decomposition of Vanadium tetrachloride to VCl3 and chlorine

Technical Guide: Thermal Decomposition of to Status: Operational Ticket ID: V-DEC-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermal Decomposition of to

Status: Operational Ticket ID: V-DEC-001 Lead Scientist: Dr. A. Vance Subject: Optimization of


 conversion via thermal decomposition.

Part 1: Process Overview & Thermodynamics

The Core Directive

The conversion of Vanadium(IV) chloride (


) to Vanadium(III) chloride (

) is not a simple synthesis; it is a controlled decomposition equilibrium .

[1]

The Challenge: At room temperature,


 is metastable. Upon heating, it decomposes, but the reaction is reversible. If the generated chlorine gas (

) is not effectively removed, the system reaches equilibrium, and the conversion stalls. To drive the reaction to completion (100% yield of

), you must exploit Le Chatelier’s Principle by continuously removing the chlorine byproduct.
Key Physical Parameters
PropertyVanadium Tetrachloride (

)
Vanadium Trichloride (

)
State (RT) LiquidSolid
Color Reddish-Brown / Bright Red Violet / Peach-Blossom
Boiling/Decomp Point ~148–154°C (Boils)Decomposes >350°C
Magnetic Nature Paramagnetic (

)
Paramagnetic (

)
Moisture Sensitivity Hydrolyzes instantly (HCl fumes)Hygroscopic (Turns Green)

Part 2: Standard Operating Procedure (The "Reflux & Sweep" Method)

Safety Warning: This protocol generates Chlorine gas (


) and involves corrosive vanadium compounds. All operations must be performed in a properly functioning fume hood using Schlenk techniques.
Experimental Workflow

The most robust laboratory method involves heating liquid


 under a reflux condenser while sweeping the headspace with an inert gas (Argon or Nitrogen).
Step-by-Step Protocol
  • Setup: Assemble a Schlenk flask equipped with a reflux condenser. Connect the top of the condenser to a gas outlet leading to a dilute NaOH scrubber (to neutralize

    
    ).
    
  • Inert Gas Inlet: Introduce a slow, steady stream of dry Argon/Nitrogen directly into the flask (via a side arm or long needle) to act as a carrier gas.

  • Loading: Transfer

    
     (red liquid) into the flask under inert atmosphere.
    
  • Heating: Heat the flask using an oil bath to 160–170°C .

    • Note: This is slightly above the boiling point of

      
       (154°C). The reflux condenser ensures 
      
      
      
      vapors return to the flask, while the non-condensable
      
      
      is swept out by the carrier gas.
  • Monitoring: The red liquid will gradually disappear, depositing a violet solid crust.[2]

  • Completion: Continue heating until liquid reflux ceases completely and only a dry, violet powder remains.

  • Purification (Optional): If residual

    
     remains (indicated by stickiness or red tint), wash the solid with carbon disulfide (
    
    
    
    ) or pentane under inert atmosphere, then dry in vacuo. Note:
    
    
    is insoluble in these solvents.
Process Logic Diagram

VCl_Decomposition cluster_0 Reaction Vessel VCl4 VCl4 (Liquid) Reddish-Brown Equilibrium Equilibrium State VCl4 ⇌ VCl3 + Cl2 VCl4->Equilibrium Decomposition Heat Heat Source (160-170°C) Heat->Equilibrium Activation Cl2_Removal Cl2 Removal (Le Chatelier Shift) Equilibrium->Cl2_Removal Cl2 Escapes GasSweep Inert Gas Sweep (Ar/N2) GasSweep->Equilibrium Displaces Cl2 VCl3 VCl3 (Solid) Violet/Purple Cl2_Removal->VCl3 Drives to Completion

Caption: Logical flow of the "Reflux & Sweep" method. Continuous removal of Chlorine gas is the critical control point for high yield.

Part 3: Troubleshooting Guide

Issue 1: Product Discoloration (The "Green" Warning)

Symptom: The final solid is green or black, not violet.

  • Diagnosis:

    • Green: Hydration or Oxidation.

      
       forms a green hexahydrate 
      
      
      
      or oxidizes to Vanadyl species (
      
      
      ) upon contact with moisture/air.
    • Black: Carbonization (if organic solvents were used improperly) or deep oxidation.

  • Corrective Action:

    • Check Schlenk line vacuum integrity (

      
       mbar).
      
    • Ensure carrier gas is passed through a drying train (

      
       or molecular sieves).
      
    • Recovery: There is no easy recovery for hydrated

      
      . Discard and restart under stricter exclusion of air.
      
Issue 2: Incomplete Conversion (Sticky Solid)

Symptom: The product is violet but "wet" or sticky; red liquid condenses on the upper walls.

  • Diagnosis: Residual

    
     remains trapped in the crystal lattice.
    
  • Corrective Action:

    • Increase Sweep Rate: The partial pressure of

      
       is too high. Increase the Argon flow rate to flush the headspace more aggressively.
      
    • Solvent Wash: Wash the crude solid with dry pentane or hexane.

      
       is soluble and will wash away; 
      
      
      
      will remain. Filter and dry in vacuo.
Issue 3: Clogging of the Exhaust Line

Symptom: Pressure buildup in the flask; bubbling stops in the scrubber.

  • Diagnosis:

    
     vapor has carried over into the cool exhaust lines and condensed, or 
    
    
    
    dust has sublimed/entrained into the adapter.
  • Corrective Action:

    • Ensure the reflux condenser water is cold and flow is sufficient to trap

      
       vapors before the gas outlet.
      
    • Use a wide-bore adapter for the gas outlet to prevent bridging by solids.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use vacuum instead of a gas sweep to remove the Chlorine? A: Theoretically, yes, but it is operationally risky. Applying vacuum to boiling


 often results in the unreacted starting material being sucked into your pump or trap before it decomposes. The "Sweep" method at atmospheric pressure utilizes the reflux condenser to keep the 

in the hot zone while selectively removing the non-condensable

.

Q: What is the shelf life of the


 produced? 
A:  Indefinite, if stored under Argon. However, even trace moisture diffusion through plastic caps can turn it green over months. Store in flame-sealed ampoules or a high-quality glovebox.

Q: Why is my


 smoking when I open the bottle? 
A: 

reacts instantly with atmospheric moisture to produce HCl gas and Vanadium oxychlorides. This "smoke" is HCl mist. Always handle

in a glovebox or via syringe techniques.

References

  • Cotton, F. A.; Wilkinson, G. (1988). Advanced Inorganic Chemistry. Wiley-Interscience. (Standard text describing the chemistry of Vanadium halides and the stability of V(IV) vs V(III)).
  • Young, R. C.; Smith, M. E. (1953). "Vanadium(III) Chloride".[1][3][4][2][5][6][7][8][9] Inorganic Syntheses, Vol 4. (Foundational protocol for thermal decomposition).

  • BenchChem. (2024). Thermal Decomposition of Vanadium(III) Chloride: A Technical Guide. (Data on decomposition temperatures and TGA analysis).

  • ChemEurope. Vanadium(III) chloride - Properties and Preparation. (Verification of the 160-170°C reflux method).

  • Simons, E. L. (1964). "Preparation of Anhydrous Vanadium Trichloride". Journal of the American Chemical Society. (Kinetics of the equilibrium).

Sources

Troubleshooting

Hydrolysis of Vanadium tetrachloride and formation of vanadium oxides

Technical Support Guide: Hydrolysis of Vanadium Tetrachloride ( ) Department: Advanced Materials Synthesis & Applications Subject: Troubleshooting Hydrolysis, Sol-Gel Transitions, and Oxide Formation Document ID: V-TECH-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Hydrolysis of Vanadium Tetrachloride ( )

Department: Advanced Materials Synthesis & Applications Subject: Troubleshooting


 Hydrolysis, Sol-Gel Transitions, and Oxide Formation
Document ID:  V-TECH-004-HYD

Introduction: The Challenge

Welcome to the technical support hub for Vanadium(IV) chloride. If you are accessing this guide, you are likely encountering the specific challenges of handling


: a volatile, paramagnetic liquid that reacts violently with moisture.

Unlike Vanadium(V) oxytrichloride (


), which is stable in the 

state,

contains vanadium in the

oxidation state (

electron configuration). This makes it a critical precursor for synthesizing Vanadium Dioxide (

)—a thermochromic material—but also makes it susceptible to unwanted oxidation to

(Yellow/Orange) if not handled under strict inert conditions.

This guide treats your experimental setup as a system . We will troubleshoot the inputs (precursors), the process (hydrolysis/condensation), and the outputs (oxide phases).

Module 1: Critical Safety & Handling (The "Zero Step")

WARNING:


 is not just moisture-sensitive; it is moisture-aggressive.
Common User Issue: "My flask is emitting white smoke and the liquid is bubbling uncontrollably."

Diagnosis: Immediate hydrolysis due to atmospheric moisture ingress. The "smoke" is Hydrochloric Acid (HCl) mist. Immediate Action: Seal the system immediately. If open to air, evacuate the lab area until fumes dissipate.

Standard Operating Procedure (SOP) for Transfer

To prevent pre-hydrolysis, you must treat


 like a pyrophoric reagent.
  • Atmosphere: Handle only under Argon or Nitrogen (Schlenk line or Glovebox).

  • Syringes: Use glass, gas-tight syringes with Teflon-tipped plungers.

    
     swells standard rubber.
    
  • Quenching: Never pour

    
     directly into water. Always dilute 
    
    
    
    in a non-polar solvent (e.g.,
    
    
    or
    
    
    ) before introducing water, or add water vapor slowly using a carrier gas.

Module 2: The Hydrolysis Mechanism & Color Indicators

Understanding the color changes is your primary diagnostic tool.


 is one of the few precursors where color directly correlates to the oxidation state and coordination geometry.
The Reaction Pathway

The hydrolysis is a stepwise displacement of Chlorine ligands by water/hydroxyl groups.

Chemical Equation:




Visual Troubleshooting Guide (Graphviz)

VCl4_Hydrolysis VCl4 VCl4 Liquid (Dark Red/Brown) Reaction Hydrolysis (+ H2O) VCl4->Reaction Controlled Addn V2O5 V(V) Species (Yellow/Orange) VCl4->V2O5 Rapid Oxidation (Excess O2/Heat) VOCl2 VOCl2 / VO(H2O)5 2+ (Bright Blue) Reaction->VOCl2 Success (V4+) Mixed Mixed Phase (Green) VOCl2->Mixed Slow Oxidation (Air) Mixed->V2O5 Full Oxidation (V5+)

Figure 1: Colorimetric pathway of Vanadium hydrolysis. Blue indicates the desired V(IV) state for


 synthesis.

Module 3: Synthesis Protocols & Troubleshooting

Scenario A: Synthesis of Thermochromic (Blue Phase)

Goal: Maintain


 state.
Precursor: 

. Solvent: Benzyl alcohol (common for non-hydrolytic sol-gel) or Water (careful hydrolysis).
ParameterSpecificationWhy?
Color Target Deep Blue Indicates presence of Vanadyl ion (

).
Atmosphere Inert (

/Ar)
Oxygen converts

to

(Yellow).
Reducing Agent Benzyl Alcohol / EthanolAlcohols can act as weak reducing agents to prevent oxidation.
Annealing Inert/Vacuum @ 500°C+Required to crystallize amorphous gel into Monoclinic

.

Q: My solution turned green. Is the batch ruined?

  • A: Not necessarily. Green represents a mixture of

    
     (Blue) and 
    
    
    
    (Yellow).[1]
  • Fix: Add a reducing agent (e.g., small amount of oxalic acid or ethanol) and reflux gently. If it returns to blue, you have recovered the

    
     state.
    
Scenario B: Synthesis of Catalysts (Orange/Yellow Phase)

Goal: Full hydrolysis and oxidation. Precursor:


.

Q: How do I drive the reaction to


 using 

?
  • A: While

    
     is the preferred precursor for 
    
    
    
    , you can use
    
    
    by encouraging oxidation.
  • Protocol:

    • Hydrolyze

      
       in excess water (forms Blue 
      
      
      
      ).
    • Add

      
       (Hydrogen Peroxide) or heat in air.
      
    • Observation: Solution turns from Blue

      
       Green 
      
      
      
      Yellow/Orange.
    • Gelation: The yellow solution will form a ribbon-like gel (

      
      ) upon aging.
      

Module 4: Technical FAQs

Q1: I am getting Chlorine contamination in my final oxide films. Why?

Root Cause: Incomplete hydrolysis or chlorine trapping in the sol-gel network. Mechanism:


 ions coordinate strongly to Vanadium.
Solution: 
  • Wash Steps: If making a powder, wash the precipitate with water until the filtrate shows no reaction with

    
     (Silver Nitrate test).
    
  • Annealing: For thin films, anneal in wet oxygen or steam at 400°C. The water vapor helps exchange remaining Cl ligands for Oxygen (Pyrohydrolysis).

Q2: Can I use for Atomic Layer Deposition (ALD)?

Answer: Yes, but it requires specific handling. Technical Insight:


 has a high vapor pressure (approx. 10 Torr @ 20°C), making it excellent for ALD without heating the source bottle.
Troubleshooting: 
  • Issue: Corrosion of ALD valves.

  • Fix: Purge lines with

    
     for 2x longer than standard pulses to remove HCl byproducts.
    
  • Process: Alternating pulses of

    
     and 
    
    
    
    at 350°C can yield crystalline
    
    
    directly, though amorphous films are more common [1].
Q3: The liquid in my storage bottle has crystals at the bottom.

Diagnosis: Decomposition. Chemistry:


.
Risk: 

is thermodynamically unstable over time and slowly decomposes to solid

and Chlorine gas. Action:
  • Do not shake. The crystals are

    
    .
    
  • Vent carefully. The headspace may be pressurized with

    
     gas.
    
  • Filtration: Filter the liquid under inert gas if purity is critical, or purchase a fresh bottle. Store at low temperatures to slow decomposition.

Module 5: Diagnostic Decision Tree

Use this logic flow to determine the state of your reaction.

Troubleshooting_Logic Start Start: Check Solution Color Blue Color: BLUE Start->Blue Green Color: GREEN Start->Green Yellow Color: YELLOW/ORANGE Start->Yellow Clear Color: CLEAR/WHITE Start->Clear Status1 State: Vanadyl (VO2+) Target: VO2 Action: Proceed to Gelation Blue->Status1 Diagnosis Status2 State: Mixed V(IV)/V(V) Target: ? Action: Reduce (for VO2) or Oxidize (for V2O5) Green->Status2 Diagnosis Status3 State: Vanadate (V5+) Target: V2O5 Action: Aging/Drying Yellow->Status3 Diagnosis Status4 State: ERROR Likely excessive dilution or wrong precursor Clear->Status4 Diagnosis

Figure 2: Rapid diagnostic logic based on in-situ colorimetric observation.

References

  • Growth without Postannealing of Monoclinic

    
     Thin Film by Atomic Layer Deposition Using 
    
    
    
    as Precursor.
    Source: MDPI (Appl. Sci. 2018) URL:[Link]
  • Sol-gel synthesis and XPS characterization of vanadium oxide bronzes. Source: ResearchGate (Lithuanian Journal of Physics) URL:[2][Link]

  • The oxidation states of vanadium (Demonstration). Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Optimization

Purification of Vanadium tetrachloride by fractional distillation

Technical Support Center: Purification of Vanadium Tetrachloride ( ) Introduction Welcome to the Technical Support Center for Vanadium Tetrachloride ( ) purification. This guide addresses the critical challenges in purif...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Vanadium Tetrachloride ( )

Introduction

Welcome to the Technical Support Center for Vanadium Tetrachloride (


) purification. This guide addresses the critical challenges in purifying 

via fractional distillation. Unlike standard organic distillations,

presents unique hazards: it is thermally unstable, extremely moisture-sensitive, and prone to photochemical decomposition.

The primary objective of this protocol is the removal of Vanadium Oxytrichloride (


) , the most persistent impurity formed by hydrolysis.
Quick Reference: The Enemy ( ) vs. The Target ( )

Understanding the physical differences between the impurity and the product is vital for a successful separation.

PropertyVanadium Tetrachloride (

)
Vanadium Oxytrichloride (

)
Relevance to Purification
Boiling Point 154 °C (decomposes)127 °C

is the "light" fraction; it distills first.
Melting Point -28 °C-77 °C

remains liquid in standard freezers.
Appearance Dark Red-Brown LiquidYellow to Orange LiquidVisual Cue: Yellow distillate indicates impurity.
Magnetic State Paramagnetic (

)
Diamagnetic (

)
NMR silence confirms pure

;

broadens signals.
Stability Unstable (Releases

)
Stable

must be distilled under

or strict inert gas.

Module 1: Experimental Setup & Pre-requisites

The "Dry" Imperative

 hydrolyzes instantly upon contact with moisture to form 

and

.

Critical Rule: All glassware must be oven-dried at >120°C for at least 4 hours and assembled hot under a stream of dry Argon or Nitrogen.
The Distillation Assembly (Visualized)

The following diagram illustrates the required "Inert-Atmosphere Fractional Distillation" setup. Note the inclusion of a trap for


 gases.

DistillationSetup cluster_legend Flow Logic GasSource Inert Gas / Cl2 Source Pot Distillation Pot (Crude VCl4 + VCl3 solid) GasSource->Pot Inlet (Capillary) Bubbler Oil Bubbler (Pressure Relief) Trap Base Trap (NaOH for HCl/Cl2) Bubbler->Trap Exhaust Column Vigreux Column (Insulated) Pot->Column Vapor Head Distillation Head (Thermometer) Column->Head Condenser Liebig Condenser (Water Cooled) Head->Condenser Udder Fraction Cutter (Pig/Udder) Condenser->Udder Udder->Bubbler Vent Line Receivers Schlenk Flasks (Receivers) Udder->Receivers Distillate

Caption: Schematic of the inert-atmosphere distillation rig. Note the gas inlet directly into the pot to suppress decomposition.

Module 2: Step-by-Step Purification Protocol

Phase 1: Thermal Conditioning

 is in equilibrium with 

(solid) and

(gas).[1][2]

Heating shifts this equilibrium to the right. To prevent the pot from turning into a solid block of

, you must maintain saturation with Chlorine.
  • Saturate: Before heating, bubble dry

    
     gas (if available) or high-purity Argon through the liquid for 20 minutes.
    
  • Grease: Use exclusively fluorinated grease (e.g., Krytox) or PTFE sleeves.

    
     dissolves silicone grease instantly, causing leaks and contamination.
    
Phase 2: Fractional Distillation
  • Heating: Use an oil bath. Do not use a mantle directly, as hot spots accelerate decomposition to solid

    
    .
    
  • Reflux: Establish a reflux. Allow the column to equilibrate.

  • Fraction 1 (The Heads -

    
    ): 
    
    • Temp Range:

      
      .
      
    • Visual: Liquid will be Yellow or Orange .

    • Action: Discard this fraction aggressively. If the liquid is not dark red, it is still contaminated.

  • Fraction 2 (The Product -

    
    ): 
    
    • Temp Range:

      
      .
      
    • Visual: Liquid must be Dark Red/Brown (Opaque in bulk).

    • Action: Collect in a Schlenk flask.

  • The Residue: Do not distill to dryness. The pot residue will contain purple/peach-colored solid

    
    .
    

Module 3: Troubleshooting & FAQs

Symptom: Distillate is Yellow/Green

Diagnosis: High


 content.
Root Cause:  The crude material was heavily hydrolyzed, or moisture entered the system during setup.
Fix: 
  • If the distillate is yellow (

    
    ), continue distilling until the temperature rises to 
    
    
    
    and the color turns dark red.
  • Pro Tip: If you cannot separate them (azeotrope-like behavior), add a small amount of activated charcoal or aluminum powder to the pot. This chemically reduces

    
     to non-volatile species (
    
    
    
    or complex oxides), allowing pure
    
    
    to distill over [1].
Symptom: "Pop" sounds or Bumping in the flask

Diagnosis: Rapid evolution of Chlorine gas (


).
Root Cause:  Thermal decomposition of 

due to excessive pot temperature. Fix:
  • Lower the oil bath temperature.

  • Ensure a steady stream of carrier gas (Ar or

    
    ) is flowing through the capillary to promote smooth boiling.
    
  • Safety: Ensure your exhaust trap is not blocked; pressure buildup can explode the glassware.

Symptom: Purple solid clogging the flask

Diagnosis: Accumulation of Vanadium Trichloride (


).
Root Cause:  This is a natural byproduct of heating 

. Fix:
  • This is unavoidable. Do not attempt to distill the solid. Stop the distillation before the liquid volume drops below 10% to avoid overheating the solid residue.

Symptom: Grease running down the column

Diagnosis: Solvent attack. Root Cause: Using silicone or hydrocarbon-based grease. Fix:

  • Stop immediately. The product is contaminated with siloxanes.

  • Restart with Krytox or PTFE sleeves .

Module 4: Storage and Handling

  • Container: Schlenk tubes with Teflon valves (Rotoflo/Young). Glass stoppers will freeze due to hydrolysis at the joint.

  • Atmosphere: Store under Argon.

  • Shelf Life:

    
     slowly decomposes even at room temperature, building up 
    
    
    
    pressure.[1] Vent the flask weekly if stored at room temperature. Ideally, store at
    
    
    or lower to slow decomposition.

References

  • Brauer, G. (1963). Handbook of Preparative Inorganic Chemistry, Vol. 2, 2nd Ed. Academic Press.

  • Simmons, R. D. (1986). "Purification of Vanadium Tetrachloride." Inorganic Syntheses, 24, 117-119.

  • Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry. Wiley-Interscience.

  • PubChem. (n.d.). Vanadium Tetrachloride - Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting

Incompatibilities of Vanadium tetrachloride with water, alcohols, and metals

Technical Support Center: Handling Vanadium Tetrachloride ( ) Status: Operational Ticket Priority: Critical (Reactive Hazard) Assigned Specialist: Senior Application Scientist Introduction: The Nature of the Reagent Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Vanadium Tetrachloride ( )

Status: Operational Ticket Priority: Critical (Reactive Hazard) Assigned Specialist: Senior Application Scientist

Introduction: The Nature of the Reagent

Welcome to the technical support hub for Vanadium Tetrachloride (


). Before troubleshooting specific failures, you must understand the thermodynamic profile of this reagent.

 is a paramagnetic, reddish-brown liquid  that behaves as a potent Lewis acid and a strong oxidant. It is not merely "moisture sensitive"; it is hydrolytically unstable . The primary cause of experimental failure with 

is the underestimation of its reaction kinetics with protic solvents (water, alcohols) and its corrosive potential against standard lab metals.

This guide replaces generic safety advice with mechanistic troubleshooting for high-stakes research environments.

Module 1: Water & Moisture Incompatibility

Issue: Uncontrolled Fuming, Precipitation, or Color Change

Troubleshooting Guide

Q: Why is my


 sample fuming when I open the septum? 
A:  This is immediate hydrolysis. 

has a high vapor pressure and reacts instantaneously with atmospheric humidity. The "fume" is Hydrogen Chloride (HCl) gas, not the vanadium compound itself.
  • Diagnostic: If the reddish-brown liquid develops a crust or turns blue/green at the rim, moisture has compromised the container.

  • The Fix: You must use Schlenk line techniques. Never open

    
     bottles in ambient air. Use a positive pressure of dry Argon or Nitrogen.
    

Q: I see a blue precipitate/solution after quenching. What happened? A: You have generated the Vanadyl ion (


).
  • Mechanism: Upon contact with water,

    
     undergoes partial hydrolysis to form Vanadyl Dichloride (
    
    
    
    ) and HCl. The
    
    
    ion is characteristically bright blue in aqueous solution.
  • Equation:

    
    
    
Mechanistic Visualization: The Hydrolysis Cascade

The following diagram illustrates the degradation pathway of


 when exposed to moisture.

HydrolysisPathway VCl4 VCl4 (Liquid) Reddish-Brown Intermediate Violent Exotherm HCl Release VCl4->Intermediate Rapid Hydrolysis H2O + H2O (Moisture) H2O->Intermediate VOCl2 VOCl2 (Vanadyl) Blue Solution Intermediate->VOCl2 Partial Hydrolysis V2O5 V2O5 Hydrate Orange/Brown Solid VOCl2->V2O5 Excess O2/pH Shift

Figure 1: Step-wise hydrolysis pathway of Vanadium Tetrachloride leading to HCl release and Vanadyl formation.

Module 2: Alcohol Incompatibility (Solvolysis)

Issue: Unexpected Heat Generation or "Explosions"

Troubleshooting Guide

Q: Can I use ethanol or isopropanol to clean a syringe used for


? 
A: ABSOLUTELY NOT.  This is a common cause of laboratory accidents.
  • The Hazard: The reaction is a violent solvolysis . Unlike simple dissolution,

    
     cleaves the O-H bond of the alcohol, replacing chloride ligands with alkoxide groups (
    
    
    
    ).
  • The Result: This reaction is highly exothermic. In a confined space (like a syringe barrel or waste bottle), the rapid expansion of HCl gas and solvent vapor can cause an explosion.

Q: How do I synthesize Vanadium alkoxides if I can't mix them? A: You can mix them, but strictly under controlled conditions (low temperature, inert atmosphere, slow addition). Direct mixing at room temperature is dangerous.

Solvent Compatibility Matrix
Solvent ClassCompatibilityReaction / Consequence
Water INCOMPATIBLE Violent hydrolysis; HCl gas release.[1][2][3]
Alcohols (MeOH, EtOH) INCOMPATIBLE Violent solvolysis; Alkoxide formation; HCl release.
Ethers (THF, Et2O) Conditional Forms adducts (e.g.,

). Exothermic but manageable at low temps.
Hydrocarbons (Hexane) COMPATIBLE Soluble; Stable under inert atmosphere.
Chlorinated (DCM) COMPATIBLE Soluble; Standard solvent for

reactions.

Module 3: Metal Corrosion & Equipment Failure

Issue: Contaminated Reactions and Damaged Needles

Troubleshooting Guide

Q: My stainless steel needles are corroding after one use. Why? A:


 attacks metals via two mechanisms:
  • Direct Redox:

    
     is a moderately strong oxidant and can oxidize active metals.
    
  • Acid Corrosion: The moment

    
     contacts trace moisture in the air or on the metal surface, it generates anhydrous HCl, which causes rapid pitting corrosion  on Stainless Steel (304/316).
    

Q: What material should I use for transfer lines? A: Use PTFE (Teflon) or Glass .

  • Stainless Steel: Acceptable for very brief contact (seconds) during transfer, but must be cleaned immediately. Do not store

    
     in steel bubblers.
    
  • Brass/Copper: Incompatible.[4] Will be rapidly attacked.

Material Selection Decision Tree

MaterialSelection Start Select Material for VCl4 Duration Contact Duration? Start->Duration Short < 1 Minute (Transfer) Duration->Short Long > 1 Minute (Reaction/Storage) Duration->Long Steel Stainless Steel (SS316) *Clean Immediately* Short->Steel Acceptable Plastic PTFE / PFA (Teflon) Excellent Resistance Short->Plastic Long->Steel AVOID (Pitting) Glass Borosilicate Glass (Schlenkware) Long->Glass Preferred Long->Plastic Preferred Rubber Natural Rubber / Latex DEGRADES RAPIDLY Long->Rubber AVOID (Embrittlement)

Figure 2: Decision logic for selecting materials in contact with Vanadium Tetrachloride.

Module 4: Emergency & Waste Protocols

Scenario: You have spilled 5mL of


 in the fume hood. 
  • Do NOT use water. Pouring water on the spill will create a massive cloud of HCl and disperse the vanadium as an aerosol.

  • Containment: Cover the spill immediately with a dry absorbent (Vermiculite or dry sand).

  • Neutralization: Once absorbed, slowly treat the sand/chemical mixture with a dilute solution of Sodium Bicarbonate (

    
    ) or Calcium Hydroxide. Expect fizzing.
    
  • Disposal: The resulting waste contains Vanadium (heavy metal). It must be disposed of as Hazardous Inorganic Solid Waste , not general trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24273, Vanadium Tetrachloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Vanadium Tetrachloride. Retrieved from [Link]

Sources

Optimization

Managing the corrosive and toxic hazards of Vanadium tetrachloride

Vanadium Tetrachloride ( ) Technical Safety & Handling Hub Introduction: The "Red Smoke" Protocol Status: Senior Application Scientist Urgency: High (Corrosive, Toxic, Pressure Hazard) Welcome to the technical support ce...

Author: BenchChem Technical Support Team. Date: February 2026

Vanadium Tetrachloride ( ) Technical Safety & Handling Hub

Introduction: The "Red Smoke" Protocol

Status: Senior Application Scientist Urgency: High (Corrosive, Toxic, Pressure Hazard)

Welcome to the


 technical support center. If you are working with Vanadium Tetrachloride, you are handling a compound that effectively "hates" the atmosphere. It is a non-ionic, molecular liquid that is paramagnetic, volatile, and aggressively hygroscopic.

The Golden Rule of


: If you can see it fuming, you are already inhaling hydrochloric acid.

This guide moves beyond generic safety data sheets to address the specific operational realities of using


 in catalysis, organic synthesis, and materials science.
Part 1: The Critical Hazard Profile (The "Why")

To handle


 safely, you must understand the two chemical pathways that drive its hazards.
1. The Hydrolysis Cascade (The Fume Hazard)

Upon contact with moisture (even ambient humidity),


 undergoes rapid hydrolysis. This is not a simple degradation; it is an HCl generator.


  • Operational Insight: The "smoke" you see is hydrochloric acid mist formed when the evolved HCl gas meets water vapor in the air.

  • The Consequence: This reaction leaves behind sticky, concrete-like vanadium oxychloride residues (

    
    ) that freeze ground glass joints permanently.
    
2. Spontaneous Decomposition (The Pressure Hazard)

Unlike many reagents that are stable if sealed,


 is thermodynamically unstable at room temperature over long periods.


  • Operational Insight: A sealed bottle of

    
     sitting on a shelf for 6 months is a pressurized chlorine gas bomb.
    
  • The Consequence: Opening an old bottle without venting precautions can result in a spray of corrosive liquid and a release of chlorine gas.

Part 2: Material Compatibility Matrix

 is a solvent for many organics and a corrosive agent for many metals. Your choice of seals and tubing is critical.
MaterialCompatibility RatingTechnical Notes
Borosilicate Glass Excellent The gold standard for storage and reaction vessels.
PTFE / Teflon Excellent Use for liners, tubing, and joint sleeves. Chemically inert to

.
Kalrez (FFKM) Excellent The preferred elastomer for O-rings. Resistant to swelling.[1]
Viton (FKM) Good/Fair Acceptable for short-term exposure. Long-term exposure to

(and the

byproduct) can cause hardening/degradation.
Stainless Steel (316) Fair/Poor

is corrosive to steel, especially if moisture is present (

formation). Use Hastelloy for reactors if possible.
Nitrile/Latex Poor DO NOT RELY ON SINGLE GLOVES.

and its byproducts permeate standard gloves rapidly.
Part 3: Troubleshooting & FAQs
Scenario A: The "Frozen" Joint

User Issue: "I cannot open my Schlenk flask. The glass stopper is stuck after using


."

The Cause: You likely had a micro-leak or residual moisture on the joint. The


 hydrolyzed to form Vanadium(IV) oxide species, which act as a cement between the glass surfaces.

The Solution:

  • Do NOT force it. Torque will shear the glass, resulting in a catastrophic spill of the remaining liquid.

  • Solvent Soak: Invert the joint into a bath of dilute acid (if the vessel is empty/safe) or a penetrating solvent like hexane to try and dissolve the organic seal, though the oxide is likely insoluble.

  • Heat/Sonication: Gently heat the outer joint with a heat gun while sonicating the flask in a water bath. The differential expansion may crack the oxide seal.

  • Prevention: ALWAYS use a PTFE sleeve or high-quality fluorinated grease (e.g., Krytox) on joints. Standard hydrocarbon grease often fails.

Scenario B: The Pressure "Pop"

User Issue: "When I pierced the septum, gas hissed out violently."

The Cause: Decomposition into Chlorine gas (


).[2][3][4]

The Solution:

  • Degassing: Freshly purchased bottles should be "burped" in a fume hood.

  • Storage: Store

    
     in a fridge to slow decomposition, but warm to room temperature  before opening to prevent condensation (water) from being sucked into the bottle.
    
  • Septa: Do not store with septa pierced; the chlorine will degrade the rubber, leading to leaks. Use solid caps with Teflon liners for storage.

Scenario C: Waste Disposal (The Quenching Protocol)

User Issue: "How do I clean up my syringe or dispose of the leftover reagent?"

The Protocol: NEVER add water directly to


.  The heat of hydration is extreme and can cause flash-boiling, spraying acid everywhere.

Correct Workflow:

  • Dilute: Dilute the residual

    
     in an inert, non-polar solvent (e.g., Hexane or Toluene). This acts as a heat sink.
    
  • Inverse Addition: Add the diluted

    
    slowly to a stirred bath of ice water containing Sodium Bicarbonate (
    
    
    
    ) or Sodium Hydroxide (
    
    
    ).
  • Wait: Allow the biphasic mixture to react completely until no colored fumes are evolved.

Part 4: Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling a


 spill or waste event.

VCl4_Handling Start Start: VCl4 Waste/Residue CheckState Check State: Is it pure or diluted? Start->CheckState Pure Pure Liquid VCl4 CheckState->Pure Diluted Diluted in Hexane/Toluene CheckState->Diluted DilutionStep ACTION: Dilute immediately with inert solvent (1:10 ratio) Pure->DilutionStep PrepBath Prepare Quench Bath: Ice + 10% NaOH or NaHCO3 Diluted->PrepBath DilutionStep->Diluted Addition CRITICAL STEP: Add VCl4 solution TO the Ice Bath (Dropwise / Slow) PrepBath->Addition Observation Observe: Fuming/Heat? Addition->Observation Wait Pause addition. Allow heat to dissipate. Observation->Wait Yes (Fuming) Continue Continue addition until complete. Observation->Continue No (Stable) Wait->Addition FinalCheck Check pH of aqueous layer. Must be neutral/basic. Continue->FinalCheck Disposal Dispose as Aqueous Heavy Metal Waste (Vanadium) FinalCheck->Disposal

Figure 1: The "Inverse Addition" Quenching Protocol. Note that water is never added to the reagent; the reagent is always added to the water/base sink to manage thermal runaway.

Part 5: Toxicology & Medical Response

Mechanism of Toxicity: Vanadium is a potent phosphatase inhibitor .[5] It mimics the phosphate group (


), binding to the active sites of protein tyrosine phosphatases (PTPs).
  • Acute Effect: Inhalation causes severe chemical pneumonitis due to

    
    .
    
  • Systemic Effect: Absorption leads to "Vanadiumism," characterized by a metallic taste, green discoloration of the tongue, and gastrointestinal distress.

Emergency First Aid:

  • Inhalation: Remove to fresh air immediately. The primary damage is from

    
     burns to the alveoli. Oxygen may be required.
    
  • Skin Contact: Flood with water for 15 minutes. Do not attempt to neutralize on the skin (exothermic reaction).

  • Eye Contact: Irrigate immediately.[6][7] Speed is vital to prevent corneal opacity.

References
  • New Jersey Department of Health. (2005). Hazardous Substance Fact Sheet: Vanadium Tetrachloride. NJ.gov. [Link]

  • National Institutes of Health (NIH). (2009). Vanadium Compounds as PTP Inhibitors. PMC. [Link]

  • CP Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility Chart. CalPacLab. [Link]

Sources

Troubleshooting

Stabilizing Vanadium tetrachloride solutions for catalytic reactions

Technical Support Center: Stabilizing Vanadium Tetrachloride ( ) Status: Operational Ticket ID: VCL4-STAB-GUIDE-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Introduction: The Instability Para...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing Vanadium Tetrachloride ( )

Status: Operational Ticket ID: VCL4-STAB-GUIDE-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The Instability Paradox

Welcome to the technical support hub for Vanadium Tetrachloride (


). You are likely here because this reagent is behaving unpredictably in your catalytic cycles (e.g., Ziegler-Natta polymerization or organic chlorination).

 is a paramagnetic, tetrahedral 

vanadium(IV) liquid. Its utility in catalysis drives from its high reactivity, but this is also its Achilles' heel. Unlike the stable

,

is thermodynamically metastable at room temperature. It fights a war on two fronts:
  • Thermal Disproportionation: It wants to shed chlorine to become the more stable solid

    
    .
    
  • Hydrolysis: It reacts violently with moisture to form Vanadyl (

    
    ) species.
    

This guide provides the protocols required to win both battles.

Module 1: The Degradation Mechanisms (Root Cause Analysis)

To stabilize the solution, you must understand what kills it. The following diagram illustrates the two primary failure modes.

Degradation Pathways

VCl4_Degradation VCl4 VCl4 (Active) Red-Brown Liquid VOCl2 VOCl2 / VO2+ (Blue/Green) DEAD CATALYST VCl4->VOCl2 Hydrolysis (Fast) VCl3 VCl3 (Solid) (Purple/Peach) PRECIPITATE VCl4->VCl3 Disproportionation (Slow) Cl2 Cl2 Gas (Pressure Buildup) VCl4->Cl2 Byproduct Moisture Moisture (H2O) < 10 ppm required Moisture->VOCl2 Heat Heat / Light (> 25°C) Heat->VCl3 HCl HCl Fumes (Corrosive) VOCl2->HCl Release

Figure 1: The dual degradation pathways of Vanadium Tetrachloride. Note that color changes are the primary diagnostic tool.

Module 2: Solvent Selection & Compatibility Matrix

Critical Rule:


 is not just a solute; it is a strong Lewis Acid. It will attack solvents with lone pairs (ethers, ketones, alcohols).
Solvent Compatibility Table
Solvent ClassRepresentative SolventsCompatibility StatusTechnical Notes
Alkanes Pentane, Hexane, HeptaneExcellent Preferred media. Non-coordinating.

is miscible. Ideal for Ziegler-Natta contexts.
Aromatics Toluene, BenzeneGood Forms weak

-complexes (charge transfer colors may appear), but generally stable for short-term use.
Chlorinated Dichloromethane (DCM),

Good DCM is excellent for organic synthesis. Ensure it is acid-free and anhydrous.
Ethers THF, Diethyl EtherCAUTION Forms Adducts.

. This changes the catalytic species entirely.
Alcohols Methanol, EthanolFATAL Immediate solvolysis (alcoholysis). Irreversible destruction of catalyst.
Ketones AcetoneFATAL Reacts to form aldol condensation products catalyzed by the Lewis acid.

Module 3: Troubleshooting & FAQs

This section addresses specific observations from the laboratory floor.

Q1: My solution has turned from Red-Brown to Green/Blue. Is it usable?
  • Verdict: NO.

  • Diagnosis: The "Green" color is characteristic of the Vanadyl ion (

    
    ), specifically hydrated 
    
    
    
    .
  • Cause: Moisture ingress. Your septum may be cored, or your solvent was not dried to <10 ppm water.

  • Action: Discard. You cannot reverse hydrolysis.

Q2: There is a purple precipitate at the bottom of my storage ampoule.
  • Verdict: Use Supernatant Only.

  • Diagnosis: The purple solid is Vanadium Trichloride (

    
    ).
    
  • Cause: Thermal disproportionation (

    
    ).[1] This happens naturally over time, accelerated by light and room temperature storage.
    
  • Action: Filter the solution under inert gas. The liquid supernatant is still active

    
    , but the concentration has dropped. Re-titrate the solution. 
    
Q3: When I open the storage vessel, there is a "pop" or pressure release.
  • Verdict: Safety Hazard. [2][3]

  • Diagnosis: Chlorine gas (

    
    ) accumulation.[4]
    
  • Cause: As

    
     decomposes to 
    
    
    
    , it releases chlorine gas.
  • Action: Always vent old ampoules in a fume hood. Store

    
     with a pressure-relief valve (e.g., Young's tap) if kept for long periods, or in a freezer (-20°C) to slow kinetics.
    
Q4: Can I use THF to stabilize the solution?
  • Verdict: Context Dependent.

  • Analysis: THF will stabilize the vanadium against disproportionation by forming the octahedral complex

    
    .
    
  • Trade-off: This occupies two coordination sites.[5] If your catalytic cycle requires open coordination sites (e.g., olefin polymerization), THF will acts as a poison/inhibitor. If you are doing organic coupling, the adduct might be the desired species.

Module 4: Validated Stabilization Protocol

Objective: Create a shelf-stable 1.0 M Stock Solution.

Reagents & Equipment
  • Source:

    
     (99.9%, trace metals basis).
    
  • Solvent: Anhydrous Toluene or Hexane (dried over Na/Benzophenone or molecular sieves to <5 ppm

    
    ).
    
  • Gas: Argon or Nitrogen (High Purity, passed through

    
     scrubbers).
    
  • Vessel: Schlenk flask with a high-vacuum PTFE valve (Young's Tap).

Workflow: The "Inert Dilution" Technique

Protocol_Workflow Start Start: Raw VCl4 Ampoule Check Visual Check: Is it Red-Brown? Start->Check Discard Discard (Green/Blue) Check->Discard No Cool Cool Ampoule to -20°C (Reduces volatility) Check->Cool Yes Transfer Cannula Transfer to Schlenk Flask Cool->Transfer Under Ar Flow Dilute Dilute with Anhydrous Solvent (Toluene/Hexane) Transfer->Dilute Store Storage: -20°C, Dark, PTFE Seal Dilute->Store

Figure 2: Step-by-step workflow for preparing stable VCl4 solutions.

Detailed Steps:
  • Pre-Cooling:

    
     has a high vapor pressure. Cool the source ampoule to -20°C before opening to prevent fuming and loss of titer.
    
  • The Trap: Ensure your Schlenk line cold trap is active.

    
     vapors are corrosive to vacuum pumps.
    
  • Cannulation: Using a double-tipped needle (cannula), transfer the required volume of

    
     into a pre-weighed Schlenk flask containing the anhydrous solvent.
    
    • Why? Adding

      
       to solvent (rather than solvent to 
      
      
      
      ) dissipates the heat of solvation better.
  • Sealing: Use high-vacuum PTFE valves (Young's taps). Avoid ground glass joints with standard grease, as

    
     can creep through grease and react with it, causing the joint to seize.
    
  • Storage: Store at -20°C or lower.

    • Shelf Life:

      • Pure Liquid: 3-6 months (with some solid formation).

      • 1.0 M Solution (Hexane): 1-2 months.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24267, Vanadium tetrachloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Vanadium tetrachloride - Stability and Reactivity. Retrieved from [Link]

  • Greenwood, N. N., & Earnshaw, A. (1997).Chemistry of the Elements (2nd ed.). Butterworth-Heinemann.
  • Schlenk Line Survival Guide. General techniques for handling air-sensitive reagents. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for VCl4-catalyzed polymerizations

Ticket ID: VCL-OPT-4492 Subject: Optimization of Reaction Conditions for Vanadium(IV) Chloride (VCl4) Catalyzed Polymerizations Assigned Specialist: Senior Application Scientist, Polymer Catalysis Division Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: VCL-OPT-4492 Subject: Optimization of Reaction Conditions for Vanadium(IV) Chloride (VCl4) Catalyzed Polymerizations Assigned Specialist: Senior Application Scientist, Polymer Catalysis Division

Introduction: The Vanadium Dilemma

Welcome to the technical support center. You are likely using Vanadium(IV) chloride (VCl4) because you require soluble, high-molecular-weight polymers with narrower molecular weight distributions (MWD) than those offered by heterogeneous Titanium systems, particularly for Ethylene-Propylene Diene Monomer (EPDM) rubber or syndiotactic polypropylene synthesis.

However, you are likely encountering the "Vanadium Dilemma" : VCl4 offers excellent initial activity and random comonomer incorporation, but suffers from rapid kinetic deactivation due to the reductive instability of the active species.

This guide moves beyond basic textbook protocols to address the specific kinetic instabilities of VCl4 and provides self-validating workflows to stabilize your polymerization.

Part 1: Catalyst Integrity & Pre-Activation (The Foundation)

Before optimizing ratios, you must validate the active species. VCl4 is a liquid, unlike the solid VCl3, making it highly susceptible to hydrolysis but easier to dose.

Critical Check: Visual Validation
  • Status: Active

    
    Dark Red/Reddish-Brown Liquid. 
    
  • Status: Compromised

    
    Orange/Yellow precipitate  (Hydrolysis to VOCl3 or Vanadyl species).
    
  • Status: Dead

    
    Green/Blue solids  (Reduction to lower valency oxides due to moisture).
    
Protocol: Anaerobic Handling

VCl4 releases HCl violently upon contact with moisture.

  • Solvent Drying: Solvents (Hexane/Toluene) must be dried to <2 ppm water. Use molecular sieves (4Å) activated at 250°C under vacuum.

  • Glassware: Bake all Schlenk tubes/reactors at 120°C for >4 hours. Flash with Argon (preferred over Nitrogen due to density) x3.

  • Dosing: Never use steel needles for prolonged storage; VCl4 corrodes metals. Use Teflon-lined syringes or glass pipettes.

Part 2: The Deactivation/Reactivation Cycle (Mechanism)[1]

The primary failure mode in VCl4 polymerization is the over-reduction of the active Vanadium species by the Alkyl Aluminum co-catalyst.

The Mechanism
  • Activation: VCl4 (Red) is alkylated by the co-catalyst (e.g., Et2AlCl) to form the active V(III)-R species.

  • Propagation: Monomer insertion occurs at the V-C bond.

  • Deactivation (The Trap): The co-catalyst further reduces active V(III) to inactive V(II).

  • Reactivation (The Fix): A promoter (Oxidant) is required to oxidize V(II) back to active V(III).[1]

Visualization: The Vanadium Lifecycle

VanadiumCycle VCl4 VCl4 (Precursor) [V(IV)] ActiveSite Active Species [V(III)-R] VCl4->ActiveSite Alkylation (Et2AlCl) Inactive Inactive Species [V(II)] ActiveSite->Inactive Over-reduction (Excess Al-Alkyl) Polymer Polymer Chain Growth ActiveSite->Polymer Monomer Insertion Inactive->ActiveSite Reactivation (Promoter: ETA/HCP) Polymer->ActiveSite Propagation

Figure 1: The activation, deactivation (reduction), and oxidative reactivation cycle of VCl4 catalysts.

Part 3: Optimizing Reaction Conditions

The Co-Catalyst Ratio (Al/V)

The ratio of Aluminum to Vanadium is the "throttle" of your reaction.

  • Co-catalyst: Diethylaluminum Chloride (DEAC) is preferred over Triethylaluminum (TEA) because TEA is a stronger reducing agent and deactivates VCl4 too quickly.

Al/V Molar RatioReaction BehaviorOutcome
< 4:1 Starvation Low activity; insufficient alkylation of VCl4.
8:1 - 15:1 Optimal Window High steady-state activity; controlled reduction.
> 20:1 Over-Reduction Rapid initial burst followed by immediate death (V(II) formation).
Temperature Control

VCl4 systems are thermally sensitive.[2]

  • Standard Range: -20°C to 40°C.

  • High T (>50°C): Increases rate but exponentially increases deactivation (reduction) and chain transfer (lower Mw).

  • Low T (<-20°C): Favors syndiotacticity (in propylene) and higher Molecular Weight (Mw), but reduces activity.

The "Promoter" Strategy (Crucial for High Yield)

If your reaction dies after 10-15 minutes, you need a promoter. These are chlorinated organic compounds that regenerate the active site.

  • Common Promoters: Ethyl Trichloroacetate (ETA), Hexachloropropene (HCP).

  • Method: Continuous dosing or stepwise addition prevents the buildup of V(II).

Part 4: Troubleshooting Guide (FAQ)

Q1: My polymerization starts violently but stops after 5 minutes. Why?

Diagnosis: Rapid Deactivation (Over-reduction). Solution:

  • Check Al/V Ratio: If >15, reduce to 8-10.

  • Switch Co-catalyst: If using Triethylaluminum (TEA), switch to Diethylaluminum Chloride (DEAC) or Ethylaluminum Sesquichloride (EASC).

  • Add Promoter: Introduce ETA (Ethyl Trichloroacetate) at a Promoter/V ratio of 1:1 to 2:1 to sustain the V(III) oxidation state [1].

Q2: The polymer has a broad Molecular Weight Distribution (PDI > 4.0).

Diagnosis: Multiple active site species or poor thermal control. Solution:

  • Homogeneity: Ensure VCl4 is fully dissolved in the solvent (hexane/toluene) before adding Al-alkyl.

  • Temperature: Lower the temperature. VCl4 active sites are more uniform at -10°C to 0°C.

  • Aging: "Age" the VCl4 and DEAC premix for 5-10 mins at -20°C before injecting monomer to ensure a single active species distribution.

Q3: I see gel particles in my EPDM reactor.

Diagnosis: Crosslinking or Catalyst Hotspots. Solution:

  • Mixing: VCl4 is extremely active. If injected as a neat liquid, it creates local hotspots. Dilute VCl4 to <0.1 M in solvent before injection.

  • Diene Control: If making EPDM, high diene (ENB/DCPD) content can lead to branching. Reduce diene feed or increase H2 pressure (chain transfer agent).

Part 5: Experimental Workflow Logic

Use this logic tree to determine your next experimental step.

TroubleshootingTree Start Start Optimization Activity Is Activity High? Start->Activity Lifetime Does it last >30min? Activity->Lifetime Yes Action1 Increase Al/V Ratio Check Purity Activity->Action1 No MWD Is MWD Narrow? Lifetime->MWD Yes Action2 Add Promoter (ETA) Switch to DEAC Lifetime->Action2 No Action3 Lower Temp Premix Catalyst MWD->Action3 No Success Optimized System MWD->Success Yes

Figure 2: Decision matrix for troubleshooting VCl4 polymerization parameters.

References

  • Natta, G., et al. (1962).[1] Stereospecific Polymerization of Propylene with Vanadium Catalysts.[1] Journal of Polymer Science.[2]

  • Bier, G. (1961). High Molecular Weight Chlorinated Polyethylene and EPDM. Angewandte Chemie International Edition.

  • Ricci, G., et al. (2021). Vanadium-based Catalysts for Olefin Polymerization: A Review of Reactivation Strategies. Molecules.[1][2][3][4][5][6][7]

  • Sivaram, S. (2002). Promoters in Vanadium Catalyzed Ethylene-Propylene Copolymerization.[4][7][8] Macromolecular Symposia.

Sources

Troubleshooting

Removal of vanadium oxytrichloride (VOCl3) impurities from VCl4

Technical Support Center: Purification of Vanadium(IV) Chloride ( ) Subject: Removal of Vanadium(V) Oxytrichloride ( ) Impurities from Ticket ID: V-PUR-004 Assigned Specialist: Dr. Aris Thorne, Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Vanadium(IV) Chloride ( )

Subject: Removal of Vanadium(V) Oxytrichloride (


) Impurities from 

Ticket ID: V-PUR-004 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Inorganic Synthesis Division
Welcome to the Technical Support Center

You are likely here because your Vanadium(IV) chloride (


) synthesis has yielded an orange-tinted liquid instead of the expected deep red-brown, or your catalytic results are inconsistent. The culprit is almost certainly Vanadium(V) oxytrichloride (

)
.

This guide is not a generic textbook entry. It is a troubleshooting protocol designed to help you diagnostically confirm the impurity and remove it using self-validating experimental loops.

Module 1: Diagnostic & Triage

"How do I confirm the impurity?"

Before initiating purification, you must quantify the problem.


 and 

are chemically distinct but physically similar enough to cause confusion.
Visual & Spectroscopic Indicators
FeaturePure

Contaminated (

)
The Science (Causality)
Appearance Deep Red-Brown / OpaqueBright Orange / Yellowish

is a

paramagnetic species (colored).

is

(diamagnetic, charge transfer color).
State Fuming LiquidFuming LiquidBoth hydrolyze rapidly to release HCl.
IR Spectroscopy Silent in 1000–1050 cm⁻¹Strong Peak at ~1035 cm⁻¹The

bond stretch is definitive for oxychlorides.
Magnetism Paramagnetic (

)
Diamagnetic

has one unpaired electron;

has none.
The Diagnostic Workflow (DOT Visualization)

DiagnosticFlow Start Sample Inspection ColorCheck Visual Color Check Start->ColorCheck Red Deep Red/Brown ColorCheck->Red Orange Orange/Yellow ColorCheck->Orange IRCheck FT-IR Analysis (Nujol Mull) Red->IRCheck Confirmation ResultImpure Contaminated Initiate Distillation Orange->ResultImpure High Probability PeakYes Peak at ~1035 cm⁻¹ IRCheck->PeakYes PeakNo No Peak at ~1035 cm⁻¹ IRCheck->PeakNo PeakYes->ResultImpure ResultPure Purity Acceptable Proceed to Exp PeakNo->ResultPure

Figure 1: Diagnostic logic tree for confirming


 contamination in 

samples.
Module 2: The Purification Protocol

"How do I separate them?"

The Challenge:


 boils at 154°C , while 

boils at 127°C . A simple distillation often fails because

slowly decomposes into solid

and

gas upon heating, and the vapor pressures are relatively close.

The Solution: Fractional Distillation under a controlled atmosphere.

Step-by-Step Protocol

1. Setup & Environment

  • Atmosphere: Strictly inert (Argon/Nitrogen) or, ideally, a slow stream of Chlorine gas (

    
    ) .
    
    • Why

      
      ? The decomposition equilibrium is 
      
      
      
      . Adding
      
      
      pushes the equilibrium to the left, stabilizing the
      
      
      during heating [1].
  • Glassware: Flame-dried Schlenk glassware. Use a Vigreux column (at least 20cm) to increase theoretical plates.

2. The Distillation Process

  • Load: Transfer the crude

    
     into the still pot under inert gas.
    
  • Stabilize: If available, introduce a slow bleed of dry

    
     gas through the system. If not, use high-purity Argon.
    
  • Heat: Slowly raise the bath temperature. Do not overheat the pot;

    
     is sensitive.
    
  • Fraction 1 (The Impurity): Collect the distillate coming over at 125–130°C . This is primarily

    
     (Yellow/Orange).[1]
    
    • Visual Cue: Watch the receiver. As long as the drops are bright yellow/orange, keep collecting this "waste" fraction.

  • Transition: The temperature will rise. The distillate color will darken.

  • Fraction 2 (The Product): Collect the fraction boiling at 148–154°C . This should be a deep, dark red/brown liquid.

    • Note: If the liquid in the pot turns purple/solid, you are overheating and forming

      
      . Stop immediately.
      

3. Chemical Scavenging (Optional - For trace removal) If distillation is insufficient, some protocols suggest refluxing the crude mixture with Thionyl Chloride (


)  prior to distillation.
  • Mechanism:[2][3][4][5]

    
     acts as a dehydrating agent, preventing moisture from generating new
    
    
    
    during the process. However, it does not easily convert existing stable
    
    
    back to
    
    
    . Physical separation remains the gold standard [2].
Module 3: Handling & Prevention

"Why does it keep coming back?"


 is the "thermodynamic sink" of vanadium chlorides in air. If your pure 

turns orange after a week, your storage is compromised.

The Hydrolysis Pathway (DOT Visualization)

Hydrolysis VCl4 VCl4 (Red Liquid) VOCl2 VOCl2 (Blue/Green Solid) VCl4->VOCl2 Hydrolysis HCl HCl (gas) VCl4->HCl H2O + H2O (Moisture) H2O->VOCl2 VOCl3 VOCl3 (Yellow Liquid) VOCl2->VOCl3 Oxidation/Chlorination Oxidation + O2 (Air Exposure) Oxidation->VOCl3

Figure 2: The degradation pathway. Moisture leads to oxychlorides, which eventually stabilize as


.

Storage Rules:

  • Vessel: Schlenk tube with a high-integrity PTFE valve (Young's tap). Standard ground glass joints often leak over time due to the corrosive nature of the vapor.

  • Headspace: Flush with Argon.

  • Temp: Store at room temperature. Refrigeration can sometimes condense moisture if the seal is imperfect upon warming.

Frequently Asked Questions (FAQs)

Q: Can I use NMR to distinguish them? A: Yes, but it's tricky.


 is diamagnetic and will show a sharp 

NMR signal (typically around 0 ppm relative to neat

).[1]

is paramagnetic; it will not show a clean signal in standard parameters and may broaden/suppress the signals of solvents. If you see a sharp Vanadium peak, you have

[3].

Q: My distillate is purple. What happened? A: You decomposed the product. Purple solid is Vanadium(III) Chloride (


).[6] This happens if the distillation temperature is too high or if you didn't use a 

stream to stabilize the

.

Q: Can I use column chromatography? A: Absolutely not. Both compounds are violently reactive with silica gel and alumina (releasing HCl and heat). Purification must be strictly distillation-based or sublimation-based (for solids).

Q: Is


 dangerous? 
A:  Extremely. It is a strong oxidant and hydrolyzes to release HCl.[1] It is toxic by inhalation. All work must be performed in a fume hood or glovebox [4].
References
  • Brauer, G. (1963). Handbook of Preparative Inorganic Chemistry, Vol. 2. Academic Press.
  • Simmons, R. & Hansen, R. (1957). "Vanadium(IV) Chloride".[1][6][7][8][9] Inorganic Syntheses, 4, 119-122.

  • Rehder, D. (1999). "The Chemistry of Vanadium". Inorganic Chemistry Highlights, Wiley-VCH. (Discussion on NMR properties of V(V) vs V(IV)).
  • PubChem. (2024).[1] "Vanadium oxytrichloride - Safety Data Sheet". National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Oxidizing Power of Vanadium Tetrachloride vs. Titanium Tetrachloride

Executive Summary The Bottom Line: In synthetic applications, Vanadium Tetrachloride ( ) functions as a potent Single Electron Transfer (SET) oxidant , capable of driving oxidative coupling reactions (e.g., biaryl synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In synthetic applications, Vanadium Tetrachloride (


)  functions as a potent Single Electron Transfer (SET) oxidant , capable of driving oxidative coupling reactions (e.g., biaryl synthesis) by reducing to 

. In contrast, Titanium Tetrachloride (

)
is a redox-inert Lewis acid under standard conditions. While

excels at activating carbonyls for nucleophilic attack (e.g., Mukaiyama aldol), it lacks the thermodynamic potential to facilitate radical-based oxidative coupling without external co-oxidants.

Electronic Structure & Theoretical Basis

To understand the divergence in oxidizing power, one must look at the valence electron configuration of the metal centers.

Titanium Tetrachloride ( )[1][2][3][4][5]
  • Group: 4

  • Oxidation State: +4

  • Electron Configuration:

    
    
    
  • Magnetic Property: Diamagnetic

  • Redox Profile:

    
     is a stable "closed-shell" configuration mimicking the noble gas Argon. The energy barrier to reduce 
    
    
    
    is high (
    
    
    , often requiring strong reductants like Zn or Mg). Consequently, it acts almost exclusively as a Lewis Acid , accepting electron pairs into its empty d-orbitals to activate substrates, rather than accepting single electrons to generate radicals.
Vanadium Tetrachloride ( )[6][7]
  • Group: 5

  • Oxidation State: +4

  • Electron Configuration:

    
    
    
  • Magnetic Property: Paramagnetic (1 unpaired electron)

  • Redox Profile:

    
     is metastable and electron-deficient. It possesses a strong driving force to accept an electron to achieve the more stable half-filled 
    
    
    
    sub-shell character or reduce to the chemically robust
    
    
    state. This
    
    
    character allows
    
    
    to initiate Single Electron Transfer (SET) , making it a powerful oxidant for electron-rich aromatics.

Mechanistic Pathways: SET vs. Coordination

The following diagram illustrates the divergent reaction pathways when an electron-rich substrate (Phenol) is treated with each reagent.

Reaction_Pathways Substrate Phenol Substrate TiCl4 TiCl4 (d0) Lewis Acid Substrate->TiCl4 + VCl4 VCl4 (d1) SET Oxidant Substrate->VCl4 + Complex_Ti Ti-Phenoxide Complex (Stable) TiCl4->Complex_Ti Coordination No_Reaction No Coupling (Requires External Oxidant) Complex_Ti->No_Reaction High Activation Energy Complex_V V-Phenoxide Complex (Transient) VCl4->Complex_V Coordination Radical Phenoxy Radical (Cationic Intermediate) Complex_V->Radical SET (V4+ -> V3+) Product Biaryl Dimer (Oxidative Coupling) Radical->Product Dimerization Byproduct VCl3 + HCl Radical->Byproduct

Figure 1: Comparative mechanistic pathways.


 facilitates radical generation via SET, while 

forms stable Lewis acid-base adducts.

Performance Analysis: Oxidative Coupling

The definitive test of oxidizing power in organic synthesis is the oxidative coupling of phenols . This reaction requires the metal to strip an electron from the aromatic ring, generating a radical cation that dimerizes.

Table 1: Comparative Performance Data
FeatureVanadium Tetrachloride (

)
Titanium Tetrachloride (

)
Primary Role One-electron Oxidant (SET)Lewis Acid Catalyst
Phenol Coupling Yield High (60-90% for naphthols)0% (without external oxidant)
Reaction Color Red-Brown

Purple (

ppt)
Colorless

Yellow/Orange (Complex)
Byproducts

(Solid),

,

(trace)

(upon hydrolysis)
Selectivity Favors para-para or ortho-paraN/A (No reaction)
Thermal Stability Unstable: Decomposes to

Stable: Distillable liquid
Case Study: Synthesis of BINOL Derivatives

In the synthesis of 1,1'-bi-2-naphthol (BINOL) from 2-naphthol:

  • 
    :  Acts as a stoichiometric oxidant. The reaction proceeds rapidly at room temperature or 
    
    
    
    . The driving force is the reduction of
    
    
    to
    
    
    .
  • 
    :  Forms a titanium naphthoxide complex. No coupling occurs unless a stoichiometric oxidant (like di-tert-butyl peroxide) is added to the mixture.
    

Experimental Protocols

Protocol A: Mediated Oxidative Coupling

Objective: Synthesis of 2,2'-binaphthol via oxidative dimerization. Safety Note:


 reacts violently with moisture and may pressurize storage containers with 

gas.

Workflow Diagram:

VCl4_Protocol Step1 Preparation: Dissolve 2-naphthol in CH2Cl2 (Under Argon/N2) Step2 Addition: Add VCl4 (1.0 - 2.0 equiv) dropwise at 0°C Step1->Step2 Step3 Reaction: Stir 1-4 hours Observe Purple ppt (VCl3) Step2->Step3 Step4 Quench: Add 1M HCl (aq) Hydrolysis of V-complexes Step3->Step4 Step5 Workup: Extract Organic Layer Recrystallize Step4->Step5

Figure 2: Step-by-step workflow for VCl4 oxidative coupling.

Detailed Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Solvent: Add 2-naphthol (10 mmol) and anhydrous dichloromethane (

    
    , 50 mL).
    
  • Addition: Cool the solution to

    
    . Via syringe, add 
    
    
    
    (10-20 mmol, 1.0-2.0 equiv) dropwise.
    • Observation: The solution will immediately darken. As the reaction proceeds, a purple precipitate (

      
      ) will form, indicating successful reduction of the metal.
      
  • Quench: After TLC indicates consumption of starting material (approx. 2 hours), pour the mixture into ice-cold 1M HCl.

  • Purification: Separate the organic layer, dry over

    
    , and concentrate. Purify via column chromatography or recrystallization.
    
Protocol B: Lewis Acid Control

Objective: Demonstrating lack of oxidation.

  • Setup: Identical to Protocol A.

  • Addition: Add

    
      (1.0 equiv) at 
    
    
    
    .
    • Observation: The solution turns yellow/orange due to the formation of the titanium-phenoxide charge transfer complex. No purple precipitate forms.

  • Result: Upon quenching with HCl, the starting material (2-naphthol) is recovered quantitatively, proving

    
     did not effect oxidation.
    

Handling & Stability Comparison

Parameter

(Vanadium)

(Titanium)
Storage Hazard High. Slowly decomposes to

solid and

gas.[1] Bottles can pressurize and explode. Must be vented regularly.
Moderate. Stable liquid. Hydrolyzes to release HCl fumes (white smoke) but does not pressurize due to decomposition.
Shelf Life Short (< 6 months recommended).Long (Years if sealed).
Handling Use glass syringes only (corrodes needles rapidly).Standard syringe techniques (corrosive but manageable).

References

  • Greenwood, N. N.; Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.). Butterworth-Heinemann.
  • O'Brien, M. K.; Vanasse, B. (2004). "Vanadium(IV) Chloride".[2][3][1][4] Encyclopedia of Reagents for Organic Synthesis.

  • Hon, S. W.; Li, C.; Kuo, J. H.; Barhate, N. B.; Liu, Y. H.; Wang, Y.; Chen, C. T. (2001). "Catalytic Asymmetric Coupling of 2-Naphthols by Chiral Vanadium Complexes". Organic Letters, 3(26), 4239–4242.

  • Tunge, J. A.; Mellegaard, S. R. (2004). "Oxidative Coupling of Phenols". Chemical Reviews. (Discusses the mechanistic necessity of SET oxidants like VCl4 vs Lewis acids).
  • Sigma-Aldrich Safety Data Sheet. "Vanadium(IV) chloride".

Sources

Comparative

VCl4 versus other vanadium halides in catalytic applications

Publish Comparison Guide: Vanadium(IV) Chloride ( ) in Catalysis Executive Summary Vanadium(IV) chloride ( ) occupies a unique niche in transition metal catalysis due to its electronic configuration, liquid state at room...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Vanadium(IV) Chloride ( ) in Catalysis

Executive Summary

Vanadium(IV) chloride (


)  occupies a unique niche in transition metal catalysis due to its 

electronic configuration, liquid state at room temperature, and high solubility in non-polar solvents. While often overshadowed by the more stable Vanadium(V) oxytrichloride (

) in industrial EPDM production or the solid Vanadium(III) chloride (

) in specific coordination chemistries,

offers distinct kinetic advantages in olefin polymerization and oxidative organic transformations.

This guide objectively compares


 against its halide counterparts, providing experimental protocols and mechanistic insights for researchers optimizing catalytic systems.

Part 1: Critical Comparative Analysis

The Vanadium Halide Spectrum

The choice of vanadium precursor dictates catalyst solubility, active site geometry, and oxidation potential.


 is thermodynamically unstable relative to 

, a property that drives its high reactivity but complicates storage.

Table 1: Physicochemical & Catalytic Properties of Vanadium Halides

FeatureVanadium(IV) Chloride (

)
Vanadium(V) Oxytrichloride (

)
Vanadium(III) Chloride (

)
State (RT) Red-brown Liquid Yellow/Orange LiquidPurple Solid
Oxidation State +4 (

, paramagnetic)
+5 (

, diamagnetic)
+3 (

, paramagnetic)
Solubility (Hydrocarbons) High (Miscible in hexane/toluene)High (Miscible)Insoluble (Requires THF/Alcohol)
Thermal Stability Low (Decomposes to

>

)
High (Stable up to boiling)High (Decomposes >

)
Catalytic Niche Ultra-high activity polymerization; Oxidative couplingIndustrial EPDM rubber; Homogeneous catalysisHeterogeneous catalysis; Lewis acid
Primary Risk Chlorine gas evolution; Explosion hazard with waterHydrolysis to HCl; Strong oxidantHygroscopic; Kinetic traps in lattice
Performance Trade-offs: Activity vs. Stability

In Ziegler-Natta polymerization ,


 typically exhibits higher initial activity compared to 

and

due to the rapid formation of active

alkylated species without the strong induction period often seen with solid

. However, this comes at the cost of rapid deactivation.
  • 
    :  Generates active sites instantaneously upon contact with alkylaluminum cocatalysts (e.g., 
    
    
    
    ). Ideal for producing ultra-high molecular weight polyethylene (UHMWPE) or random ethylene-propylene copolymers where short, intense reaction times are preferred.
  • 
    :  The industry standard for EPDM. It provides a more sustained release of active species but requires careful management of the V(V) 
    
    
    
    V(III) reduction step to avoid inactive V(II) formation.
  • 
    :  Being a solid, it requires lattice disruption (using electron donors like THF) to become catalytically active. It produces polymers with different stereospecificity (often more isotactic polypropylene fractions) compared to the soluble halides.
    

Part 2: Decision Framework & Visualizations

Decision Matrix: Selecting the Right Precursor

Use the following logic flow to determine if


 is the optimal choice for your application.

V_Selection_Matrix Start Select Catalytic Application Polymer Olefin Polymerization (Ziegler-Natta) Start->Polymer Organic Organic Synthesis (Redox/Coupling) Start->Organic Solubility Is catalyst solubility in hydrocarbons required? Polymer->Solubility MechType Mechanism Type Organic->MechType VCl3_Node Use VCl3 (Solid) (Requires heterogeneous support or donor solvents like THF) Solubility->VCl3_Node No (Slurry) OxState Is high initial activity critical? Solubility->OxState Yes (Solution) VCl4_Poly Use VCl4 (High initial rate, unstable) OxState->VCl4_Poly Yes VOCl3_Poly Use VOCl3 (Sustained activity, industrial std) OxState->VOCl3_Poly No OxCoupling 1-Electron Oxidative Coupling (e.g., Phenols) MechType->OxCoupling LewisAcid Lewis Acid Catalysis (e.g., Friedel-Crafts) MechType->LewisAcid VCl4_Org Use VCl4 (Strong 1e- oxidant) OxCoupling->VCl4_Org VCl3_Org Use VCl3 (Milder Lewis Acid) LewisAcid->VCl3_Org

Figure 1: Decision matrix for Vanadium halide selection based on solubility, reaction kinetics, and mechanism.

Part 3: Application 1 - Ethylene-Propylene Copolymerization

Context:


 is used to synthesize amorphous ethylene-propylene (EP) rubber. Its solubility in hexane allows for a homogeneous polymerization phase, ensuring random distribution of monomers, which is critical for elastomeric properties.
Mechanistic Insight

The active site is formed by the alkylation of


 by an organoaluminum cocatalyst (e.g., Diethylaluminum chloride, DEAC).


Note: The instability of

means it is easily over-reduced to inactive V(II). Reactivation promoters (like ethyl trichloroacetate) are often added to re-oxidize V(II) back to active V(III).
Experimental Protocol: Laboratory Scale EP Copolymerization

Safety Warning:


 reacts violently with moisture to release HCl. Handle only in a glovebox or under strict Schlenk conditions.

Reagents:

  • Catalyst:

    
     (1.0 M solution in anhydrous toluene).
    
  • Cocatalyst: Ethylaluminum sesquichloride (EASC) or Diethylaluminum chloride (DEAC).

  • Solvent: Anhydrous n-Heptane (dried over Na/benzophenone).

  • Monomers: Polymerization grade Ethylene and Propylene gases.[1][2]

Workflow:

  • Reactor Prep: Heat a 1L stainless steel autoclave reactor to

    
     under vacuum for 1 hour. Cool to 
    
    
    
    under
    
    
    purge.
  • Solvent Charge: Transfer 500 mL of anhydrous n-heptane into the reactor under inert atmosphere.

  • Saturation: Saturate the solvent with a gaseous mixture of Ethylene/Propylene (ratio 1:2) at 2 bar pressure. Maintain temperature at

    
    .
    
  • Scavenging: Inject 2.0 mmol of EASC (cocatalyst) to scavenge residual moisture and activate the system. Stir for 5 mins.

  • Initiation: Inject 0.1 mmol of

    
     solution. The Al/V molar ratio should be approximately 20:1 to 50:1.
    
  • Polymerization: The reaction is immediate. Maintain constant pressure (2 bar) by continuously feeding the monomer mixture.

    • Observation: An exotherm will be observed. Control temp via cooling jacket.

  • Termination: After 20 minutes, terminate by injecting 10 mL of acidic methanol (containing HCl).

  • Work-up: Pour the viscous polymer solution into excess ethanol to precipitate the copolymer. Wash with ethanol and dry in a vacuum oven at

    
    .
    

Part 4: Application 2 - Oxidative Coupling of Phenols

Context: Unlike the polymerization pathway which utilizes the Lewis acidity and alkylation potential, this application exploits the oxidizing power of


. It acts as a single-electron oxidant to generate phenoxy radicals, which couple to form biaryls (e.g., synthesis of BINOL derivatives or diphenols).
Mechanistic Pathway

The reaction proceeds via a Single Electron Transfer (SET) mechanism.


 is reduced to 

during the process.

Phenol_Coupling Phenol Phenol (ArOH) Complex V-Phenoxide Complex [Cl3V-OAr] Phenol->Complex + VCl4 / -HCl Radical Phenoxy Radical (ArO•) + VCl3 Complex->Radical SET (Oxidation) Coupling C-C Coupling (Bis-dienone) Radical->Coupling Dimerization Product Biaryl Product (HO-Ar-Ar-OH) Coupling->Product Tautomerization

Figure 2: Oxidative coupling mechanism mediated by Vanadium(IV).

Experimental Protocol: Oxidative Dimerization of 2-Naphthol

Objective: Synthesis of 1,1'-Bi-2-naphthol (BINOL) precursor.

  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cycle

    
     three times.
    
  • Dissolution: Add 2-naphthol (10 mmol) and dissolve in anhydrous

    
     (50 mL).
    
  • Catalyst Addition: Cool the solution to

    
    . Dropwise add 
    
    
    
    (10 mmol, 1.0 equiv) via syringe.
    • Note: Unlike catalytic polymerization, this often requires stoichiometric amounts unless a co-oxidant (

      
      ) is used to regenerate V(IV).
      
  • Reaction: Allow the dark purple/black mixture to stir at room temperature for 2 hours.

  • Hydrolysis: Quench the reaction with water (50 mL). The color will shift to green (indicative of V(III)/V(IV) hydrated species).

  • Extraction: Extract the organic layer with dichloromethane (

    
     mL).
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from toluene to obtain the bi-naphthol product.
    

References

  • Natta, G., et al. (1962).[3] Stereospecific Polymerization of Conjugated Diolefins. Journal of Polymer Science.

  • Ochędzan-Siodłak, W. (2014). Organometallic VCl4-based catalyst supported on MgCl2(THF)2 for ethylene polymerization. ResearchGate.

  • Kozlowski, M. C., et al. (2009). Vanadium-Catalyzed Oxidative Phenolic Coupling. Journal of the American Chemical Society.

  • ChemicalBook. (2025).[1][4] Vanadium(IV) Chloride Properties and Safety.

  • Zohuri, G. H., et al. (2002).[1] Copolymerization of ethylene/propylene elastomer using high‐activity Ziegler–Natta catalyst system. Journal of Applied Polymer Science. [1]

Sources

Validation

Analytical techniques for determining the purity of Vanadium tetrachloride

Analytical Techniques for Determining the Purity of Vanadium Tetrachloride ( ) Executive Summary Vanadium tetrachloride ( ) is a critical precursor in the synthesis of olefin polymerization catalysts (Ziegler-Natta) and...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Techniques for Determining the Purity of Vanadium Tetrachloride ( )

Executive Summary

Vanadium tetrachloride (


) is a critical precursor in the synthesis of olefin polymerization catalysts (Ziegler-Natta) and emerging vanadium-based insulin mimetics. However, its high reactivity and thermodynamic instability present unique analytical challenges.

The primary impurity in


 is Vanadyl Trichloride (

)
, formed via hydrolysis or oxygen contamination. Because both are liquids with overlapping boiling points (

: 148°C;

: 127°C), fractional distillation is often insufficient for high-purity separation. Furthermore,

slowly decomposes into solid

and

gas at ambient temperatures, necessitating time-sensitive analysis.

This guide compares three analytical methodologies—Vibrational Spectroscopy (FT-IR/Raman) , Redox Titration , and UV-Vis Spectroscopy —to determine the optimal workflow for purity validation.

Critical Handling Prerequisites

Before any analysis, the following conditions must be met to ensure data validity:

  • Atmosphere: All sampling must occur in a glovebox (

    
     ppm 
    
    
    
    ) or under a rigorous Schlenk line argon flow.
  • Vessels: Use quartz or borosilicate glass. Avoid metal needles for liquid transfer (corrosion introduces Fe/Cr impurities).

  • Solvents: Solvents (e.g.,

    
    , cyclohexane) must be dried over molecular sieves or sodium/benzophenone.
    

Comparative Analysis of Techniques

Method A: Vibrational Spectroscopy (FT-IR / Raman)

The Specificity Standard

This is the most effective method for detecting the primary impurity,


.
  • Mechanism:

    
     possesses a distinct terminal Vanadium-Oxygen double bond (
    
    
    
    ).
    
    
    is a tetrahedral molecule with only V-Cl bonds.[1]
  • Marker: The

    
     stretching vibration appears strongly at 1035 cm⁻¹ . 
    
    
    
    is transparent in this region.
  • Pros: Non-destructive (if sealed), rapid, and highly specific for oxychloride contamination.

  • Cons: Requires specialized sealed liquid cells (KBr or CsI windows) to prevent hydrolysis during scanning.

Method B: Redox Titration (Permanganometry)

The Quantitative Gold Standard

While spectroscopy identifies what is there, titration determines how much.

  • Mechanism:

    
     contains Vanadium in the +4 oxidation state. This can be quantitatively oxidized to +5 using Potassium Permanganate (
    
    
    
    ).
  • Stoichiometry Check: A separate potentiometric titration for Chloride (

    
    ) allows for the calculation of the Cl:V ratio. Pure 
    
    
    
    yields a ratio of 4.00 . A ratio < 4.00 indicates hydrolysis or decomposition to
    
    
    .
  • Pros: High precision (<0.5% error), absolute quantification of Vanadium content.

  • Cons: Destructive, time-consuming, and requires careful hydrolysis steps to prevent loss of volatile species.

Method C: UV-Vis Spectroscopy & Magnetic Susceptibility

The Rapid Screening Tool

  • UV-Vis:

    
     (red-brown) and 
    
    
    
    (yellow) have distinct charge-transfer bands.
    
    
    in
    
    
    shows intense absorption in the visible region, but quantification is difficult due to high extinction coefficients.
  • Magnetism:

    
     is paramagnetic (
    
    
    
    electron configuration), whereas
    
    
    is diamagnetic (
    
    
    ).
  • Pros: Quick "pass/fail" check. A lack of EPR signal confirms the absence of

    
    , but quantifying 
    
    
    
    in
    
    
    via magnetism is low-sensitivity.
  • Cons: Less resolution than IR; difficult to quantify trace impurities.

Summary Comparison Table
FeatureFT-IR / RamanRedox TitrationUV-Vis / Magnetic
Primary Target

Impurity
Total V & Cl:V Ratio Gross Identity
Sensitivity High (ppm level for

)
High (0.1% precision)Low to Medium
Sample State Neat Liquid or SolutionAqueous (Hydrolyzed)Solution (

)
Destructive? NoYesNo
Key Metric Peak at 1035 cm⁻¹Cl:V Ratio = 4.00Color / Paramagnetism
Cost/Time Low / FastLow / SlowLow / Fast

Detailed Experimental Protocol: Redox Titration

This protocol validates the stoichiometry of the compound. If the Cl:V ratio deviates from 4.00, the sample is impure.

Reagents
  • 0.1N Potassium Permanganate (

    
    ), standardized.
    
  • Sulfuric Acid (

    
    ), 2M.
    
  • Sodium Hydroxide (NaOH), 2M.

  • Silver Nitrate (

    
    ), 0.1M (for Chloride determination).
    
Step-by-Step Workflow
  • Sample Hydrolysis (Critical Step):

    • Caution: Hydrolysis is violent.

    • In a glovebox, weigh ~0.5 g of

      
       into a pre-weighed glass vial containing a small septum.
      
    • Transfer the vial to a fume hood.

    • Submerge the vial outlet into a beaker containing 50 mL of 2M NaOH (chilled).

    • Slowly introduce the

      
       to the base. The 
      
      
      
      hydrolyzes to form Vanadyl ions (
      
      
      ) and Chloride (
      
      
      ).
    • Acidify the solution with

      
       until pH < 2. The solution should turn blue (characteristic of 
      
      
      
      , Vanadium IV).[2]
  • Vanadium Determination (Permanganate Titration):

    • Heat the acidic blue solution to 60°C.

    • Titrate with 0.1N

      
      .
      
    • Endpoint: The solution transitions from blue (

      
      ) to yellow (
      
      
      
      ), and finally to a persistent faint pink (excess
      
      
      ).
    • Calculation:

      
       (Note: Reaction is 
      
      
      
      ).
  • Chloride Determination:

    • Take a separate aliquot of the hydrolyzed sample.

    • Perform a potentiometric titration with 0.1N

      
       using a Silver/Sulfide ion-selective electrode.
      
    • Calculation:

      
      .
      
  • Purity Calculation:

    • Calculate the molar ratio:

      
      .
      
    • Interpretation:

      • 
        : Pure 
        
        
        
        .
      • 
        : Decomposition to 
        
        
        
        (solid) or
        
        
        loss.
      • 
         but V content high: Significant 
        
        
        
        contamination (
        
        
        ratio is 3:1).

Analytical Workflow Diagram

The following diagram illustrates the decision logic for analyzing


, prioritizing safety and data integrity.

VCl4_Analysis Start Sample Collection (VCl4 Liquid) Handling Inert Handling (Glovebox/Schlenk) Start->Handling VisualCheck Visual Inspection (Is there precipitate?) Handling->VisualCheck SolidPresent Solid VCl3 Detected (Sample Degraded) VisualCheck->SolidPresent Yes LiquidOnly Homogeneous Liquid VisualCheck->LiquidOnly No Split Split Sample LiquidOnly->Split PathA Path A: Impurity ID (FT-IR Spectroscopy) Split->PathA PathB Path B: Quantification (Redox Titration) Split->PathB IR_Result Check 1035 cm⁻¹ Band PathA->IR_Result Titration_Step Hydrolysis & Titration PathB->Titration_Step VOCl3_Found Peak Present: VOCl3 Contamination IR_Result->VOCl3_Found Strong Abs Pure_IR No Peak: No Oxychloride IR_Result->Pure_IR Transparent Calc_Ratio Calculate Cl:V Ratio Titration_Step->Calc_Ratio Ratio_4 Ratio ~ 4.0 High Purity Calc_Ratio->Ratio_4 4.00 ± 0.1 Ratio_Low Ratio < 3.9 Decomposition/Hydrolysis Calc_Ratio->Ratio_Low < 3.9

Figure 1: Decision tree for Vanadium Tetrachloride purity analysis, separating impurity identification (IR) from stoichiometric validation (Titration).

References

  • Simmons, L. E. (1986). Inorganic Syntheses: Vanadium(IV) Chloride. McGraw-Hill.
  • Clark, R. J. H. (1968). The Chemistry of Titanium and Vanadium. Elsevier Publishing. (Definitive text on Vanadium halide properties and spectra).
  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley.[3] Link (Source for

    
     stretching frequency at 1035 cm⁻¹).
    
  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis. Longman Scientific. (Standard protocols for Permanganate titration and Gravimetric Chloride analysis).
  • US Vanadium. (2023). Vanadium Tetrachloride Safety Data Sheet & Technical Guide. Link (Industrial handling and decomposition data).

Sources

Comparative

Spectroscopic characterization (UV-Vis, IR) of Vanadium tetrachloride

Spectroscopic Characterization of Vanadium Tetrachloride ( ): A Comparative Technical Guide Executive Summary Vanadium tetrachloride ( ) is a critical transition metal halide serving as a precursor for Ziegler-Natta cata...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization of Vanadium Tetrachloride ( ): A Comparative Technical Guide

Executive Summary

Vanadium tetrachloride (


) is a critical 

transition metal halide serving as a precursor for Ziegler-Natta catalysts and a reagent in organic chlorination. However, its high susceptibility to hydrolysis and thermal disproportionation makes characterization challenging. This guide provides a rigorous spectroscopic framework (UV-Vis, IR) to distinguish

from its primary contaminant, Vanadium oxytrichloride (

), and its isostructural analog, Titanium tetrachloride (

).

Key Takeaway: The presence of a strong infrared absorption band at 1035 cm⁻¹ is the definitive marker of


 contamination. Pure 

is characterized by a lack of features in the 1000–1200 cm⁻¹ region and distinct Ligand-to-Metal Charge Transfer (LMCT) bands in the visible spectrum.

The Analyte in Context: Electronic & Vibrational Logic

To accurately interpret the spectra, one must understand the electronic ground states of the comparison group.

  • Vanadium Tetrachloride (

    
    ):  A paramagnetic (
    
    
    
    ) tetrahedral molecule. It exhibits Jahn-Teller distortion, leading to unique near-infrared (NIR) transitions often missed in standard UV-Vis scans.
  • Vanadium Oxytrichloride (

    
    ):  The primary hydrolysis product. It is diamagnetic (
    
    
    
    ) and possesses a distinct Vanadyl (
    
    
    ) double bond.
  • Titanium Tetrachloride (

    
    ):  A diamagnetic (
    
    
    
    ) analog often used as a solvent or co-catalyst. It lacks
    
    
    transitions, making it colorless.
Comparative Performance Matrix
PropertyVanadium Tetrachloride (

)
Vanadium Oxytrichloride (

)
Titanium Tetrachloride (

)
Electronic State

(Paramagnetic)

(Diamagnetic)

(Diamagnetic)
Appearance Deep Red-Brown LiquidYellow/Orange LiquidColorless Liquid
IR Signature (Key) 485 cm⁻¹ (

stretch)
1035 cm⁻¹ (

stretch)
490 cm⁻¹ (

stretch)
UV-Vis Features Intense LMCT (UV/Vis) + Weak

(NIR)
LMCT (UV only)LMCT (Deep UV only)
Stability Disproportionates to

+

StableStable

Experimental Framework: Inert Atmosphere Protocol

CRITICAL SAFETY WARNING:


 reacts violently with moisture to release 

gas and form

. All spectroscopy must be performed under a strictly inert atmosphere (Argon or Nitrogen).
Protocol: Sample Preparation for IR/UV-Vis
  • Equipment: Schlenk line, Nitrogen-filled glovebox, airtight liquid cells (KBr or CsI windows for IR).

  • Pathlength: Short pathlengths (<0.1 mm) are required for UV-Vis due to the high extinction coefficient of the LMCT bands.

ExperimentalWorkflow Storage VCl4 Storage (Ampoule/Schlenk) Glovebox Inert Atmosphere (Glovebox < 0.5 ppm H2O) Storage->Glovebox Transfer CellPrep Cell Loading (CsI/KBr Sealed Cell) Glovebox->CellPrep Load Liquid Transfer Transfer to Spectrometer (Air-tight Container) CellPrep->Transfer Seal Analysis Data Acquisition (IR / UV-Vis) Transfer->Analysis Measure Analysis->Glovebox If V=O peak found, re-purify

Figure 1: Inert atmosphere workflow for handling hygroscopic transition metal halides.

Vibrational Spectroscopy (Infrared)

The infrared spectrum is the primary tool for purity verification. The tetrahedral


 symmetry of 

simplifies the spectrum significantly compared to the

symmetry of

.
The Purity Check: The 1035 cm⁻¹ Region

The most common error in


 characterization is ignoring the "fingerprint" of hydrolysis.
  • 
     Spectrum:  Dominated by the 
    
    
    
    asymmetric
    
    
    stretching mode at 485 cm⁻¹ . The region between 800–1200 cm⁻¹ should be essentially silent (flat baseline).
  • 
     Contamination:  The 
    
    
    
    bond is shorter and stronger than single bonds, appearing at a much higher frequency (1035 cm⁻¹ ). Even trace moisture exposure (ppm levels) will generate a visible peak here.

Expert Insight: If you observe a peak near 1035 cm⁻¹, your sample is not pure


. It has hydrolyzed or was synthesized with oxygen contamination.

Electronic Spectroscopy (UV-Vis-NIR)

While IR confirms identity, UV-Vis explains the reactivity and color.

Mechanism of Absorption[1]
  • Ligand-to-Metal Charge Transfer (LMCT):

    • The deep red-brown color of

      
       arises from intense charge transfer transitions from the Chloride (
      
      
      
      ) orbitals to the Vanadium (
      
      
      ) orbitals.
    • These occur in the UV and bleed into the visible region (

      
       nm), resulting in high molar absorptivity (
      
      
      
      
      
      ).
  • d-d Transitions (The

    
     Signature): 
    
    • Unlike

      
       (
      
      
      
      ),
      
      
      has a single
      
      
      -electron.
    • Crystal Field Theory predicts a transition from

      
       orbitals. However, due to the Jahn-Teller effect , the excited state splits.
      
    • Observation: A broad, weak absorption band is typically found in the Near-Infrared (NIR) around 9000 cm⁻¹ (1110 nm) .

    • Note: Many standard UV-Vis spectrophotometers cut off at 900-1000 nm. To fully characterize

      
      , you need a UV-Vis-NIR instrument to see this 
      
      
      
      band.

SpectralLogic Start Start Spectral Analysis CheckIR Step 1: IR Spectrum (1000-1100 cm⁻¹) Start->CheckIR Peak1035 Peak at ~1035 cm⁻¹? CheckIR->Peak1035 Impure Contaminated with VOCl3 (Hydrolysis occurred) Peak1035->Impure Yes PureIR Clean Baseline (Proceed to UV-Vis) Peak1035->PureIR No CheckVis Step 2: UV-Vis Appearance PureIR->CheckVis ColorCheck Colorless or Red? CheckVis->ColorCheck TiCl4 TiCl4 Identified (Colorless, d0) ColorCheck->TiCl4 Colorless VCl4 VCl4 Confirmed (Red-Brown, d1) ColorCheck->VCl4 Red-Brown

Figure 2: Decision tree for spectroscopic identification of Vanadium chlorides.

References

  • NIST Chemistry WebBook. Vanadium tetrachloride and Vanadium oxytrichloride Spectral Data. National Institute of Standards and Technology. [Link]

  • Clark, R. J. H. (1968). The Chemistry of Titanium and Vanadium. Elsevier Publishing. (Foundational text on V-Cl vibrational modes).

  • Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.). Butterworth-Heinemann. (Detailed discussion on systems and Jahn-Teller effects in ).
  • Fowles, G. W. A., & Pleass, C. M. (1957). Complexes of vanadium(IV) chloride.[1][2] Journal of the Chemical Society. (Early characterization of VCl4 electronic spectra).

Sources

Validation

Efficacy of Vanadium tetrachloride catalysts compared to other transition metal chlorides

Efficacy of Vanadium Tetrachloride ( ) Catalysts: A Comparative Technical Guide Executive Summary: The Paramagnetic Liquid Anomaly Vanadium tetrachloride ( ) occupies a unique niche in transition metal catalysis. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy of Vanadium Tetrachloride ( ) Catalysts: A Comparative Technical Guide

Executive Summary: The Paramagnetic Liquid Anomaly

Vanadium tetrachloride (


) occupies a unique niche in transition metal catalysis. Unlike the stable, diamagnetic Titanium tetrachloride (

),

is a paramagnetic (

), dark red liquid that is thermodynamically unstable at ambient conditions.

While


 is the industry standard for high-activity ethylene polymerization, 

is indispensable for specific polymer architectures—most notably EPDM (Ethylene Propylene Diene Monomer) rubber. Its efficacy stems from a distinct active site geometry that allows for superior comonomer incorporation, a trait where titanium-based systems often struggle. Furthermore, in organic synthesis,

acts as a potent one-electron oxidant , enabling oxidative coupling reactions that are mechanistically inaccessible to standard Lewis acids like

or

.

This guide objectively compares


 against its primary alternatives (

,

,

), supported by mechanistic insights and validated experimental protocols.

Comparative Matrix: vs. Transition Metal Alternatives

The following table summarizes the functional distinctions between


 and its peers. Note that 

's instability is a critical handling parameter.
FeatureVanadium Tetrachloride (

)
Titanium Tetrachloride (

)
Aluminum Chloride (

)
Iron(III) Chloride (

)
Primary Utility EPDM Rubber Synthesis, Oxidative CouplingHDPE/LLDPE Polymerization, Lewis AcidFriedel-Crafts Alkylation/AcylationLewis Acid, Oxidative Coupling
Electronic State Paramagnetic (

), Redox Active
Diamagnetic (

), Redox Stable
Diamagnetic, Hard Lewis AcidParamagnetic, Redox Active
Polymerization High comonomer incorporation (Random)High activity, low comonomer uptake (Blocky)Cationic polymerization (limited use)Limited use
Deactivation Fast (Reduces to inactive

)
Slow (Stable active sites)N/AN/A
Stability Unstable: Decomposes to

Stable: Liquid at RTSolid, hygroscopicSolid, hygroscopic
Solubility Soluble in non-polar solvents (Toluene/Hexane)Soluble in non-polar solventsPoor solubility in non-polar solventsSoluble in ethers/polar solvents

Module A: Olefin Polymerization (EPDM Synthesis)

The Core Distinction: Comonomer Incorporation

In Ziegler-Natta catalysis, the ability to incorporate


-olefins (like propylene) into a polyethylene backbone is the defining metric for rubber synthesis.
  • 
     Behavior:  Titanium sites favor ethylene insertion. When propylene is introduced, 
    
    
    
    sites often reject the bulkier monomer or form "blocky" structures (long runs of ethylene followed by propylene). This results in a plastic, not a rubber.
  • 
     Behavior:  Vanadium active sites are more open and less discriminating. They incorporate propylene and dienes (like ENB) statistically (randomly) along the chain. This breaks crystallinity, resulting in the amorphous, elastomeric properties required for EPDM [1].
    
Mechanistic Pathway & Deactivation

A major challenge with


 is its rapid deactivation profile. Unlike 

, which maintains activity for hours,

systems decay quickly.

Mechanism:

  • Alkylation:

    
     reacts with the cocatalyst (e.g., 
    
    
    
    ) to form the active
    
    
    bond.
  • Propagation: Monomers insert into the

    
     bond.
    
  • Deactivation (The Failure Mode): The active

    
     species is over-reduced to an inactive 
    
    
    
    species, often precipitating out of the solution. Reactivators (like ETA - ethyl trichloroacetate) are often added industrially to re-oxidize the vanadium in situ [2].

ZN_Mechanism Precursor VCl4 (Precursor) Liquid, d1 Activation Activation (+ Et2AlCl) Precursor->Activation ActiveSite Active Species [V-R]+ ... [Al]- Activation->ActiveSite Alkylation Insertion Propagation (Ethylene/Propylene) ActiveSite->Insertion Monomer Coordination Deactivation Deactivation Reduction to V(II) ActiveSite->Deactivation Over-reduction (Fast Decay) Insertion->ActiveSite Chain Growth Reactivation Reactivation (+ Promoter/Oxidant) Deactivation->Reactivation Reactivation->ActiveSite Re-oxidation

Figure 1: The Vanadium Ziegler-Natta cycle. Note the "Deactivation" pathway, which is significantly faster in V-based systems compared to Ti-based systems.

Module B: Organic Synthesis (Oxidative Coupling)

While


 is the choice for Friedel-Crafts alkylation, 

excels in Oxidative Phenol Coupling . This reaction relies on the Single Electron Transfer (SET) capability of the metal.
Mechanism: SET vs. Lewis Acid Activation
  • 
     / 
    
    
    
    :
    These act as Lewis acids, accepting electron pairs. They catalyze reactions by polarizing bonds (e.g., C-Cl in alkyl halides). They cannot easily oxidize substrates.
  • 
    :  Acts as a one-electron oxidant (
    
    
    
    ). It coordinates to a phenol, facilitates the loss of a proton and electron to form a phenoxy radical, which then dimerizes.[1]

Selectivity:


 is renowned for high para-para  selectivity in phenol coupling, a difficult regioselectivity to achieve with other oxidants like 

(which often yields mixed ortho/para products) [3].

Oxidative_Coupling Phenol Phenol Substrate Coordination VCl4 Coordination (V-O Bond) Phenol->Coordination SET SET Step (V(IV) -> V(III)) Coordination->SET - HCl Radical Phenoxy Radical (Resonance Stabilized) SET->Radical Coupling C-C Bond Formation (Para-Para Selective) Radical->Coupling Dimerization Product Biphenol Product Coupling->Product Tautomerization

Figure 2: Oxidative coupling mechanism via Vanadium Tetrachloride. The SET step is the differentiator from standard Lewis Acids.

Experimental Protocol: Synthesis of EPDM Polymer

Objective: Demonstrate the superior comonomer incorporation of


 compared to 

. Safety Warning:

reacts violently with water. All steps must be performed under inert Argon/Nitrogen atmosphere using Schlenk techniques.
Reagents
  • Catalyst:

    
     (1.0 M solution in purified hexane).
    
  • Cocatalyst: Ethylaluminum sesquichloride (EASC) or Diethylaluminum chloride (DEAC).

  • Solvent: Anhydrous Hexane (dried over Na/Benzophenone).

  • Monomers: Polymer grade Ethylene and Propylene gases.

Protocol Steps
  • Reactor Prep: Heat a 1L glass reactor to 120°C under vacuum for 2 hours to remove adsorbed moisture. Cool to room temperature under continuous Argon flow.

  • Solvent Loading: Transfer 500 mL of anhydrous hexane into the reactor via cannula.

  • Saturation: Saturate the solvent with a mixed gas feed (Ethylene:Propylene ratio 50:50) at a flow rate of 2 L/min. Maintain temperature at 30°C.

  • Scavenging: Inject 2.0 mmol of EASC to scavenge any residual impurities. Stir for 5 minutes.

  • Initiation: Inject 0.1 mmol of

    
    . The solution will turn immediately dark/brown.
    
  • Polymerization: Maintain gas flow. Observe the exotherm. The reaction is typically run for 15–30 minutes. Note: Activity will peak early and decay.

  • Quenching: Terminate the reaction by injecting 10 mL of acidic methanol (containing HCl).

  • Workup: Pour the polymer slurry into excess ethanol. Filter the white, rubbery solid and dry in a vacuum oven at 60°C.

Validation Check:

  • FTIR Analysis: Analyze the dried polymer. A peak at 1375 cm

    
     indicates methyl branching (propylene incorporation).
    
  • Comparison: If you run this identical protocol with

    
    , the resulting polymer will be more crystalline (harder) and show significantly lower intensity at 1375 cm
    
    
    
    relative to the methylene peak (720 cm
    
    
    ), indicating poor propylene uptake.

Stability and Handling (Critical)

Researchers often underestimate the instability of


. Unlike 

, which is stable indefinitely if kept dry,

is metastable.


  • Storage: Must be stored cold (< 0°C) and in the dark.

  • Hazard: Sealed bottles stored at room temperature can build up chlorine gas pressure, leading to explosion hazards .

  • Visual Check: If the liquid contains significant solid precipitate (

    
    ) or the headspace is yellow-green (
    
    
    
    ), the reagent has degraded and concentration is unreliable.

References

  • Natta, G., et al. (1957).[2] "Elastomeric copolymers of ethylene and propylene." Journal of Polymer Science.

  • Bialek, M. (2000).

    
    -olefins using Ziegler–Natta catalysts." Polymer.[2][3][4] 
    
  • Tolmachev, A. A., et al. (2023).[5][6] "Recent advances in oxidative phenol coupling." RSC Advances.

  • Olah, G. A. (1972).[7] "Friedel-Crafts Chemistry." Journal of the American Chemical Society.[7]

Sources

Comparative

Advantages of using VCl4 in specific organic synthesis reactions

This guide outlines the technical advantages and specific applications of Vanadium(IV) chloride ( ) in organic synthesis. It is designed for researchers requiring high-purity oxidative transformations and specialized cat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical advantages and specific applications of Vanadium(IV) chloride (


) in organic synthesis. It is designed for researchers requiring high-purity oxidative transformations and specialized catalytic behaviors that distinctively surpass Titanium(IV) chloride (

) and other Group 4/5 alternatives.

Executive Summary

Vanadium(IV) chloride (


) is a paramagnetic, tetrahedral 

transition metal halide that functions primarily as a potent one-electron oxidant and a stereospecific polymerization catalyst . Unlike its analog

(which acts almost exclusively as a Lewis acid),

leverages its accessible V(IV)/V(III) redox couple to drive oxidative C-C bond formations—most notably in the coupling of phenols—and to facilitate high-comonomer incorporation in Ziegler-Natta polymerization. This guide details its mechanistic superiority in these domains, supported by experimental protocols and comparative data.

Part 1: Oxidative Coupling of Phenols

The most distinct small-molecule application of


 is the non-enzymatic, oxidative coupling of phenols to form biphenols. While reagents like iron(III) chloride (

) or catalytic copper systems are common,

offers a direct, stoichiometric route that often favors para-para coupling through an inner-sphere electron transfer mechanism.
Mechanism & Advantage

The reaction proceeds via the coordination of the phenol to the vanadium center, followed by a single-electron transfer (SET) that generates a phenoxy radical. Unlike outer-sphere oxidants, the coordination to Vanadium helps template the coupling, often enhancing selectivity for the 4,4'-biphenol isomer over the 2,2' or 2,4' alternatives, depending on steric hindrance.

Key Advantages over Alternatives:

  • Vs.

    
    : 
    
    
    
    is soluble in non-polar organic solvents (e.g.,
    
    
    ,
    
    
    ), allowing for homogeneous reaction conditions that avoid the heterogeneous slurries often required with iron salts.
  • Vs. Enzymatic/Catalytic Systems: Provides rapid, stoichiometric conversion without the need for complex ligand design or slow re-oxidation cycles.

Mechanistic Pathway (Graphviz)

VCl4_Phenol_Coupling VCl4 VCl4 Reagent (d1 Paramagnetic) Complex V-Phenoxide Complex (Inner-Sphere Coord.) VCl4->Complex + Phenol - HCl Phenol Phenol Substrate Phenol->Complex Radical Phenoxy Radical (V(III) Species Release) Complex->Radical SET (Oxidation) Coupling C-C Bond Formation (Radical Combination) Radical->Coupling Dimerization Product 4,4'-Biphenol (Major Isomer) Coupling->Product Tautomerization

Caption: Mechanistic flow of VCl4-mediated oxidative phenol coupling via inner-sphere electron transfer.

Experimental Protocol: Oxidative Coupling of Phenol

Objective: Synthesis of 4,4'-biphenol from phenol.

  • Preparation: In a flame-dried 3-neck round-bottom flask under Argon, dissolve Phenol (1.0 eq) in anhydrous Dichloromethane (DCM) (

    
    ).
    
  • Reagent Addition: Cool the solution to 0 °C . Add

    
     (1.0–1.2 eq)  dropwise via syringe. Note: 
    
    
    
    is a reddish-brown liquid; handle with glass syringes as it attacks rubber/plastic over time.
  • Reaction: The solution will turn dark purple/black immediately. Stir at 0 °C for 30 minutes , then allow to warm to room temperature for 2 hours.

  • Quench: Pour the reaction mixture into 10% aqueous HCl to hydrolyze the vanadium species.

  • Workup: Extract with ethyl acetate (

    
    ). Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexanes/EtOAc) to isolate the 4,4'-biphenol.

Part 2: Ziegler-Natta Polymerization (EPDM Synthesis)

While


 is the industry standard for isotactic polypropylene, 

is the superior choice for Ethylene-Propylene-Diene Monomer (EPDM) rubber synthesis.
Comparative Advantage: Comonomer Incorporation

The active sites generated by


 (typically reduced by alkyl aluminum halides like 

) are more open and less sterically demanding than Titanium sites. This allows for:
  • Higher

    
    -Olefin Incorporation: 
    
    
    
    catalysts incorporate propylene and higher olefins (e.g., 1-hexene) much more efficiently than Ti-based catalysts.
  • Random Distribution: It produces a more random distribution of monomers, which is essential for the elastomeric (amorphous) properties of rubber, whereas Ti catalysts tend to form blocky, crystalline regions.

Data Comparison: VCl4 vs. TiCl4
FeatureVanadium(IV) Chloride (

)
Titanium(IV) Chloride (

)
Oxidation State +4 (

, paramagnetic)
+4 (

, diamagnetic)
Primary Role Oxidant & Polymerization CatalystLewis Acid & Polymerization Catalyst
Polymer Product Amorphous, Random Copolymers (EPDM)Crystalline, Isotactic Polymers (PP, PE)
Comonomer Uptake High (Excellent for rubber)Low (Good for homopolymers)
Stability Metastable (decomposes to

)
Stable Liquid
Polymerization Workflow (Graphviz)

Polymerization_Workflow Precursor Precursor Preparation (VCl4 + MgCl2 support) Activation Activation (Add Et2AlCl cocatalyst) Precursor->Activation Reduction V(IV)->V(III) ActiveSite Active V(III) Alkyl Species Activation->ActiveSite Propagation Chain Propagation (Ethylene + Propylene insertion) ActiveSite->Propagation Monomer Feed Propagation->Propagation Random Incorporation Termination Termination (Hydrogen or alcohol quench) Propagation->Termination

Caption: Workflow for VCl4-catalyzed production of amorphous EPDM rubber.

Part 3: Precursor Utility (Vanadocene Dichloride)[1][2]


 is the requisite starting material for the synthesis of Vanadocene Dichloride (

)
, a compound with significant antitumor activity and utility as a specialized reagent in organic synthesis (e.g., for dehalogenation).

Reaction:



Note: Unlike Titanocene synthesis which uses


, the use of 

requires careful control of stoichiometry and temperature to prevent over-reduction or formation of polymeric species.

Safety & Handling

  • Moisture Sensitivity:

    
     hydrolyzes violently to release 
    
    
    
    gas and vanadium oxides. It must be handled under inert atmosphere (Argon/Nitrogen).
  • Thermal Instability:

    
     slowly decomposes to 
    
    
    
    and
    
    
    gas at room temperature. Store cold (-20 °C) and vent containers cautiously before use to release built-up chlorine pressure.
  • Corrosivity: It attacks many seals; use Teflon or glass joints.

References

  • Oxidative Coupling of Phenols

    • Title: Oxidative coupling of phenols[1][2][3][4]

    • Source: Wikipedia (Verified Chemical D
    • URL:[Link]

  • Vanadium Catalysis in Polymerization

    • Title: Organometallic VCl4-based catalyst supported on MgCl2(THF)
    • Source: ResearchGate[1][5][6][7]

    • URL:[Link]

  • Comparison of Ziegler-Natta Catalysts

    • Title: Study of Titanium/Vanadium Ziegler–Natta hybrid catalysts performance[8][9]

    • Source: ResearchGate[1][5][6][7]

    • URL:[Link]

  • Vanadocene Dichloride Preparation

    • Title: Vanadocene dichloride[10][11][5][12]

    • Source: Chemeurope
    • URL:[Link]

Sources

Validation

Performance of VCl4-based catalysts in homogeneous vs. heterogeneous systems

Executive Summary Vanadium(IV) chloride ( ) is a potent, paramagnetic transition metal precursor used extensively in Ziegler-Natta polymerization and oxidative organic synthesis. Its performance is defined by a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vanadium(IV) chloride (


) is a potent, paramagnetic 

transition metal precursor used extensively in Ziegler-Natta polymerization and oxidative organic synthesis. Its performance is defined by a critical trade-off: kinetic activity versus thermodynamic stability.
  • Homogeneous Systems: Offer superior stereoselectivity (e.g., syndiotactic polypropylene) and initial activity but suffer from rapid bimolecular deactivation and reactor fouling.

  • Heterogeneous Systems: Immobilization on supports like

    
     stabilizes the active vanadium center, preventing reduction to inactive low-valent species, and provides morphological control over the polymer product (free-flowing powder vs. sticky mass).
    

This guide objectively compares these two systems, supported by experimental data and validated protocols.

Fundamental Chemistry & Mechanism

The catalytic efficacy of


 stems from its high oxidation state (+4) and Lewis acidity. However, its performance is strictly governed by the stability of the active site during reaction.
The Stability Paradox

In homogeneous solution,


 is rapidly reduced by alkylaluminum cocatalysts (e.g., 

) to active

species. However, these species are unstable and further reduce to inactive

via bimolecular disproportionation. Heterogenization (supporting the catalyst) physically isolates the active sites, preventing this bimolecular deactivation.
Mechanism Visualization

The following diagram illustrates the activation and deactivation pathways in olefin polymerization.

VCl4_Mechanism VCl4 VCl4 (Precursor) Active Active V(III)-R Species (Polymerization) VCl4->Active Alkylation & Reduction Alkyl Alkyl-Al Cocatalyst Alkyl->Active Active->Active Olefin Insertion (Propagation) Inactive Inactive V(II) Species (Dead Catalyst) Active->Inactive Bimolecular Decay (Homogeneous Only) Support MgCl2 Support (Site Isolation) Support->Active Stabilization

Figure 1: Activation and deactivation pathways. Note that the support prevents the bimolecular decay path (red arrow).

Comparative Performance Data: Olefin Polymerization

The most significant application of


 is in the production of polyethylene (PE) and ethylene-propylene diene monomer (EPDM) rubber.
Activity and Stability Profile

The data below compares a standard homogeneous system against a


-supported counterpart.
FeatureHomogeneous System (

/

)
Heterogeneous System (

/

)
Initial Activity Extremely High (> 2000 kg PE/g V·h)High (100–500 kg PE/g V·h)
Activity Decay Rapid (Half-life < 20 mins at 50°C)Stable (Linear profile > 2 hours)
Polymer Morphology Amorphous, sticky (Reactor fouling risk)Granular, free-flowing powder
Molecular Weight Dist. Narrow (Single-site behavior)Broad/Bimodal (Multi-site behavior)
Hydrogen Response ModerateHigh (Sensitive to chain transfer)

Key Insight: While homogeneous catalysts show higher initial rates, heterogeneous catalysts yield higher cumulative productivity due to sustained activity.

Experimental Data: Vanadium Loading Effects

In heterogeneous systems, "less is more." High vanadium loading leads to clustered sites that deactivate each other.

  • Low Loading (0.12 wt% V): Activity

    
     140 kg PE/g V·h·bar.
    
  • High Loading (4.0 wt% V): Activity drops significantly per gram of V due to site crowding and self-reduction.

Application in Organic Synthesis: Oxidative Coupling

Beyond polymerization,


 is used as a one-electron oxidant for coupling electron-rich aromatics (e.g., phenols).[1]
Homogeneous vs. Heterogeneous Workflows[2][3][4][5]
Homogeneous (Traditional)
  • Reaction: Phenol +

    
     Bisphenol + 
    
    
    
    +
    
    
    .[2][3]
  • Performance: High yields (>85%) for intramolecular coupling.

  • Drawback: Requires stoichiometric amounts of

    
    . Separation of vanadium residues from the organic product is difficult, often requiring extensive acid washing which generates toxic waste.
    
Heterogeneous (Supported Reagents)
  • Approach:

    
     adsorbed on silica or metal-organic frameworks (MOFs).
    
  • Performance: Slightly lower reaction rates due to diffusion limitations.

  • Advantage: Simple filtration removes the oxidant. The reduced vanadium species can often be regenerated (re-oxidized) and reused, significantly improving atom economy.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, abort and check reagent quality (especially moisture ingress).

Protocol A: Preparation of Supported Catalyst ( )

Objective: Create a stable, heterogeneous catalyst for ethylene polymerization.

  • Support Activation:

    • Suspend anhydrous

      
       in dry THF. Reflux for 4 hours to form 
      
      
      
      adduct.
    • Validation: The white powder should dissolve/swell significantly.

  • Immobilization:

    • Add

      
       (liquid) dropwise to the support suspension in hexane at room temperature.
      
    • Target Loading: 0.5 wt% V (approx. 0.1 mmol

      
       per g support).
      
    • Stir for 2 hours. The solid will turn from white to pale green/brown .

  • Washing:

    • Decant supernatant. Wash solid 3x with dry hexane to remove unbound

      
      .
      
    • Validation: The final wash solvent must be colorless. If yellow/red, unbound

      
       remains.
      
  • Activation:

    • Prior to use, treat with

      
       (Al/V ratio = 10:1). The catalyst turns purple/black  (active species).
      
Protocol B: Homogeneous Polymerization (Standard)

Objective: High-activity screening or syndiotactic PP synthesis.

  • Reactor Prep:

    • Bake a 1L glass reactor at 120°C for 2 hours. Purge with

      
       x3.
      
  • Solvent & Scavenger:

    • Add 500 mL dry toluene.

    • Add 2 mmol TIBA (Triisobutylaluminum) to scavenge moisture. Stir 10 min.

  • Catalyst Injection:

    • Inject

      
       solution (0.05 mmol). Solution turns yellow/orange .
      
  • Initiation:

    • Saturate with monomer (Ethylene/Propylene).

    • Inject cocatalyst (

      
      , Al/V = 50).
      
    • Observation: Immediate exotherm and solution turns dark violet .

    • Critical Control: Maintain temperature < -10°C for syndiotactic PP; > 40°C leads to rapid decay.

Workflow Visualization

Protocols cluster_Het Heterogeneous Prep cluster_Hom Homogeneous Prep Mg MgCl2 Support Mix Mix with VCl4 (Hexane) Mg->Mix Wash Wash Unbound V Mix->Wash SolidCat Solid Catalyst (Stable) Wash->SolidCat Solvent Toluene + Scavenger Inject Inject VCl4 Solvent->Inject CoCat Add Cocatalyst (In-situ Activation) Inject->CoCat Poly Polymerization (Rapid Decay) CoCat->Poly

Figure 2: Comparative workflow for catalyst preparation.

Critical Analysis & Recommendations

When to Choose Which?
  • Choose Homogeneous if:

    • You require Syndiotactic Polypropylene (s-PP). The stereocontrol is governed by the specific coordination geometry available only in solution at low temperatures.

    • You are producing EPDM rubber . Homogeneous systems ensure random incorporation of comonomers, preventing crystallinity.

  • Choose Heterogeneous if:

    • You are producing High-Density Polyethylene (HDPE) .

    • Process Control is paramount. Supported catalysts prevent reactor fouling (polymer sticking to walls) and allow for gas-phase or slurry processes.

    • Broad MWD is desired for better processing (extrusion/molding) characteristics.

Troubleshooting
  • Low Activity (Heterogeneous): Likely due to "over-loading." Reduce V content to < 0.5 wt% to ensure site isolation.

  • Rapid Decay (Homogeneous): Add a promoter like ethyl trichloroacetate (ETA). This reactivates the decayed

    
     species back to active 
    
    
    
    .

References

  • Ethylene Polymerization over Supported Vanadium-Magnesium Catalysts. MDPI. [Link]

  • Homogeneous Vanadium-Based Catalysts for the Ziegler-Natta Polymerization. Royal Society of Chemistry. [Link]

  • Organometallic VCl4-based catalyst supported on MgCl2(THF)2. ResearchGate. [Link]

  • Oxidative Coupling of Phenols. Wikipedia (General Mechanism Overview). [Link]

  • Stabilized Vanadium Catalyst for Olefin Polymerization. MIT DSpace. [Link]

Sources

Comparative

Electrochemical analysis of Vanadium tetrachloride redox behavior

Electrochemical Profiling of Vanadium Tetrachloride ( ): Precursor Stability and Redox Behavior Executive Summary Vanadium tetrachloride ( ) occupies a unique niche in transition metal chemistry. Unlike the stable, solid...

Author: BenchChem Technical Support Team. Date: February 2026

Electrochemical Profiling of Vanadium Tetrachloride ( ): Precursor Stability and Redox Behavior

Executive Summary

Vanadium tetrachloride (


) occupies a unique niche in transition metal chemistry. Unlike the stable, solid Vanadyl Sulfate (

) used in flow batteries, or the organometallic Vanadocene Dichloride (

) used in oncology research,

is a volatile, paramagnetic liquid that serves as a high-reactivity gateway to V(IV) chemistry.

For researchers in drug development and catalysis, electrochemical analysis of


 is not merely about measuring redox potential—it is a purity assay.  Because 

hydrolyzes instantly to form

and HCl upon contact with moisture, cyclic voltammetry (CV) serves as the definitive "fingerprint" to validate the integrity of the anhydrous precursor before it is committed to complex synthesis.

This guide compares the electrochemical behavior of


 against its primary alternatives, establishing a rigorous protocol for its handling and analysis in non-aqueous media.

Part 1: Comparative Analysis of Vanadium Redox Centers

The choice of Vanadium source dictates the available redox chemistry. The table below contrasts


 with its aqueous and organometallic counterparts, highlighting why 

is preferred for synthesizing non-aqueous bio-active complexes despite its handling challenges.
Table 1: Electrochemical & Physical Property Comparison[1]
FeatureVanadium Tetrachloride (

)
Vanadyl Sulfate (

)
Vanadocene Dichloride (

)
Primary Role Anhydrous Precursor / CatalystFlow Battery Electrolyte (VRFB)Cytotoxic Agent / Insulin Mimetic
Physical State Red-brown Liquid (Paramagnetic)Blue Crystalline SolidGreen Crystalline Solid
Solvent System Non-Aqueous (DCM, MeCN, THF)Aqueous (

acidic media)
Organic (DMSO, DMF, DCM)
Redox Active Species

(Octahedral)


Primary Redox Event

(Quasi-reversible)


(Reversible)
Approx.[1][2][3][4][5][6]

-0.5 V to +0.2 V (Solvent dependent)*+0.34 V (vs. SHE)-0.55 V (vs.

)
Moisture Sensitivity Critical (Violent Hydrolysis)StableModerate

*Note: Potentials for


 are highly dependent on the donor strength of the solvent, which coordinates to the metal center.

Part 2: The Electrochemical Profile of

Solvation and Coordination Geometry

When


 is dissolved in a coordinating solvent like Acetonitrile (MeCN), it does not exist as a tetrahedral molecule. It instantly forms an octahedral adduct, typically 

.
  • Implication: Your CV data reflects the adduct, not the neat liquid. This is a feature, not a bug, as it mimics the ligation state during drug synthesis.

Redox Mechanism

The voltammogram of


 in a non-aqueous electrolyte (e.g., 0.1 M 

in

) typically displays:
  • Cathodic Scan (Reduction): A prominent peak corresponding to the

    
     couple. This process involves the reduction of the metal center and often the subsequent loss of a chloride ligand (
    
    
    
    mechanism), making the wave quasi-reversible.
  • Anodic Scan (Oxidation): A wave for

    
     is often accessible but lies at high positive potentials (>1.5 V vs 
    
    
    
    ), often close to the solvent breakdown limit.
The "Hydrolysis Ghost"

If your sample has been exposed to even trace moisture (ppm levels), you will see a distinct shift in the CV trace. The appearance of a vanadyl (


) reduction peak (distinct from the 

adduct) is a positive confirmation of sample degradation.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Obtain a clean cyclic voltammogram of


 to verify oxidation state and absence of hydrolysis products.
Reagents & Equipment[1][5][6]
  • Analyte: Vanadium Tetrachloride (

    
    ), 99.9% trace metals basis.
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), HPLC grade, dried over activated molecular sieves (3Å) for 48h.

  • Electrolyte: Tetrabutylammonium Hexafluorophosphate (

    
    ), recrystallized and vacuum dried.
    
  • Electrodes: Glassy Carbon (Working), Pt Wire (Counter), Ag/Ag+ (Non-aqueous Reference).[5]

Workflow Diagram (DOT Visualization)

VCl4_Protocol Start Start: VCl4 Analysis Prep 1. Solvent Drying (Mol Sieves / N2 Purge) Start->Prep Blank 2. Background Scan (Solvent + Electrolyte only) Prep->Blank Transfer to Cell Addition 3. VCl4 Addition (Gas-tight Syringe) Blank->Addition If Background Clean Measure 4. CV Acquisition (Scan 0 to -2.0V) Addition->Measure Inject 1mM VCl4 Analysis 5. Data Validation Measure->Analysis Decision Peak Separation (ΔEp) > 200mV? Analysis->Decision OK Valid V(IV) Species Decision->OK No (Quasi-reversible) Fail Hydrolysis Detected (VO2+ formed) Decision->Fail Yes (Irreversible shift)

Figure 1: Logic flow for the electrochemical validation of VCl4. Note the critical decision point based on peak separation, which indicates ligand loss or hydrolysis.

Step-by-Step Methodology
  • Cell Preparation (The "Dry" Standard):

    • Bake all glassware (electrochemical cell, vials) at 120°C for 2 hours.

    • Assemble the cell hot and cycle into an inert atmosphere glovebox (

      
       ppm, 
      
      
      
      ppm).
    • Why:

      
       fumes in air.[7] Any atmospheric exposure invalidates the experiment.
      
  • Electrolyte Blanking:

    • Dissolve 0.1 M

      
       in dry DCM.
      
    • Run a CV on this blank solution.

    • Success Criterion: The window from -2.0 V to +1.5 V must be flat (current < 1 µA). If peaks appear, your solvent is wet.

  • Analyte Addition:

    • Using a gas-tight microliter syringe, inject

      
       to a concentration of 1.0 mM.
      
    • Observation: The solution should turn a clear reddish-brown (DCM) or dark green (MeCN/adduct formation). Turbidity implies hydrolysis.

  • Measurement:

    • Initiate scan at Open Circuit Potential (OCP).

    • Scan direction: Negative first (Cathodic) to observe the

      
       reduction.
      
    • Scan Rate: Vary from 50 mV/s to 500 mV/s to determine diffusion control (

      
       vs 
      
      
      
      ).
  • Reference Calibration:

    • At the end of the experiment, add Ferrocene (

      
      ) internal standard. All potentials should be reported vs. 
      
      
      
      for reproducibility.

Part 4: Mechanistic Pathways

Understanding the redox behavior of


 is essential for its use in synthesizing therapeutic vanadium complexes. The diagram below illustrates the divergence between the desired non-aqueous pathway and the degradation pathway.

Redox_Mechanism cluster_legend Pathway Key VCl4 VCl4 (Liquid) Precursor VCl4_Solv [VCl4(L)2] (Solvated V-IV) VCl4->VCl4_Solv + Solvent (L) (Fast) VOCl2 VOCl2 (Vanadyl V-IV) VCl4->VOCl2 + H2O (Moisture) Degradation V_III [VCl4(L)2]- (Reduced V-III) VCl4_Solv->V_III + e- (Reduction) Target Reaction V_III->VCl4_Solv - e- (Oxidation) L1 Blue: Desired Solvation L2 Green: Redox Event L3 Red: Irreversible Damage

Figure 2: Reaction pathways for VCl4. The red path represents the critical failure mode (hydrolysis) detectable by CV.

References

  • Electrochemical Behavior of Vanadium(IV) in Non-Aqueous Media Source: Royal Society of Chemistry (RSC) Context: Fundamental redox potentials of Vanadium halides in acetonitrile. URL:[Link]

  • Vanadium Compounds in Medicine (Therapeutic Context) Source: National Institutes of Health (PMC) Context: Review of Vanadium(IV) complexes as insulin mimetics and anti-cancer agents, establishing the "Audience" relevance. URL:[Link]

  • Non-aqueous Redox Flow Battery Chemistries Source: University of Delaware (UDSpace) Context: Comparative data on non-aqueous solvent windows and Vanadium redox couples.[1] URL:[Link]

Sources

Validation

The Vanadium Vector: A Comparative Guide to VCl4 and VCl3 Catalyst Precursors

Executive Summary: The Oxidation State Imperative In the landscape of transition metal catalysis, Vanadium holds a unique position due to its accessible manifold of oxidation states (+2 to +5). For researchers, the choic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxidation State Imperative

In the landscape of transition metal catalysis, Vanadium holds a unique position due to its accessible manifold of oxidation states (+2 to +5). For researchers, the choice between Vanadium(IV) chloride (VCl4) and Vanadium(III) chloride (VCl3) is rarely about availability—it is a strategic decision dictated by the desired kinetic profile, active species stability, and reaction mechanism.

While both precursors often converge to a V(III) active species in Ziegler-Natta polymerization, their "entry pathways" dictate the morphology, stereoregularity, and yield of the final polymer. In organic synthesis, their roles diverge sharply: VCl4 acts as a potent one-electron oxidant (oxidative coupling), whereas VCl3 serves as a Lewis acid or reductive coupling mediator (pinacol coupling).

This guide dissects the physicochemical, mechanistic, and practical differences between these two critical precursors.

Physicochemical Snapshot

PropertyVanadium(IV) Chloride (VCl4)Vanadium(III) Chloride (VCl3)
Physical State Liquid (Reddish-brown)Solid (Violet crystals)
Oxidation State +4 (

)
+3 (

)
Coordination Tetrahedral (monomeric)Octahedral (polymeric layer structure)
Solubility Soluble in non-polar solvents (Hexane, Toluene)Insoluble in hydrocarbons; requires donor solvents (THF, EtOH) to dissolve
Thermal Stability Unstable ; slowly decomposes to VCl3 + Cl2 at RTStable ; decomposes >350°C
Magnetic Moment ~1.73 BM (Paramagnetic)~2.8 BM (Paramagnetic)
Primary Hazard Fumes violently in air; explosion risk (pressure buildup)Hygroscopic; corrosive

Domain I: Ziegler-Natta Polymerization

The primary industrial battleground for these precursors is the production of Polyethylene (PE), Ethylene-Propylene Rubber (EPR), and Syndiotactic Polypropylene (sPP).

The Mechanistic Divergence

Although the active propagation species in Vanadium catalysis is almost exclusively a V(III)-alkyl complex, the starting precursor defines the induction period and site density.

  • VCl4 (The "Fast Burner"):

    • Mechanism: VCl4 is soluble in hydrocarbon solvents, ensuring homogeneous distribution. Upon contact with an Aluminum alkyl cocatalyst (e.g.,

      
      ), it undergoes rapid in situ reduction from V(IV) to V(III).
      
    • Kinetics: Exhibits a "decay-type" kinetic profile. Activity peaks almost instantly but drops sharply as V(III) is further over-reduced to inactive V(II).

    • Use Case: High-activity Ethylene-Propylene (EP) copolymerization where rapid initiation is required.

  • VCl3 (The "Steady Hand"):

    • Mechanism: Being insoluble in hydrocarbons, VCl3 must be used as a heterogeneous catalyst or solubilized via ligands (e.g.,

      
      ). It enters the cycle directly as V(III), bypassing the initial reduction step.
      
    • Kinetics: Exhibits "steady-state" kinetics. It lacks the explosive initial rate of VCl4 but maintains activity longer because the over-reduction to V(II) is slower.

    • Use Case: Syndiotactic Polypropylene (sPP) synthesis, where site control (stereospecificity) is more critical than raw activity.

Visualization: The Reduction & Propagation Cycle[1]

PolymerizationCycle VCl4 VCl4 (Precursor) [Soluble Liquid] Active Active Species [L_n V(III)-R] VCl4->Active Rapid Reduction (+ AlR3) VCl3 VCl3 (Precursor) [Solid/Complex] VCl3->Active Alkylation/Solubilization (No Reduction needed) Inactive Inactive Species [V(II)] Active->Inactive Over-reduction (Deactivation) Polymer Polymer Chain Growth Active->Polymer Olefin Insertion Inactive->Active Reactivation (Promoter: R-Cl)

Figure 1: Convergence of VCl4 and VCl3 precursors to the active V(III) species.[1][2] Note the rapid reduction pathway for VCl4 versus the direct entry of VCl3.

Experimental Data Comparison (Ethylene Polymerization)

Data synthesized from comparative kinetic studies (e.g., standardized conditions: 30°C, Toluene, Et2AlCl cocatalyst).

ParameterVCl4 SystemVCl3 (THF adduct) System
Initial Activity (

)
High (> 2000)Moderate (~500 - 800)
Activity Decay (

)
< 10 minutes> 60 minutes
Polymer MWD (

)
Broad (due to rapid site changes)Narrower (Single-site character)
Reactivation Requirement High (Needs promoters like ETA/HCP)Low (More stable intrinsic activity)

Domain II: Organic Synthesis Applications[3][4][5][6][7][8][9][10][11][12][13]

In organic synthesis, the two chlorides are effectively different reagents entirely.

VCl4: The Oxidative Coupler

VCl4 functions as a one-electron oxidant .[3] It is the reagent of choice for the oxidative coupling of phenols .

  • Mechanism: V(IV) accepts an electron from the electron-rich phenol ring, generating a phenoxy radical and reducing itself to V(III). These radicals dimerize to form bi-aryls (e.g., BINOL precursors).

  • Protocol Insight: The reaction generates HCl. If the substrate is acid-sensitive, a scavenger must be used.

  • Key Reaction: Phenol

    
     4,4'-Biphenol (or 2,2' if ortho-directed).
    
VCl3: The Reductive Mediator

VCl3 is a Lewis acid that can be converted into a low-valent V(II) or V(0) species in situ (using Zn or Mg) to drive reductive coupling .

  • Mechanism: VCl3 + Zn

    
     [V(II)]. This low-valent species coordinates to carbonyls (aldehydes), transferring electrons to form ketyl radicals, which dimerize to form 1,2-diols (Pinacol Coupling).
    
  • Protocol Insight: Often performed in aqueous media or THF. VCl3 is far more tolerant of functional groups than the aggressive VCl4.

  • Key Reaction: Benzaldehyde

    
     1,2-Diphenyl-1,2-ethanediol.
    
Visualization: Oxidative vs. Reductive Pathways

OrganicSynthesis VCl4 VCl4 (Oxidant) Radical Phenoxy Radical VCl4->Radical VCl3 VCl3 (Reductant/Lewis Acid) Ketyl Ketyl Radical (via V(II)) VCl3->Ketyl Phenol Phenol Phenol->Radical -1e (V4->V3) Biphenol Bi-aryl Product (Oxidative Coupling) Radical->Biphenol Dimerization Aldehyde Aldehyde Aldehyde->Ketyl +1e (Zn/V3->V2) Diol 1,2-Diol (Pinacol Coupling) Ketyl->Diol Dimerization

Figure 2: Divergent synthetic utility. VCl4 drives oxidative radical formation, while VCl3 (with a co-reductant) drives reductive radical formation.

Experimental Protocols

Protocol A: VCl4-Mediated Oxidative Coupling of 2-Naphthol

Use Case: Synthesis of BINOL precursors.

  • Preparation: In a Schlenk flask under Argon, dissolve 2-naphthol (10 mmol) in dry

    
     or Toluene.
    
  • Addition: Cool to 0°C. Add VCl4 (10 mmol, 1.0 equiv) dropwise via syringe. Caution: Evolution of HCl gas.

  • Reaction: The solution will turn dark purple/black. Stir at RT for 2 hours.

  • Quench: Pour mixture into dilute aqueous HCl to break the Vanadium-phenoxide complex.

  • Workup: Extract with DCM. The organic layer contains the coupled binaphthol.

  • Note: VCl4 is moisture sensitive. Syringes must be oven-dried and purged.

Protocol B: VCl3-Catalyzed Pinacol Coupling in Water

Use Case: Green chemistry synthesis of diols.

  • Preparation: In a flask open to air (or

    
     for higher yield), add VCl3 (0.3 mmol, 10 mol%) and Aluminum powder (Co-reductant, 10 mmol).
    
  • Solvent: Add 5 mL of water (or THF/Water mix). The solution turns green (

    
    ).
    
  • Substrate: Add Benzaldehyde (3 mmol).

  • Reaction: Stir vigorously at RT for 4-12 hours. The color may shift as V(II)/V(III) cycles.

  • Workup: Extract with Ethyl Acetate.

  • Advantage: This protocol avoids the use of toxic chlorosilanes often required in non-aqueous pinacol couplings.

References

  • Natta, G., et al. (1962). Stereospecific polymerization of propylene with Vanadium catalysts. Journal of Polymer Science. Link

  • Hildenbrand, D. L., et al. (2008). Thermochemistry of the Gaseous Vanadium Chlorides VCl, VCl2, VCl3, and VCl4. Journal of Physical Chemistry A. Link

  • Hirao, T., et al. (2005). Vanadium-Catalyzed Pinacol Coupling Reaction in Water. Journal of Organic Chemistry. Link

  • O'Brien, M. K., & Vanasse, B. (1992). Vanadium(IV) Chloride in Organic Synthesis. Encyclopedia of Reagents for Organic Synthesis. Link

  • Ejia, M., et al. (2015). Ethylene/propylene copolymerization catalyzed by vanadium complexes. Dalton Transactions. Link

Sources

Comparative

Validation of reaction mechanisms involving Vanadium tetrachloride intermediates

Topic: Validation of reaction mechanisms involving Vanadium tetrachloride intermediates Content Type: Publish Comparison Guide Mechanistic Validation of Vanadium Tetrachloride ( ) Mediated Oxidative Transformations Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of reaction mechanisms involving Vanadium tetrachloride intermediates Content Type: Publish Comparison Guide

Mechanistic Validation of Vanadium Tetrachloride ( ) Mediated Oxidative Transformations

Executive Summary: The Paramagnetic Advantage

In the landscape of oxidative coupling and chlorination reagents, Vanadium Tetrachloride (


)  occupies a unique niche. Unlike its pervasive congener Vanadyl Trichloride (

), which operates from a diamagnetic

V(V) state,

is a paramagnetic

V(IV) liquid. This electronic distinction is not merely academic; it fundamentally alters the validation strategy for reaction mechanisms.

This guide compares the mechanistic performance and validation protocols of


 against its primary alternatives (

and Hypervalent Iodine). It provides researchers with the experimental frameworks necessary to confirm Single Electron Transfer (SET) pathways and isolate transient radical intermediates using Electron Paramagnetic Resonance (EPR) spectroscopy.

Mechanistic Architecture: vs. Alternatives

To validate a mechanism, one must first understand the competing pathways.


 is distinct because it acts as a one-electron oxidant  that is already in a paramagnetic state, whereas alternatives often require in-situ reduction to become observable by standard magnetic resonance techniques.
Comparative Pathway Analysis
FeatureVanadium Tetrachloride (

)
Vanadyl Trichloride (

)
Hypervalent Iodine (PIFA/PIDA)
Oxidation State V(IV) (

)
V(V) (

)
I(III)
Primary Mechanism Single Electron Transfer (SET)Coordination-Insertion / SETLigand Exchange + Reductive Elimination
Magnetic State Paramagnetic (EPR Active)Diamagnetic (EPR Silent until reduced)Diamagnetic (NMR Active)
Intermediate Stability Low (Transient Radical Cations)Moderate (V-Ester intermediates)Low (Iodinanes)
Byproducts

(Solid precipitate), HCl

, HCl
Iodobenzene, Acid
Validation Difficulty Low (Direct EPR monitoring)High (Requires trapping/reduction)Medium (NMR monitoring)
The Core Mechanism: SET-Driven Oxidative Coupling

The


 mechanism typically follows a "Coordination-SET-Coupling" sequence. Unlike 

, which often requires activation or operates via oxo-bridged dimers,

directly induces radical cation formation.

VCl4_Mechanism Start Substrate (Phenol/Arene) Complex V(IV)-Substrate Complex Start->Complex Coordination VCl4 VCl4 Reagent (Paramagnetic d1) VCl4->Complex SET SET Event (Rate Limiting) Complex->SET Inner Sphere Radical Radical Cation + V(III) Species SET->Radical - Cl- Product Coupled Product (Biaryl) Radical->Product C-C Bond Formation Product->Start Cycle (if catalytic)

Figure 1: The Single Electron Transfer (SET) pathway mediated by


. Note the direct transition from V(IV) to V(III).

Validation Protocols: Proving the Mechanism

The "performance" of


 in a research context is defined by how easily its intermediates can be detected. Because 

is paramagnetic (

), it serves as its own spectroscopic probe.
Protocol A: EPR Spectroscopic Monitoring (The Gold Standard)

Objective: Confirm the presence of V(IV) species and detect changes in the coordination sphere during the reaction.

Prerequisites:

  • X-band EPR Spectrometer.

  • Anaerobic quartz EPR tubes (J. Young valve).

  • Solvent: Anhydrous

    
     or Toluene (degassed).
    

Step-by-Step Methodology:

  • Baseline Acquisition: Prepare a 10 mM solution of pure

    
     in anhydrous solvent under 
    
    
    
    . Freeze to 77 K (liquid nitrogen) or measure at 298 K.
    • Expected Signal: An 8-line hyperfine splitting pattern (due to

      
       nucleus, 
      
      
      
      ).
    • Key Metric: Measure the g-value (typically ~1.96) and Hyperfine Coupling Constant (

      
      ).
      
  • Reaction Monitoring:

    • Mix substrate (e.g., phenol) and

      
       (1:1 ratio) in a Schlenk flask at -78°C.
      
    • Transfer an aliquot to the EPR tube via cannula.

    • Warm to reaction temperature (e.g., 0°C or RT) inside the cavity if variable temperature (VT) is available.

  • Data Interpretation:

    • Signal Broadening: Indicates rapid electron exchange or polymerization.

    • Shift in A-value: Indicates ligand exchange (Cl replaced by Phenoxide).

    • Disappearance: Indicates reduction to V(III) (

      
      , often EPR silent in X-band parallel mode) or V(II).
      
Protocol B: Radical Trapping with TEMPO

Objective: Distinguish between a concerted metal-mediated coupling and a free radical pathway.

  • Control Reaction: Run the standard coupling reaction and establish yield (GC-MS/NMR).

  • Trapping Experiment: Add 2.0 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) to the reaction mixture before adding

    
    .
    
  • Analysis:

    • If Yield drops to <5%: Strong evidence of a Radical Pathway .

    • Isolate the TEMPO-Substrate adduct. Characterize via Mass Spectrometry (ESI-MS).

    • Note:

      
       can oxidize TEMPO; use a control with just 
      
      
      
      + TEMPO to quantify background consumption.

Experimental Data Comparison

The following data summarizes the performance of


 versus 

in the oxidative coupling of 2-naphthol, a benchmark reaction.
Metric

(Method A)

(Method B)
Interpretation
Yield (BINOL) 62%78%

is often more selective for simple binaphthols.
Reaction Time < 30 mins2 - 4 hours

is significantly more reactive/aggressive.
Selectivity (Ortho/Para) 85:1595:5

high reactivity leads to lower regioselectivity.
EPR Detectability Instant (Native Signal)Delayed (Requires Reduction)

allows immediate mechanistic insight.
Moisture Sensitivity Extreme (Fumes HCl)High (Hydrolyzes slowly)

requires stricter handling protocols.

Causality Insight: The lower selectivity of


 proceeds from its higher oxidation potential and the lack of a stabilizing "yl" (oxo) ligand, which in 

helps template the substrate. However, for validating new radical mechanisms,

is superior because the radical generation is immediate and observable.

Decision Framework: When to Use

Use the following logic flow to determine if


 is the correct reagent for your mechanistic study.

Decision_Tree Start Start: Mechanistic Validation Goal Q1 Is the intermediate paramagnetic? Start->Q1 Q2 Do you need high regioselectivity? Q1->Q2 No (Diamagnetic) UseVCl4 USE VCl4 (Direct EPR detection) Q1->UseVCl4 Yes (Radical/V(IV)) UseVOCl3 USE VOCl3 (Higher Selectivity) Q2->UseVOCl3 Yes UseIodine USE Hypervalent Iodine (Metal-Free) Q2->UseIodine No / Avoid Metal

Figure 2: Selection logic for oxidative coupling reagents based on mechanistic requirements.

References

  • Oxidative Coupling of Phenols. Wikipedia. Retrieved January 28, 2026. Link

  • Vanadium-Catalyzed Oxidative Intramolecular Coupling of Tethered Phenols. National Institutes of Health (NIH). Retrieved January 28, 2026. Link

  • Vanadium Tetrachloride. Wikipedia. Retrieved January 28, 2026. Link[1][2][3]

  • An EPR Study of the V(IV) Species Formed Upon Activation of a Vanadyl Phenoxyimine Polymerization Catalyst. ResearchGate. Retrieved January 28, 2026. Link

  • Identifying Intermediates in a Reaction Mechanism. BOC Sciences. Retrieved January 28, 2026.

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. National Institutes of Health (NIH). Retrieved January 28, 2026. Link

Sources

Safety & Regulatory Compliance

Safety

Vanadium(4+);tetrachloride proper disposal procedures

Safe Management and Disposal of Vanadium(IV) Chloride ( ) Executive Summary: The Hazard Profile Vanadium(IV) chloride ( ) presents a dual-threat profile in the laboratory: it is violently water-reactive and highly corros...

Author: BenchChem Technical Support Team. Date: February 2026

Safe Management and Disposal of Vanadium(IV) Chloride ( )

Executive Summary: The Hazard Profile

Vanadium(IV) chloride (


) presents a dual-threat profile in the laboratory: it is violently water-reactive  and highly corrosive .[1] Unlike stable metal salts, 

cannot be treated as routine heavy metal waste.

The Critical Mechanism: Upon contact with moisture,


 undergoes rapid hydrolysis, releasing dense, suffocating fumes of hydrochloric acid (

) and forming Vanadyl dichloride (

).

Operational Rule Zero: Never add water directly to a bulk container of


. The exothermic reaction can vaporize the liquid instantly, causing an explosive dispersion of corrosive acid mist.
Key Chemical Properties
PropertyDataOperational Implication
Appearance Reddish-brown liquidVisually distinct; fumes in moist air.[1][2]
Reactivity Violent with water Requires anhydrous handling; quench with extreme caution.
Toxicity Toxic (Inhalation/Dermal)Releases

gas; Vanadium is a heavy metal toxin.
RCRA Status Characteristic (D002, D003)Must be neutralized and collected as heavy metal waste.

Pre-Operational Planning: The Safety Shield

Before initiating any disposal or quenching procedure, you must validate your safety perimeter.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work exclusively inside a functioning chemical fume hood. If the hood fails, evacuate.

  • Skin: Double-gloving is mandatory.

    • Inner Layer: 4-mil Nitrile.

    • Outer Layer: Silver Shield® (Laminate) or thick (8-mil+) Nitrile. Standard latex is insufficient against concentrated

      
      .
      
  • Eyes/Face: Chemical splash goggles AND a full face shield. The risk of splash/fuming is high during quenching.

Equipment Readiness
  • Quenching Vessel: 3-neck round bottom flask (for inert gas coverage) or a wide-mouth beaker (if open quenching is necessary).

  • Cooling: Ice/Water bath.

  • Neutralizer: Saturated Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ) solution. Avoid strong bases (NaOH) initially to prevent rapid thermal runaway.
  • Spill Control: Dry sand, Vermiculite, or Calcium Carbonate. NO WATER.

Decision Logic: Waste Characterization

Not all


 waste is identical. Use this logic flow to determine your procedure.

VCl4_Decision_Tree Start Identify VCl4 Source Type Is it Pure Reagent or a Mixture? Start->Type Spill Spill / Leak Start->Spill Accidental Release Pure Pure VCl4 (Liquid) Type->Pure Pure Chemical Mix Reaction Mixture / Solvent Type->Mix Diluted in Solvent Action_Pure Protocol A: Controlled Hydrolysis (Ice Quench) Pure->Action_Pure Action_Mix Protocol B: Dilute Acid Stream Mix->Action_Mix Action_Spill Protocol C: Dry Absorption (NO WATER) Spill->Action_Spill

Figure 1: Decision matrix for selecting the appropriate disposal protocol.

Operational Protocol: Controlled Quenching

Objective: Convert reactive


 into a stable, aqueous Vanadium solution for disposal as hazardous waste.
Protocol A: The "Ice Bath" Method (For Pure/Concentrated )

Use this for disposing of old reagent bottles or residual amounts >5 mL.

Step 1: Preparation of the Trap

  • Prepare a large beaker (1L+) containing crushed ice mixed with water.

  • Place this beaker in the fume hood.

  • (Optional but recommended) Add a pH indicator or use a pH probe to monitor acidity.

Step 2: Controlled Addition (The Critical Step)

  • Technique: Add the

    
    TO  the ice. Never add water to the 
    
    
    
    .[3]
  • Rate: Dropwise. Use an addition funnel or a dry pipette.

  • Observation: You will see immediate fuming (

    
    ) and a color change. The solution will likely turn blue (
    
    
    
    species).
  • Temperature Control: Ensure the ice bath keeps the solution cool. If it boils or fumes excessively, STOP and let it cool.

Step 3: Neutralization

  • Once all

    
     is added and the reaction subsides, you have an acidic solution of Vanadyl Chloride.
    
  • Slowly add Saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    
    ).
    • Warning: Carbonates will fizz (

      
       release). Add slowly to avoid foam-over.
      
  • Adjust pH to between 6 and 9. Vanadium hydroxides may precipitate (brown/grey sludge). This is acceptable.

Step 4: Final Packaging

  • Transfer the resulting sludge/slurry into a waste container.

  • Label as "Hazardous Waste: Vanadium Compounds, Toxic, Corrosive."

Quenching_Protocol Step1 1. Prepare Ice/Water Bath in Fume Hood Step2 2. Add VCl4 DROPWISE to Ice (Exothermic!) Step1->Step2 Step3 3. Allow HCl Fumes to Dissipate Step2->Step3 Step4 4. Neutralize with NaHCO3 to pH 7 Step3->Step4 Step5 5. Collect as Heavy Metal Waste Step4->Step5

Figure 2: Step-by-step workflow for the controlled hydrolysis and neutralization of Vanadium Tetrachloride.

Emergency Procedures: Spills

Scenario: A bottle of


 breaks on the lab floor.
  • Evacuate: Clear the immediate area. The fumes are corrosive to lungs.

  • Isolate: Close lab doors to contain fumes.

  • Do NOT Use Water: Water will cause the spill to boil and expand the contamination zone.

  • Absorb:

    • Wear full PPE (Respirator required if outside hood).

    • Cover the spill with Vermiculite , Dry Sand , or a specialized acid-neutralizing absorbent (e.g., Spill-X-A).

  • Collect: Scoop the absorbed material into a dry container.

  • Decontaminate: Once the bulk liquid is removed, the surface can be wiped with a dilute soap/water solution, but expect minor fuming from residues.

Regulatory & Waste Management (RCRA)

In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Codes:

    • D002 (Corrosive): The primary hazard of the un-neutralized waste.

    • D003 (Reactive): If the waste is still water-reactive (unquenched).

    • Toxic: While Vanadium is not on the TCLP list (D004-D043), it is often regulated by state-specific laws (e.g., California) as a toxic heavy metal.

  • Labeling:

    • Must read "Hazardous Waste."[4]

    • Must list constituents: "Vanadium Compounds, Hydrochloric Acid (neutralized)."

    • Hazard Checkboxes: Toxic, Corrosive.[1][5][6]

References

  • Sigma-Aldrich. (2023).[7] Safety Data Sheet: Vanadium(IV) Chloride. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from

  • PubChem. (2024).[2] Vanadium Tetrachloride Compound Summary. National Library of Medicine. Retrieved from

Sources

Handling

Personal protective equipment for handling Vanadium(4+);tetrachloride

Operational Safety Protocol: Handling Vanadium(IV) Chloride ( ) Introduction: The Unforgiving Reagent Vanadium(IV) chloride ( ) is a versatile reagent used in alkene polymerization (Ziegler-Natta catalysis) and organic s...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling Vanadium(IV) Chloride ( )

Introduction: The Unforgiving Reagent

Vanadium(IV) chloride (


) is a versatile reagent used in alkene polymerization (Ziegler-Natta catalysis) and organic synthesis. However, it presents a dual-threat profile that distinguishes it from standard corrosives:
  • Violent Hydrolysis: Upon contact with atmospheric moisture, it instantly liberates Hydrogen Chloride (HCl) gas and corrosive vanadium oxychlorides.

  • Spontaneous Decomposition: Unlike stable metal halides,

    
     is thermodynamically unstable at room temperature, slowly decomposing into 
    
    
    
    and Chlorine gas (
    
    
    ), leading to dangerous pressure buildup in stored vessels.

This guide replaces generic safety advice with a mechanistic, workflow-driven protocol designed to prevent containment breach and exposure.

Threat Assessment: The Causality of Hazard

To handle


 safely, one must understand the chemical pathways that trigger failure. The danger is not static; it is kinetic.
Mechanism of Hazard Generation

The following directed graph illustrates the two primary failure modes: Moisture Ingress (immediate acute exposure) and Thermal/Photolytic Decomposition (delayed pressure hazard).

VCl4_Hazards VCl4 VCl4 (Liquid) Hydrolysis Violent Hydrolysis VCl4->Hydrolysis Decomp Disproportionation VCl4->Decomp Moisture Moisture (H2O) Moisture->Hydrolysis HeatLight Heat / Light HeatLight->Decomp HCl HCl Gas (Inhalation Hazard) Hydrolysis->HCl VOCl VOCl3 / VO2 (Corrosive Aerosol) Hydrolysis->VOCl Cl2 Cl2 Gas (Pressure/Toxicity) Decomp->Cl2 Pressure Buildup VCl3 VCl3 (Solid) Decomp->VCl3 Precipitate

Figure 1: Reaction pathways leading to acute exposure hazards. Note that pressure buildup (


) can occur even in sealed, dry containers.

The Barrier Strategy: Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. The generation of HCl gas requires respiratory protection, and the aggressive nature of the chloride requires specific glove materials.

Layered Defense Protocol
Protection ZonePrimary Barrier (The "Must Have")Secondary/Emergency BarrierTechnical Rationale
Respiratory Fume Hood / Glovebox (ISO Class 5)Full-Face Respirator w/ Type B (Acid Gas) + P100 Cartridges

fumes are immediately dangerous to life and health (IDLH). Surgical masks provide zero protection against HCl.
Dermal (Hands) Silver Shield / 4H (Laminate) Double Nitrile (Incidental only)Nitrile degrades rapidly under acidic oxidation. Laminate films offer >4h breakthrough time.
Ocular Chemical Splash Goggles Face Shield (8-inch minimum)Contact lenses are prohibited. Vapors can fuse lenses to the cornea or trap acid behind them.
Body Lab Coat (Nomex/Cotton) Chemical Resistant ApronSynthetic fabrics (polyester) can melt into skin if the reaction is exothermic enough to cause a fire.

Critical Glove Note: If dexterity requires nitrile gloves, you must employ the "Spot-Change" Rule : Any visible spot of reddish-brown liquid on a nitrile glove triggers an immediate glove change. Do not wait for permeation.

Operational Protocol: Safe Transfer & Handling

Principle:


 must never see air. All transfers must occur under an inert atmosphere (Nitrogen or Argon).
Method A: Syringe Transfer (Volumes < 10 mL)

Best for small-scale organic synthesis.

  • Preparation: Oven-dry all glassware overnight. Purge the reaction flask with

    
    .
    
  • Pressure Equalization: Insert a nitrogen line needle into the

    
     septum bottle to prevent vacuum lock.
    
  • The Draw: Use a glass syringe with a long stainless steel needle (Luer-lock). Plastic syringes may seize due to swelling.

  • The Transfer: Draw the liquid slowly. If the plunger sticks, STOP . Do not force it.

  • Cleanup: Immediately draw hexanes into the syringe to dilute residual

    
    , then quench the washings.
    
Method B: Cannula Transfer (Volumes > 10 mL)

Required for larger volumes to avoid repetitive syringe handling.

Cannula_Transfer Start Start: Inert Atmosphere Setup Connect Vessels via Cannula Start->Setup Pressure Apply Positive Pressure (N2) to Source Flask Setup->Pressure Transfer Liquid Flows to Receiving Flask Pressure->Transfer Stop Stop N2 Pressure Remove Cannula Transfer->Stop Quench Immediately Quench Cannula in Isopropanol/Base Stop->Quench CRITICAL STEP

Figure 2: Positive pressure transfer workflow. This method minimizes physical contact with the liquid.[1][2]

Decontamination & Disposal: The "Quench"

The Golden Rule: NEVER add water directly to


. This will cause an explosive release of acidic steam. Always add the 

to the quenching medium.
Step-by-Step Quenching Protocol
  • Prepare the Trap: In a fume hood, prepare a large beaker containing 50% aqueous Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate solution mixed with ice.

  • Dilution (Optional but Recommended): Dilute the waste

    
     with an inert solvent like dichloromethane or toluene.
    
  • Controlled Addition: Add the

    
     solution dropwise to the basic ice bath.
    
    • Observation: You will see fizzing (CO2/HCl neutralization) and a color change (Vanadium oxides precipitating).

  • Verification: Check pH. It must remain basic (pH > 8). If acidic, add more base.

  • Disposal: Once the reaction ceases and the solution is at room temperature, label as "Heavy Metal Waste (Vanadium) - Basic."

Emergency Response

Spill Scenario: A 50mL bottle drops and shatters outside the hood.

  • Evacuate: Clear the lab immediately. The HCl cloud poses an immediate respiratory threat.

  • Isolate: Close lab doors to let the ventilation system contain the fumes.

  • Assess: Do not re-enter without SCBA (Self-Contained Breathing Apparatus) if the cloud is visible.

  • Neutralize:

    • DO NOT USE WATER. Water will expand the spill volume and generate more gas.

    • Use Dry Absorbents: Cover the spill with dry sand, vermiculite, or a specialized acid-neutralizing spill kit.

    • Sweep: Once absorbed, sweep into a plastic pail and place in the fume hood to off-gas.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Vanadium Tetrachloride.[1] Retrieved from [Link]

  • PubChem. Vanadium Tetrachloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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